3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one
Description
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Structure
2D Structure
Properties
IUPAC Name |
2,2-dimethyl-3-phenylmethoxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYCKJLAKYHLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1=O)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one
Abstract
This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one, a valuable intermediate in medicinal chemistry and organic synthesis. The core of this synthesis revolves around a [2+2] cycloaddition reaction between dimethylketene, generated in situ, and benzyl vinyl ether. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction: The Significance of Substituted Cyclobutanes
Cyclobutane rings are prevalent structural motifs in a wide array of biologically active molecules and natural products. Their inherent ring strain endows them with unique chemical reactivity, making them versatile building blocks in organic synthesis. The specific target of this guide, this compound, incorporates several key features: a reactive ketone functionality, a sterically demanding gem-dimethyl group that can influence conformational preferences, and a benzyloxy group that can serve as a protected hydroxyl functionality or be further elaborated. These characteristics make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.
The synthetic strategy detailed herein is predicated on the well-established [2+2] cycloaddition of a ketene with an alkene, a powerful method for the construction of four-membered rings.[1] By understanding the nuances of this reaction, researchers can reliably access this important synthetic intermediate.
Mechanistic Rationale: The [2+2] Cycloaddition Pathway
The cornerstone of this synthesis is the [2+2] cycloaddition of dimethylketene with benzyl vinyl ether. This reaction is believed to proceed through a concerted, yet asynchronous, [π2s + π2a] cycloaddition mechanism, as proposed by Woodward and Hoffmann.
Diagram of the [2+2] Cycloaddition Mechanism
References
3-(benzyloxy)-2,2-dimethylcyclobutan-1-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Substituted Cyclobutanones for Drug Discovery
A Senior Application Scientist's Field Guide to 3-(Benzyloxy)cyclobutan-1-one: A Versatile Scaffold for Medicinal Chemistry
Foreword: This guide addresses the chemical properties and applications of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one. It is important to note that while this specific molecule is indexed, detailed experimental data in the public domain is sparse.[1] Therefore, this document will focus on its parent compound, 3-(benzyloxy)cyclobutan-1-one , a well-characterized and synthetically versatile building block. The principles of reactivity, synthesis, and application discussed herein provide a robust and scientifically grounded framework for researchers and drug development professionals working with this class of compounds. The presence of the gem-dimethyl group in the target molecule is anticipated to primarily influence steric hindrance around the carbonyl group and adjacent positions, a factor to be considered when adapting the methodologies described.
Introduction: The Cyclobutane Motif in Modern Drug Design
The cyclobutane ring, once considered an exotic and unstable scaffold, has emerged as a valuable component in medicinal chemistry. Its rigid, three-dimensional structure allows for precise positioning of substituents, offering a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Furthermore, the cyclobutane core can serve as a bioisostere for other common functionalities, improving pharmacokinetic properties such as metabolic stability and cell permeability.
Within this class, 3-(benzyloxy)cyclobutan-1-one stands out as a particularly useful synthetic intermediate. The molecule incorporates three key features: a reactive ketone for further functionalization, a strained four-membered ring that can participate in ring-opening or expansion reactions, and a benzyl ether protecting group that is stable under a variety of reaction conditions but can be readily cleaved when needed. This combination makes it an ideal starting point for the synthesis of complex carbocyclic nucleoside analogues and other pharmacologically active compounds.
Physicochemical and Spectroscopic Profile
The fundamental physical and spectroscopic properties of 3-(benzyloxy)cyclobutan-1-one are critical for its application in synthesis, guiding choices in solvent selection, reaction temperature, and purification methods.
Physical Properties
The compound is typically a colorless to yellow, clear liquid or a solid, depending on purity and ambient temperature.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [2][3] |
| Molecular Weight | 176.21 g/mol | [2][3] |
| CAS Number | 30830-27-4 | [2][3] |
| Boiling Point | 285 °C | [2] |
| Density | 1.11 g/cm³ | [2] |
| Refractive Index | 1.5225 | [2] |
| Flash Point | 126 °C | [2] |
| Storage Temperature | -20°C (Freezer), Inert Atmosphere | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of 3-(benzyloxy)cyclobutan-1-one during synthesis and subsequent reactions.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear diagnostic fingerprint for the molecule. The signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton on the cyclobutane ring, and the methylene protons of the cyclobutane ring are all distinctly resolved.[2]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.40-7.29 ppm | multiplet (m) | 5H | Aromatic protons (C₆H₅) |
| 4.53 ppm | singlet (s) | 2H | Benzylic protons (OCH₂) |
| 4.38 ppm | triplet of triplets (tt) | 1H | C3-H of cyclobutane |
| 3.3-3.1 ppm | multiplet (m) | 4H | C2-H₂ and C4-H₂ of cyclobutane |
(Data acquired in CDCl₃ at 500 MHz)[2]
Synthesis and Manufacturing Pathway
The synthesis of 3-(benzyloxy)cyclobutan-1-one can be achieved through several routes. A common and effective industrial method involves a multi-step process starting from readily available materials, culminating in a dechlorination step to yield the final product.[4]
Overall Synthetic Scheme
The pathway involves the formation of a dichlorinated cyclobutanone intermediate followed by reductive dechlorination. This approach is advantageous as it leverages robust and scalable chemical transformations.
Caption: High-level overview of the synthetic pathway to 3-(benzyloxy)cyclobutan-1-one.
Step-by-Step Synthesis Protocol
This protocol describes the final reductive dechlorination step, a critical transformation in the overall synthesis.[4] The causality for using zinc powder in acetic acid is based on its effectiveness as a reducing agent for vicinal dihalides to form alkenes, and in this case, for the selective removal of the gem-dichloro group without affecting the ketone or benzyl ether.
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-(benzyloxy)-2,2-dichlorocyclobutanone (1.0 eq) in a 1:1 mixture of acetic acid and water.[4]
-
Reagent Addition: Slowly add zinc powder (approx. 3.0 eq) to the solution while stirring at room temperature. The slow addition is crucial to control the exotherm of the reaction.[4]
-
Reaction Monitoring: Continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup - Filtration: Upon completion, filter the reaction mixture to remove excess zinc and zinc salts.[4]
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether.[4]
-
Workup - Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize residual acetic acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
-
Purification: The crude 3-(benzyloxy)cyclobutan-1-one can be purified by distillation or silica gel column chromatography to achieve high purity (typically 95-98%).[4]
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-(benzyloxy)cyclobutan-1-one lies in the reactivity of its ketone functional group. This ketone can be readily transformed into a variety of other functionalities, serving as a linchpin for building molecular complexity.
Stereoselective Reduction of the Carbonyl Group
A primary application is the reduction of the ketone to a secondary alcohol. The choice of reducing agent can influence the stereochemical outcome. Sodium borohydride is a mild and effective reagent for this transformation, typically leading to the cis-alcohol as the major product due to hydride attack from the less sterically hindered face of the cyclobutane ring.[5]
Caption: Stereoselective reduction of the ketone to form the corresponding cis-alcohol.
Experimental Protocol: Synthesis of cis-3-(Benzyloxy)cyclobutanol
This protocol provides a validated method for the stereoselective reduction of the ketone.[5]
-
Dissolution: Dissolve 3-(benzyloxy)cyclobutan-1-one (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical for controlling the reaction rate and enhancing stereoselectivity.
-
Reagent Addition: Add sodium borohydride (1.0 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.[5]
-
Reaction: Stir the reaction mixture at 0 °C for 3 hours.[5]
-
Quenching: Carefully quench the reaction by the slow addition of ice-cold water.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtering and concentrating the solvent, purify the crude product by silica gel column chromatography (e.g., eluting with 10% ethyl acetate in hexanes) to yield the pure cis-3-(benzyloxy)cyclobutanol.[5]
Applications in Drug Discovery and Development
The primary value of 3-(benzyloxy)cyclobutan-1-one in the pharmaceutical industry is as a versatile starting material for compounds with therapeutic potential. Its structure is frequently incorporated into nucleoside analogues designed to inhibit viral enzymes.
A notable application is its use as a reactant for the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate. These derivatives have been investigated as inhibitors of the HIV-1 reverse transcriptase enzyme, a critical target in antiretroviral therapy.[2] The rigid cyclobutane scaffold mimics the ribose sugar of natural nucleosides but offers greater metabolic stability, a key objective in drug design.
Safety and Handling
As with any chemical reagent, proper handling of 3-(benzyloxy)cyclobutan-1-one is essential for laboratory safety.
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Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3]
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Handling Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6] Avoid formation of dust and aerosols.[6]
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First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]
-
Skin Contact: Immediately wash off with soap and plenty of water.[6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[2]
Conclusion
3-(Benzyloxy)cyclobutan-1-one is a high-value chemical intermediate whose utility is rooted in the strategic combination of a reactive ketone, a conformationally restricted cyclobutane ring, and a stable benzyl protecting group. While its 2,2-dimethyl derivative remains a more specialized reagent, the well-documented synthesis, reactivity, and application of the parent compound provide a clear and reliable roadmap for its use in the complex, multi-step syntheses required for modern drug discovery. Its role in the development of antiviral agents underscores the continued importance of strained-ring systems as foundational scaffolds in medicinal chemistry.
References
- 1. PubChemLite - this compound (C13H16O2) [pubchemlite.lcsb.uni.lu]
- 2. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]
- 3. 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | CID 14932787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 5. (1s,3s)-3-(benzyloxy)cyclobutan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Structure Elucidation of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one
This guide provides a comprehensive walkthrough for the structural elucidation of the novel compound, 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one. Designed for researchers, scientists, and professionals in drug development, this document details the integrated analytical approach required to unambiguously determine the chemical structure of this molecule. We will delve into the logic behind the application of various spectroscopic techniques, offering insights honed from extensive field experience.
Introduction
The synthesis of novel chemical entities with unique structural motifs is a cornerstone of modern medicinal chemistry and materials science. Substituted cyclobutane rings, in particular, are of significant interest due to their presence in various natural products and their utility as versatile synthetic intermediates. The target of our investigation, this compound, combines the strained four-membered ring system with a bulky benzyloxy substituent, presenting a unique challenge and opportunity for detailed structural analysis. Accurate structure determination is paramount, as the precise arrangement of atoms dictates the molecule's physicochemical properties and biological activity. This guide will demonstrate a self-validating system of protocols to ensure the highest degree of confidence in the assigned structure.
A plausible synthetic route to obtain this compound could involve the [2+2] cycloaddition of a ketene with an appropriate enol ether, followed by further functional group manipulations. Given the potential for regio- and stereoisomerism, a robust analytical workflow is essential to confirm the desired product.
Strategic Elucidation Workflow
Caption: A strategic workflow for the structural elucidation of a novel compound.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound, based on established principles and data from similar structures.
Table 1: Predicted Mass Spectrometry Data
| m/z | Predicted Fragment |
| 204 | [M]+ (Molecular Ion) |
| 107 | [C7H7O]+ (Benzylic ether fragment) |
| 91 | [C7H7]+ (Tropylium ion) - Base Peak |
| 77 | [C6H5]+ (Phenyl group) |
| 56 | [C4H8]+ or [C3H4O]+ (Cyclobutane ring fragments) |
Table 2: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3030 | Aromatic C-H stretch |
| ~2960, 2870 | Aliphatic C-H stretch (methyl groups) |
| ~1785 | C=O stretch (ketone in a 4-membered ring) |
| ~1600, 1495, 1450 | Aromatic C=C stretch |
| ~1100 | C-O stretch (ether) |
Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 5H | Ar-H |
| 4.50 | s | 2H | -OCH₂Ph |
| 4.20 | t | 1H | H-3 |
| 2.80 | d | 2H | H-4 |
| 1.25 | s | 6H | -C(CH₃)₂ |
Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| 210.0 | - | C-1 (C=O) |
| 138.0 | - | Ar-C (quaternary) |
| 128.5 | CH | Ar-C |
| 127.8 | CH | Ar-C |
| 127.6 | CH | Ar-C |
| 75.0 | CH | C-3 |
| 70.0 | CH₂ | -OCH₂Ph |
| 55.0 | - | C-2 |
| 48.0 | CH₂ | C-4 |
| 22.0 | CH₃ | -C(CH₃)₂ |
Detailed Spectroscopic Analysis
Mass Spectrometry (MS)
Principle: Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns. Electron ionization (EI) is a common technique that leads to the formation of a molecular ion [M]+ and various fragment ions.
Interpretation: The predicted molecular ion peak at m/z 204 corresponds to the molecular formula C₁₃H₁₆O₂. A key fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable tropylium ion at m/z 91, which is often the base peak in the spectrum. The presence of a peak at m/z 107 suggests the benzyloxy fragment [C₇H₇O]⁺. Peaks at m/z 77 and 56 can be attributed to the phenyl group and fragmentation of the cyclobutane ring, respectively.
Experimental Protocol:
-
A solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The solution is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
For EI-MS, an electron beam with an energy of 70 eV is used to ionize the sample.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and its environment.
Interpretation: The most diagnostic peak in the predicted IR spectrum is the strong absorption at approximately 1785 cm⁻¹. This is characteristic of a ketone carbonyl group within a strained four-membered ring; the ring strain increases the frequency of the C=O stretch compared to an acyclic ketone (typically ~1715 cm⁻¹).[1][2] The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the presence of both aromatic and aliphatic components. A strong C-O stretching band around 1100 cm⁻¹ is indicative of the ether linkage.
Experimental Protocol:
-
A small amount of the neat liquid sample is placed between two KBr or NaCl plates to form a thin film.
-
Alternatively, a dilute solution of the compound in a suitable solvent (e.g., CCl₄ or CHCl₃) is prepared and placed in an IR cell.
-
The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting).
Interpretation: The aromatic region of the spectrum is expected to show a multiplet between δ 7.35 and 7.25 ppm, integrating to 5 protons, which is characteristic of a monosubstituted benzene ring. A singlet at δ 4.50 ppm, integrating to 2 protons, is assigned to the benzylic methylene protons (-OCH₂Ph). A triplet at δ 4.20 ppm (1H) is assigned to the proton at C-3, which is coupled to the two protons at C-4. The two protons at C-4 are expected to appear as a doublet at δ 2.80 ppm, being coupled to the proton at C-3. The two methyl groups at C-2 are chemically equivalent and magnetically shielded, appearing as a sharp singlet at δ 1.25 ppm, integrating to 6 protons.
¹³C Nuclear Magnetic Resonance (NMR) and DEPT Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups.
Interpretation: The ¹³C NMR spectrum is predicted to show 9 distinct signals. The downfield signal at δ 210.0 ppm is characteristic of a ketone carbonyl carbon. The signals in the aromatic region (δ 127-138 ppm) correspond to the six carbons of the benzene ring. The DEPT-135 spectrum would show the quaternary aromatic carbon and the C-1 and C-2 carbons as absent, the CH carbons of the aromatic ring and C-3 as positive signals, and the -OCH₂Ph and C-4 carbons as negative signals. The two equivalent methyl carbons are expected to appear as a single positive signal at δ 22.0 ppm.
Experimental Protocol (NMR):
-
Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity.
-
¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra are acquired using standard pulse sequences.
2D NMR Spectroscopy: COSY, HSQC, and HMBC
Principle: 2D NMR techniques provide correlations between different nuclei, allowing for the unambiguous assignment of the ¹H and ¹³C signals and the determination of the carbon skeleton.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms over multiple bonds (typically 2-3 bonds).
Interpretation and Structure Assembly:
The 2D NMR data are crucial for assembling the final structure.
Caption: Diagram illustrating the key COSY, HSQC, and HMBC correlations.
-
A COSY spectrum would show a cross-peak between the proton at δ 4.20 (H-3) and the protons at δ 2.80 (H-4), confirming their vicinal relationship.
-
An HSQC spectrum would link the proton signals to their directly attached carbons: δ 4.20 (H-3) to δ 75.0 (C-3), δ 2.80 (H-4) to δ 48.0 (C-4), δ 4.50 (-OCH₂Ph) to δ 70.0 (-OCH₂Ph), and δ 1.25 (-C(CH₃)₂) to δ 22.0 (-C(CH₃)₂).
-
The HMBC spectrum is pivotal for assembling the carbon skeleton. Key correlations would include:
-
The methyl protons (δ 1.25) showing correlations to the quaternary carbon C-2 (δ 55.0), the carbonyl carbon C-1 (δ 210.0), and the methine carbon C-3 (δ 75.0). This confirms the placement of the gem-dimethyl group at the C-2 position.
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The proton at C-3 (δ 4.20) would show correlations to C-1, C-2, C-4, and the benzylic carbon (-OCH₂Ph), confirming its position and its connection to the benzyloxy group.
-
The benzylic protons (δ 4.50) would show correlations to C-3 and the quaternary aromatic carbon (δ 138.0), confirming the benzyloxy linkage.
-
By integrating all this information, the structure of this compound can be confidently assigned.
Conclusion
The structural elucidation of this compound is a prime example of the power of a multi-technique spectroscopic approach. By systematically applying mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, we can build a complete and validated picture of the molecule. The causality behind each experimental choice is clear: MS provides the molecular formula, IR identifies key functional groups, ¹H and ¹³C NMR map out the proton and carbon environments, and 2D NMR techniques definitively connect these fragments. This self-validating system ensures the scientific integrity of the structural assignment, a critical step in the advancement of chemical research and development.
References
discovery and history of cyclobutanone derivatives
An In-depth Technical Guide to the Discovery and History of Cyclobutanone Derivatives
Abstract
Cyclobutanone, the smallest easily handled cyclic ketone, represents far more than a simple four-membered ring.[1] Its inherent strain energy and versatile reactivity have propelled it from a laboratory curiosity to an indispensable building block in modern organic synthesis. This guide charts the historical trajectory of cyclobutanone and its derivatives, from the arduous initial synthesis by Nikolai Kischner to the sophisticated catalytic and enantioselective methods employed by today's researchers. We will explore the pivotal discoveries and evolving synthetic strategies, providing technical protocols and mechanistic insights for professionals in chemical research and drug development. The narrative emphasizes the causality behind experimental choices, reflecting a field-proven perspective on the utility and synthesis of these valuable intermediates.
Introduction: The Significance of a Strained Ring
Cyclobutanone, with the molecular formula (CH₂)₃CO, is a colorless, volatile liquid that belies the chemical potential locked within its strained four-membered ring.[1] Unlike its highly sensitive three-membered counterpart, cyclopropanone, cyclobutanone offers a stable yet reactive scaffold.[1] This reactivity, a direct consequence of angular and torsional strain, allows the ring to participate in a variety of transformations, including ring-opening, contraction, and enlargement reactions.[2][3] This versatility has established cyclobutanone derivatives as crucial intermediates in the synthesis of complex molecular frameworks, with applications spanning pharmaceuticals—including anticancer and antiviral agents—to advanced agrochemicals.[4] This guide traces the intellectual and technical evolution of cyclobutanone chemistry, providing a foundational understanding for its modern applications.
Chapter 1: The Dawn of the Four-Membered Ketone - Kischner's Discovery
The story of cyclobutanone begins in the early 20th century with the pioneering work of Russian chemist Nikolai Kischner. In 1905, Kischner reported the first synthesis of this cyclic ketone.[1] His approach began with cyclobutanecarboxylic acid, a more accessible four-membered ring at the time.
Kischner's method, while groundbreaking, was described as cumbersome and inefficient, yielding only small amounts of the desired product.[1] The multi-step process was characteristic of the era's synthetic chemistry, relying on stoichiometric transformations rather than catalytic efficiency. The low yield can be attributed to the harsh reaction conditions and the multiple transformations required, each step incurring product loss.
Protocol 1: Conceptual Reconstruction of Kischner's Synthesis
-
Salt Formation: Conversion of cyclobutanecarboxylic acid to its calcium salt by reaction with a suitable calcium base (e.g., calcium hydroxide).
-
Pyrolytic Decarboxylation: Dry distillation of the calcium cyclobutanecarboxylate. The heat would induce decarboxylation and ring closure to form cyclobutanone. This method, a variation of the Ruzicka large-ring synthesis, was a common way to form cyclic ketones from dicarboxylic acids but is notoriously low-yielding for small rings.
-
Purification: Distillation of the crude product to isolate the volatile cyclobutanone.
Causality Behind Experimental Choices:
-
Starting Material: Cyclobutanecarboxylic acid was used because methods for forming carbocyclic rings, like the Perkin alicyclic synthesis, were more established than methods for directly forming cyclic ketones.
-
Pyrolysis: Thermal decomposition of dicarboxylate salts was a known, albeit inefficient, method for ketone formation. The choice reflects the limited synthetic toolkit available at the time.
Caption: Kischner's pioneering synthesis of cyclobutanone.
Chapter 2: Early Innovations and New Synthetic Pathways
The inefficiency of Kischner's method spurred the search for more practical routes. The mid-20th century saw the development of several clever strategies that significantly improved the accessibility of cyclobutanone.
The Lipp & Köster Ring Expansion
A more efficient preparation was developed by P. Lipp and R. Köster, who reacted diazomethane with ketene.[1] This reaction proceeds through a fascinating ring expansion of a transient cyclopropanone intermediate.
Mechanism & Scientific Insight: The reaction begins with the cycloaddition of diazomethane to ketene, forming a cyclopropanone intermediate. This highly strained three-membered ketone readily reacts with another molecule of diazomethane. The subsequent loss of a stable dinitrogen molecule (N₂) drives the expansion of the three-membered ring to the more stable four-membered cyclobutanone.[1] The mechanism was later confirmed using ¹⁴C-labeled diazomethane.[1]
Caption: The Lipp & Köster synthesis via ring expansion.
Rearrangement of Oxaspiropentane
Another elegant approach involves the lithium iodide-catalyzed rearrangement of oxaspiropentane.[1] This method leverages an easily accessible starting material, methylenecyclopropane.
Workflow & Causality:
-
Epoxidation: Methylenecyclopropane is first treated with an epoxidizing agent (e.g., m-CPBA) to form oxaspiropentane.
-
Rearrangement: The introduction of a Lewis acid, such as lithium iodide, catalyzes the rearrangement. The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bond and facilitating a concerted bond migration that expands the three-membered ring to the four-membered ketone, relieving ring strain.
The Dithiane (Umpolung) Approach
Pioneered by E.J. Corey and D. Seebach, the use of 1,3-dithiane as a masked acyl anion revolutionized organic synthesis.[5] This concept of "umpolung," or polarity inversion, provides a robust method for cyclobutanone synthesis.
Scientific Insight: Normally, the carbonyl carbon is electrophilic. By converting it to a dithioacetal, the corresponding proton becomes acidic. Deprotonation with a strong base (like n-butyllithium) generates a nucleophilic carbanion—a masked acyl anion. This nucleophile can then be used in standard alkylation reactions.
Protocol 2: Cyclobutanone Synthesis via the Dithiane Method
-
Anion Formation: Dissolve 1,3-dithiane in dry tetrahydrofuran (THF) at -20°C under an inert atmosphere (e.g., Argon). Add one equivalent of n-butyllithium dropwise and allow the solution to warm to 0°C to form the 2-lithio-1,3-dithiane anion.
-
First Alkylation: Cool the solution to -78°C and add one equivalent of 1-bromo-3-chloropropane. The lithiated dithiane will displace the more reactive bromide.
-
Cyclization: Add a second equivalent of n-butyllithium at low temperature to deprotonate the carbon alpha to the two sulfur atoms again. Upon warming, an intramolecular Williamson ether-like synthesis occurs, with the anion displacing the chloride to form 5,9-dithiaspiro[3.5]nonane.[6]
-
Deprotection: The dithiane protecting group is removed under oxidative or hydrolytic conditions (e.g., using mercuric chloride and cadmium carbonate) to reveal the cyclobutanone carbonyl.[1]
Data Summary: Comparison of Early Synthetic Methods
| Method | Key Reactants | Typical Yield | Key Advantages | Key Disadvantages |
| Kischner (1905) | Cyclobutanecarboxylic Acid | Low (<15%)[7] | Foundational discovery | Inefficient, harsh conditions |
| Lipp & Köster | Diazomethane, Ketene | ~36%[7] | More efficient, clever mechanism | Use of hazardous/explosive reagents |
| Oxaspiropentane | Methylenecyclopropane | ~28%[7] | Readily available starting material | Multi-step process |
| Dithiane Method | 1,3-Dithiane, 1-bromo-3-chloropropane | ~40%[7] | Versatile (Umpolung), reliable | Use of strong bases, toxic mercury salts |
Chapter 3: The [2+2] Cycloaddition Revolution
The development of [2+2] cycloaddition reactions marked a paradigm shift in cyclobutane synthesis, offering a direct and often highly stereocontrolled route to the four-membered ring.[2] The reaction of a ketene with an alkene is the most prominent example for constructing cyclobutanones.[8][9]
Mechanism & Scientific Insight: This reaction is believed to proceed via a concerted [π²s + π²a] suprafacial-antarafacial mechanism. The ketene approaches the alkene, and two new sigma bonds are formed simultaneously to create the cyclobutanone ring. This mechanism explains the high degree of stereospecificity often observed. The versatility of this method is a key advantage; by choosing different substituted alkenes and ketenes, a vast library of functionalized cyclobutanone derivatives can be synthesized.
Protocol 3: Generalized [2+2] Cycloaddition for a Substituted Cyclobutanone
-
Ketene Generation: In a flame-dried, two-neck flask under an inert atmosphere, dissolve an appropriate acyl chloride (e.g., dichloroacetyl chloride) in a dry, non-polar solvent like hexane or diethyl ether.
-
Reaction Setup: In a separate flask, dissolve the desired alkene (e.g., cyclopentene) in the same solvent. Cool this flask to 0°C.
-
Addition: Slowly add a tertiary amine base (e.g., triethylamine) to the acyl chloride solution. This in-situ generates the highly reactive ketene (e.g., dichloroketene).
-
Cycloaddition: Transfer the ketene-containing solution via cannula to the chilled alkene solution. The reaction is often rapid. Stir for several hours at room temperature to ensure completion.
-
Workup & Purification: Quench the reaction, wash the organic layer to remove the amine salt, dry, and concentrate. The resulting crude cyclobutanone derivative is then purified, typically by column chromatography or distillation.
Caption: General workflow for [2+2] cycloaddition synthesis.
Chapter 4: The Modern Era of Cyclobutanone Synthesis
Contemporary research focuses on developing more efficient, selective, and environmentally benign methods. This includes the rise of catalytic reactions and advanced strategies that provide precise control over the molecular architecture.
Catalytic and Radical-Mediated Ring Expansions
While ring expansion is a classic strategy, modern methods employ catalysts to achieve transformations under milder conditions. For example, transition metals like palladium can catalyze the rearrangement of certain vinylcyclopropanes to furnish cyclobutanones.[10]
Furthermore, the discovery of free radical-based ring expansions has opened new synthetic avenues.[8] These reactions typically involve the generation of a radical on a side chain attached to the cyclobutanone. This radical can add to the carbonyl carbon, forming an alkoxy radical intermediate which then undergoes a selective β-scission to expand the ring, a powerful method for constructing fused seven- or eight-membered rings.[8]
Enantioselective Synthesis
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric syntheses of cyclobutanone derivatives. Key strategies include:
-
Chiral Catalysts: Using metal complexes with chiral ligands to catalyze [2+2] cycloadditions or ring expansions, inducing a preference for one enantiomer.[2]
-
Chiral Auxiliaries: Covalently attaching a chiral molecule to the starting material to direct the stereochemical outcome of a reaction, after which the auxiliary is cleaved.
-
Organocatalysis: Employing small, chiral organic molecules to catalyze reactions, such as the enantioselective conversion of vinylic cyclopropyl alcohols into cyclobutanones bearing α-quaternary stereocenters.[3][10]
Conclusion: An Enduring and Versatile Intermediate
The journey of cyclobutanone chemistry is a compelling narrative of scientific progress. From Kischner's low-yield synthesis, born from the limited tools of his time, to the elegant and highly selective catalytic methods of the 21st century, the pursuit of this strained ring has consistently pushed the boundaries of organic synthesis. Its evolution from a chemical curiosity to a cornerstone intermediate for drug discovery and complex molecule synthesis is a testament to the ingenuity of chemists. The cyclobutanone ring, once a challenge to create, is now a powerful tool wielded with precision, promising further innovations in the years to come.
References
- 1. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclobutane - Wikipedia [en.wikipedia.org]
- 10. Cyclobutanone synthesis [organic-chemistry.org]
An In-Depth Technical Guide to 2,2-Dimethyl-3-(phenylmethoxy)cyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern organic chemistry and drug discovery.[1] Its unique three-dimensional structure provides a platform for novel pharmacophores, offering advantages in metabolic stability, conformational rigidity, and the ability to explore chemical space beyond traditional flat aromatic systems.[1] This guide focuses on a specific, yet underexplored, member of this class: 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one , a molecule poised for application in complex molecular synthesis. Due to its limited presence in commercial databases, this document will provide a comprehensive overview based on established principles of cyclobutane chemistry, offering insights into its synthesis, characterization, and potential applications.
Chemical Identity and Properties
| Identifier | Value | Source |
| Common Name | This compound | - |
| IUPAC Name | 2,2-dimethyl-3-(phenylmethoxy)cyclobutan-1-one | PubChem |
| CAS Number | Not Assigned | - |
| Molecular Formula | C₁₃H₁₆O₂ | PubChem |
| Molecular Weight | 204.26 g/mol | PubChem |
| Predicted LogP | 2.5 - 3.0 | - |
Proposed Synthesis: A Mechanistic Perspective
The synthesis of substituted cyclobutanones can be achieved through various methodologies, with [2+2] cycloadditions being a prominent and effective strategy.[2][3] For the target molecule, a plausible and efficient route involves the cycloaddition of benzyl vinyl ether with dichloroketene, generated in situ, followed by a reductive dechlorination. This approach is advantageous as it directly installs the required benzyloxy group and provides a handle for further functionalization.
Experimental Protocol: Two-Step Synthesis
Step 1: [2+2] Cycloaddition of Benzyl Vinyl Ether and Dichloroketene
This step is based on the well-established cycloaddition of ketenes with alkenes to form cyclobutanones. The use of dichloroketene is particularly useful as the resulting dichlorocyclobutanone is often a crystalline solid, facilitating purification.
-
Reaction: Benzyl vinyl ether + Dichloroacetyl chloride + Activated Zinc → 3-(Benzyloxy)-2,2-dichlorocyclobutan-1-one
-
Rationale: Dichloroacetyl chloride, in the presence of an activating agent like zinc or triethylamine, eliminates HCl to form the highly reactive dichloroketene intermediate. This electrophilic ketene readily undergoes a [2+2] cycloaddition with the electron-rich double bond of benzyl vinyl ether. The reaction is typically performed in an aprotic solvent like diethyl ether or hexane to prevent quenching of the ketene intermediate.
Detailed Procedure:
-
To a stirred suspension of activated zinc dust (2.5 equivalents) in anhydrous diethyl ether (10 volumes), add a solution of benzyl vinyl ether (1 equivalent) and dichloroacetyl chloride (1.2 equivalents) in anhydrous diethyl ether (5 volumes) dropwise under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain the reaction temperature between 25-30°C using a water bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and zinc salts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(benzyloxy)-2,2-dichlorocyclobutan-1-one.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Reductive Dechlorination
The removal of the chlorine atoms is a crucial step to arrive at the target molecule. Zinc dust in acetic acid is a classic and effective reagent for this transformation.
-
Reaction: 3-(Benzyloxy)-2,2-dichlorocyclobutan-1-one + Zn/AcOH → this compound
-
Rationale: The zinc metal acts as a reducing agent, while acetic acid serves as a proton source. The reaction proceeds via a stepwise reduction of the carbon-chlorine bonds.
Detailed Procedure:
-
Dissolve the purified 3-(benzyloxy)-2,2-dichlorocyclobutan-1-one (1 equivalent) in glacial acetic acid (10 volumes).
-
Add activated zinc dust (5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 40°C.
-
After the addition is complete, stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield the final this compound.
Synthetic Workflow Diagram
References
An In-depth Technical Guide to the Physical Characteristics of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of the known and predicted physical characteristics of the novel chemical entity, 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one. As a compound of interest in synthetic and medicinal chemistry, a thorough understanding of its physical properties is paramount for its application in research and development. This document synthesizes available data, offers expert insights into expected properties based on structural analogues, and provides a framework for its experimental characterization.
Chemical Identity and Structural Elucidation
This compound is a substituted cyclobutanone derivative. Its core structure consists of a four-membered carbocyclic ring bearing a ketone functional group, a benzyloxy substituent at the 3-position, and two methyl groups at the 2-position.
Molecular Formula: C₁₃H₁₆O₂[1]
SMILES: CC1(C(CC1=O)OCC2=CC=CC=C2)C[1]
InChI: InChI=1S/C13H16O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3[1]
The structural arrangement of this compound is depicted in the following diagram:
Caption: 2D structure of this compound.
Physicochemical Properties: A Comparative Analysis
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Predicted/Inferred) | 3-(benzyloxy)cyclobutan-1-one (Experimental) | 3-((benzyloxy)methyl)cyclobutanone (Experimental) |
| Molecular Weight | 204.26 g/mol [1] | 176.21 g/mol [2] | 190.24 g/mol [3] |
| Appearance | Likely a colorless to yellow oil or low-melting solid | Clear liquid[4] | Yellow oil |
| Boiling Point | Expected to be higher than analogues due to increased molecular weight | 285 °C[4] | 295.1 °C at 760 mmHg[5] |
| Density | Expected to be slightly lower than 3-(benzyloxy)cyclobutan-1-one due to the alkyl groups | 1.11 g/cm³[4] | 1.105 g/cm³[5] |
| Flash Point | Expected to be in a similar range to the analogues | 126 °C[4] | 127.7 °C[5] |
| Refractive Index | Expected to be in a similar range to the analogues | 1.5225[4] | 1.541[5] |
| Solubility | Expected to have good solubility in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and low solubility in water. | Not specified, but inferred to be soluble in organic solvents. | Not specified, but inferred to be soluble in organic solvents. |
Expert Insights: The introduction of the gem-dimethyl group is anticipated to have several effects. The increase in molecular weight will likely lead to a higher boiling point and potentially a higher melting point if the compound is a solid. The steric bulk of the methyl groups may influence crystal packing, which would affect the melting point. The increased alkyl character could slightly decrease the density and aqueous solubility compared to its non-methylated counterpart.
Spectroscopic Characterization: Predicted Spectral Features
While experimental spectra for this compound are not available, we can predict the key spectroscopic features based on its structure and data from related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be informative. Key predicted signals include:
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Benzylic Protons: A singlet around δ 4.5 ppm for the two protons of the -OCH₂- group.
-
Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to restricted rotation and diastereotopicity. We can anticipate signals for the CH proton at the 3-position and the CH₂ protons at the 4-position.
-
Methyl Protons: Two singlets for the diastereotopic methyl groups at the 2-position, likely in the δ 1.0-1.3 ppm region.
For comparison, the reported ¹H NMR data for 3-(benzyloxy)cyclobutan-1-one (500 MHz, CDCl₃) shows signals at δ 7.40-7.29 (m, 5H), 4.53 (s, 2H), 4.38 (tt, J = 6.6, 4.7Hz, 1H), and 3.3-3.1 (m, 4H)[4].
¹³C NMR Spectroscopy
The carbon NMR spectrum should display 11 distinct signals (assuming no accidental equivalence):
-
Carbonyl Carbon: A signal in the downfield region, typically > δ 200 ppm, characteristic of a cyclobutanone.
-
Aromatic Carbons: Signals between δ 127-138 ppm for the phenyl ring carbons.
-
Benzylic Carbon: A signal around δ 70 ppm for the -OCH₂- carbon.
-
Cyclobutane Carbons: Signals for the four carbons of the cyclobutane ring, with the C-O and C-C=O carbons being the most deshielded.
-
Methyl Carbons: Two signals in the aliphatic region (δ 15-30 ppm) for the two methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands:
-
C=O Stretch: A strong absorption band around 1780 cm⁻¹, typical for a ketone in a four-membered ring.
-
C-O-C Stretch: A strong band in the region of 1100-1200 cm⁻¹.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1600 and 1450 cm⁻¹.
Mass Spectrometry
Mass spectrometry would provide crucial information for structural confirmation.
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 204.1150.
-
Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the benzyl group (m/z = 91), and other characteristic cleavages of the cyclobutane ring and ether linkage. Predicted collision cross-section data for various adducts are available[1].
Synthesis and Experimental Characterization Workflow
The synthesis of this compound would likely follow established methodologies for the formation of substituted cyclobutanones. A plausible synthetic approach is outlined below, based on synthetic routes for similar compounds[6].
References
- 1. PubChemLite - this compound (C13H16O2) [pubchemlite.lcsb.uni.lu]
- 2. 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | CID 14932787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-((Benzyloxy)methyl)cyclobutanone | C12H14O2 | CID 11819850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Benzyloxy)cyclobutan-1-one
A Note to Our Audience: Initial research efforts to compile a comprehensive spectroscopic guide for 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one revealed a significant gap in publicly available experimental data. To provide a scientifically rigorous and valuable resource, this guide has been refocused on the closely related and well-characterized compound, 3-(Benzyloxy)cyclobutan-1-one . The structural similarities and differences will be highlighted to offer valuable insights for researchers in the field.
Introduction
3-(Benzyloxy)cyclobutan-1-one is a valuable synthetic intermediate in organic chemistry. Its rigid four-membered ring and the presence of a benzyloxy group make it a versatile building block for the synthesis of more complex molecules, including derivatives of 2'-deoxyadenosine 5'-triphosphate which have shown potential as inhibitors of HIV-1 reverse transcriptase.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of this compound in complex reaction mixtures. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(benzyloxy)cyclobutan-1-one, grounded in the principles of spectroscopic interpretation and supported by available data.
Molecular Structure and Key Spectroscopic Features
The molecular structure of 3-(benzyloxy)cyclobutan-1-one dictates its characteristic spectroscopic fingerprint. The key structural elements to consider are:
-
Cyclobutanone Ring: A strained four-membered ring containing a carbonyl group. The ring strain and the electronegativity of the carbonyl oxygen significantly influence the chemical shifts of the ring protons and carbons in NMR spectroscopy, as well as the vibrational frequency of the C=O bond in IR spectroscopy.
-
Benzyloxy Group: Comprising a benzyl group (C₆H₅CH₂) attached to an ether oxygen. This group introduces a set of aromatic protons and carbons with characteristic chemical shifts in NMR, as well as specific C-O and aromatic C-H stretching and bending vibrations in the IR spectrum.
Below is a diagram illustrating the molecular structure of 3-(benzyloxy)cyclobutan-1-one.
References
stability and storage conditions for 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one
An In-depth Technical Guide to the Stability and Storage of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one
Introduction
This compound is a substituted cyclobutanone derivative of interest in synthetic chemistry. Like many complex organic molecules used in research and drug development, its chemical integrity is paramount to achieving reliable and reproducible experimental outcomes. The inherent ring strain of the cyclobutanone moiety and the presence of a benzyloxy group introduce specific chemical liabilities that must be managed through controlled storage and handling.[1][2] Degradation of the parent compound can lead to the formation of impurities that may compromise downstream reactions, alter biological activity, or complicate analytical results.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It outlines the critical factors influencing the stability of this compound, provides evidence-based recommendations for its storage, and details protocols for handling and stability assessment.
Note on available data: Publicly available stability data for this compound (CAS 2063-92-5) is limited. Therefore, this guide synthesizes information from its close structural analog, 3-(benzyloxy)cyclobutan-1-one (CAS 30830-27-4), and fundamental chemical principles governing cyclobutanones and benzyl ethers to provide a robust and scientifically grounded set of recommendations.
Physicochemical Properties
Understanding the fundamental properties of the molecule is the first step in developing an appropriate storage strategy. The properties for the closely related analog, 3-(benzyloxy)cyclobutan-1-one, are summarized below and serve as a strong proxy.
| Property | Value (for 3-(benzyloxy)cyclobutan-1-one) | Reference |
| CAS Number | 30830-27-4 | [3][4] |
| Molecular Formula | C₁₁H₁₂O₂ | [3][4] |
| Molecular Weight | 176.21 g/mol | [3][4] |
| Appearance | Colorless to yellow clear liquid or solid | [3] |
| Boiling Point | ~285 °C | [3] |
| Flash Point | ~126 °C | [3] |
| Density | ~1.11 g/cm³ | [3] |
Core Stability Profile: Key Vulnerabilities
The stability of this compound is influenced by several environmental factors. The primary liabilities stem from the benzylic ether linkage and the strained ketone ring.
-
Thermal Stability : The compound is noted to be heat-sensitive.[5] Elevated temperatures can provide the activation energy needed to initiate degradation pathways, such as oxidation or ring-opening reactions. The parent cyclobutanone molecule is known to decompose at very high temperatures (around 350°C), highlighting the inherent energy of the strained four-membered ring.[6] While storage conditions are far from this extreme, chronic exposure to even moderate heat can accelerate degradation.
-
Atmospheric & Oxidative Stability : Multiple suppliers explicitly recommend storing the analog under an inert atmosphere.[3][5][7] This is a critical directive, indicating sensitivity to atmospheric components, primarily oxygen and moisture. The benzylic C-H bond of the benzyloxy group is susceptible to radical-mediated oxidation, which can ultimately cleave the ether bond.
-
Hydrolytic Stability : The compound is classified as moisture-sensitive.[5] The ether linkage, while generally stable, can be susceptible to hydrolysis under acidic or, to a lesser extent, basic conditions. The presence of moisture, especially if it becomes acidic or basic due to dissolved impurities (e.g., CO₂), can facilitate the cleavage of the benzyl ether.
-
Photostability : While specific photostability studies are not publicly available, benzylic compounds can be sensitive to light, particularly UV radiation.[8] Photons can induce the formation of radical species, initiating oxidative degradation at the benzylic position. Therefore, protection from light is a prudent and standard practice for ensuring the long-term integrity of such compounds.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized. The most probable pathway under typical storage conditions is oxidation.
Oxidative Cleavage of the Benzyl Ether
This is a common degradation route for benzylic ethers. The process is often initiated by autoxidation, a radical chain reaction involving atmospheric oxygen.
-
Initiation : An initiator (like a trace metal ion or light) abstracts a hydrogen atom from the benzylic position, forming a stabilized benzyl radical.
-
Propagation : This radical reacts with molecular oxygen (O₂) to form a peroxide radical. The peroxide radical then abstracts a hydrogen from another molecule of the starting material, forming a hydroperoxide and propagating the radical chain.
-
Termination/Decomposition : The hydroperoxide is unstable and can decompose, leading to the cleavage of the C-O bond and the formation of 3-hydroxy-2,2-dimethylcyclobutan-1-one and benzaldehyde. The benzaldehyde can further oxidize to benzoic acid.
Caption: Hypothesized oxidative degradation pathway.
Recommended Storage and Handling Protocols
To mitigate the risks outlined in the stability profile, strict adherence to the following storage and handling procedures is essential.
Recommended Storage Conditions
The primary goal is to exclude heat, oxygen, moisture, and light.
| Parameter | Recommendation | Rationale | References |
| Temperature | -20°C in a freezer. | Minimizes thermal degradation and autoxidation rates. | [3][7] |
| Atmosphere | Under an inert gas (Argon or Nitrogen). | Prevents oxidative degradation by excluding atmospheric oxygen. | [5][7] |
| Container | Tightly sealed amber glass vial or bottle. | Amber glass protects from light, and a tight seal prevents moisture and oxygen ingress. | [9][10] |
| Moisture | Store in a dry environment. | The compound is moisture-sensitive; a desiccator can be used for added protection. | [5][11] |
Safe Handling Procedures
Proper handling is crucial not only for maintaining compound integrity but also for user safety. The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[11]
-
Acclimatization : Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.[12]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Ventilation : Handle the compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any vapors.[10][11]
-
Dispensing : Use clean, dry syringes or spatulas for dispensing. If the compound is a solid, avoid creating dust.
-
Aliquoting : For long-term projects, it is highly advisable to aliquot the material into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere and avoids repeated freeze-thaw cycles.
-
Sealing : After dispensing, flush the headspace of the container with an inert gas (argon or nitrogen) before tightly resealing the cap. Parafilm can be used for an extra layer of sealing.
Analytical Methods for Stability Assessment
Regularly assessing the purity of the compound is essential, especially for reference standards or materials stored for extended periods.
-
Gas Chromatography (GC) : This is a common method cited for purity analysis of the analog, suggesting sufficient volatility and thermal stability for this technique.[3][5] A GC-FID method can be used to quantify the main peak and detect the appearance of new impurity peaks over time.
-
High-Performance Liquid Chromatography (HPLC) : An HPLC-UV method is an excellent alternative, particularly if the compound or its degradants are not thermally stable. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.
-
Mass Spectrometry (MS) : Coupling either GC or HPLC to a mass spectrometer (GC-MS or LC-MS) is the most powerful tool for stability studies. It allows for the identification of degradation products by providing molecular weight information, which can be used to confirm the hypothesized degradation pathways.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy can provide a quick assessment of purity by comparing the integration of characteristic peaks to a known internal standard and checking for the appearance of new signals corresponding to impurities like benzaldehyde.[13]
Experimental Protocol: Accelerated Stability Study
This protocol outlines a workflow for evaluating the stability of a new batch of this compound under stressed conditions.
Caption: Workflow for an accelerated stability study.
Methodology
-
Initial Characterization (t=0) :
-
Upon receipt, dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile).
-
Perform HPLC-UV analysis to determine the initial purity (as % peak area).
-
Perform LC-MS analysis to confirm the mass of the parent compound and establish a baseline chromatogram.
-
This initial sample serves as the reference standard.
-
-
Sample Preparation for Stressing :
-
Aliquot approximately 1-2 mg of the compound into several amber glass vials.
-
Prepare three sets of samples for each stress condition.
-
-
Storage under Stressed Conditions :
-
Control : Store one set of vials under the recommended conditions (-20°C, under argon).
-
Thermal/Hydrolytic Stress : Place a second set in a stability chamber set to 40°C and 75% relative humidity (RH).
-
Photolytic Stress : Place a third set in a photostability chamber under controlled light exposure at ambient temperature.
-
-
Time-Point Analysis :
-
At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from each condition.
-
Prepare the samples for analysis in the same manner as the t=0 sample.
-
Run HPLC-UV and LC-MS analyses.
-
-
Data Evaluation :
-
Compare the purity from the HPLC-UV chromatograms of the stressed samples to the control and t=0 samples.
-
Examine the LC-MS data for the appearance of new peaks. Determine the mass of any significant new peaks to identify potential degradation products (e.g., a peak corresponding to the mass of benzaldehyde or the hydroxylated cyclobutanone).
-
A significant loss of purity (>2%) or the appearance of a major degradant (>0.5%) under a specific condition indicates sensitivity to that factor.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]
- 4. 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | CID 14932787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Benzyloxy)cyclobutanone | 30830-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 7. 30830-27-4|3-(Benzyloxy)cyclobutanone|BLD Pharm [bldpharm.com]
- 8. carlroth.com [carlroth.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
A Guide to the Theoretical Investigation of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one: A Computational Chemistry Whitepaper
Foreword: The Imperative for In-Silico Scrutiny in Drug Discovery
In the landscape of modern drug development, the meticulous characterization of molecular entities is paramount. Cyclobutane derivatives, owing to their unique conformational constraints and reactivity, represent a class of compounds with significant therapeutic potential.[1] The subject of this guide, 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one, is a molecule of interest that warrants a deep theoretical exploration to unlock its chemical and physical properties. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the application of theoretical calculations to elucidate the structural, electronic, and spectroscopic features of this novel cyclobutanone derivative. By leveraging the power of computational chemistry, we can predict and understand molecular behavior with a level of detail that is often inaccessible through experimental methods alone, thereby accelerating the drug discovery pipeline.
Foundational Principles: Why Theoretical Calculations Matter
Before embarking on any experimental synthesis or biological evaluation, a robust theoretical understanding of a molecule can provide invaluable insights. For this compound, theoretical calculations can help us to:
-
Determine the most stable three-dimensional structure: The puckered nature of the cyclobutane ring and the conformational flexibility of the benzyloxy group necessitate a thorough computational search for the global minimum energy structure.[2][3]
-
Elucidate electronic properties: Understanding the distribution of electrons within the molecule, as described by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for predicting its reactivity and intermolecular interactions.
-
Predict spectroscopic signatures: Theoretical calculations can provide accurate predictions of vibrational (infrared and Raman) and NMR spectra, which are indispensable for the experimental characterization and verification of the synthesized compound.
-
Investigate potential reaction mechanisms: Should this molecule be a precursor or intermediate, computational studies can map out reaction pathways, identify transition states, and calculate activation energies, offering a deeper understanding of its chemical transformations.[4]
This whitepaper will outline a comprehensive computational protocol designed to address these key areas, grounded in the principles of Density Functional Theory (DFT), a workhorse of modern computational chemistry.
The Computational Gauntlet: A Step-by-Step Protocol
The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the accuracy and reliability of the final results.
Software and Hardware Considerations
For the proposed calculations, we recommend the use of a validated and widely used quantum chemistry software package such as Gaussian 16 [1][5][6][7][8] or ORCA [4][9][10][11][12]. These packages offer a wide array of DFT functionals and basis sets, and are well-documented and supported. The calculations, particularly frequency analyses on a molecule of this size, will require a high-performance computing (HPC) cluster to be completed in a reasonable timeframe.
The Computational Workflow
The following diagram, rendered in DOT language, illustrates the logical flow of the theoretical investigation.
Caption: A flowchart of the computational protocol for this compound.
Detailed Experimental Protocols
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling program like GaussView or Avogadro.
-
Conformational Analysis: Due to the flexible benzyloxy side chain and the puckering of the cyclobutane ring, a thorough conformational search is critical. A molecular mechanics-based search using a force field like MMFF94 is a computationally inexpensive first step to identify a set of low-energy conformers.
-
Method Selection: For the geometry optimization, we recommend the B3LYP hybrid functional.[13][14][15][16][17] B3LYP has a long track record of providing a good balance of accuracy and computational cost for organic molecules. For potentially improved accuracy in thermochemistry and kinetics, the M06-2X functional is an excellent alternative.[18][19][20][21][22]
-
Basis Set Selection: A Pople-style basis set, such as 6-31G(d) , is a good starting point. For higher accuracy, we recommend a triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) .[23]
-
Execution: Perform a full geometry optimization on the lowest energy conformers identified in the previous step. The optimization should be carried out in the gas phase. Solvation effects can be included later using a continuum solvation model like the Polarizable Continuum Model (PCM) if required.
-
Purpose: This step is crucial for two reasons: to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies), and to calculate the vibrational frequencies for predicting the infrared (IR) spectrum.
-
Execution: Perform a frequency calculation at the same level of theory (functional and basis set) as the geometry optimization. The output will provide the harmonic vibrational frequencies and their corresponding IR intensities.
-
Electronic Properties: From the optimized wavefunction, calculate key electronic properties such as the HOMO and LUMO energies and visualize their spatial distribution. This will provide insights into the molecule's electronic behavior and reactivity.
-
NMR Spectroscopy: Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level. The calculated chemical shifts should be referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
Expected Outcomes and Data Presentation
The successful execution of this computational protocol will yield a wealth of data that can be used to thoroughly characterize this compound. The results should be presented in a clear and concise manner, as exemplified by the tables below.
Table 1: Calculated Geometric Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | Value | ||
| C-O (ether) | Value | ||
| C-C (ring) | Value | ||
| O-C-C | Value | ||
| C-C-C (ring) | Value | ||
| Ring Puckering | Value |
Note: Values are placeholders for the results of the DFT calculations.
Table 2: Calculated Electronic and Spectroscopic Properties
| Property | Calculated Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
| Key IR Frequencies (cm⁻¹) | Value (C=O stretch), Value (C-O stretch) |
| Key ¹³C NMR Shifts (ppm) | Value (C=O), Value (CH-O), Value (C(CH₃)₂) |
| Key ¹H NMR Shifts (ppm) | Value (CH-O), Value (CH₂-Ph), Value (CH₃) |
Note: Values are placeholders for the results of the DFT calculations.
Authoritative Grounding and Conclusion
The computational protocol outlined in this whitepaper is grounded in well-established quantum chemical methods that have been extensively validated for organic molecules.[13][14][15][16][17][18][19][20][21][22] The choice of DFT functionals and basis sets is based on a balance of accuracy and computational efficiency, ensuring that the results are both reliable and attainable.
By following this guide, researchers can obtain a comprehensive theoretical understanding of this compound before committing significant resources to its synthesis and experimental characterization. The in-silico data generated will serve as a valuable roadmap for experimentalists, aiding in structure elucidation, spectroscopic assignment, and the prediction of chemical reactivity. This synergy between theoretical and experimental chemistry is a cornerstone of modern molecular science and is essential for accelerating the pace of drug discovery and development.
References
- 1. gaussian.com [gaussian.com]
- 2. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORCA - HPC2N Support and Documentation [docs.hpc2n.umu.se]
- 5. gaussian.com [gaussian.com]
- 6. gaussian.com [gaussian.com]
- 7. scubeindia.com [scubeindia.com]
- 8. Gaussian 16 for Faculty/Staff – UDeploy Software Distribution [udeploy.udel.edu]
- 9. ORCA - FACCTs [faccts.de]
- 10. ORCA | Ohio Supercomputer Center [osc.edu]
- 11. ORCA - ORCD Docs [orcd-docs.mit.edu]
- 12. hpc.hku.hk [hpc.hku.hk]
- 13. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules (2008) | Julian Tirado-Rives | 1175 Citations [scispace.com]
- 15. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]
- 16. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. comp.chem.umn.edu [comp.chem.umn.edu]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. M06-SX screened-exchange density functional for chemistry and solid-state physics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
Introduction: The Enduring Appeal of a Strained Ring
An In-depth Technical Guide to Substituted Cyclobutanones for Researchers, Scientists, and Drug Development Professionals
Strained carbocyclic molecules, particularly those containing four-membered rings, have emerged from being mere chemical curiosities to indispensable tools in modern organic synthesis.[1][2] Among these, substituted cyclobutanones hold a privileged position. Their inherent ring strain (ca. 26 kcal/mol) makes them highly versatile synthetic intermediates, primed for a variety of selective transformations that are often difficult to achieve with more stable cyclic or acyclic systems.[1][3] This reactivity, coupled with the rigid, three-dimensional scaffold the cyclobutane ring provides, has made them attractive motifs for medicinal chemists and natural product synthesizers.[4][5][6]
The cyclobutanone core is a key structural element in numerous biologically active molecules and natural products.[3][7][8][9] Its derivatives are crucial intermediates in the synthesis of antiviral and anticancer agents, where the precise spatial arrangement of substituents afforded by the cyclobutane frame is critical for biological activity.[4][10][11] This guide provides a comprehensive overview of the core methodologies for synthesizing substituted cyclobutanones, delves into their characteristic reactivity, and highlights their application in the complex world of drug discovery and total synthesis.
Part 1: Stereocontrolled Synthesis of the Cyclobutanone Core
The construction of the cyclobutanone ring, especially with control over stereochemistry, is a pivotal challenge. The choice of synthetic strategy is dictated by the desired substitution pattern and the availability of starting materials. The principal strategies involve building the ring from acyclic precursors ([2+2] cycloadditions) or remodeling an existing ring (ring expansion of cyclopropanes).[10]
[2+2] Cycloaddition Reactions: A Cornerstone of Cyclobutanone Synthesis
The [2+2] cycloaddition of an alkene with a ketene or a ketene equivalent is arguably the most direct and widely employed method for constructing the cyclobutanone framework.[1][2][10]
Mechanism and Stereoselectivity: The reaction between a ketene and an alkene is a concerted, [π2s + π2a] cycloaddition. This concerted nature means the reaction is stereospecific; the stereochemistry of the starting alkene is retained in the cyclobutanone product.[10] Ketenes, being electrophilic, react most efficiently with electron-rich alkenes. The regioselectivity is highly predictable, with the more nucleophilic carbon of the alkene bonding to the carbonyl carbon of the ketene.[10]
Methodologies:
-
Classical Ketene-Alkene Cycloaddition: Ketenes are typically generated in situ from acyl chlorides and a non-nucleophilic base (e.g., triethylamine). Dichloroketene, generated from trichloroacetyl chloride, is a particularly useful reagent for its high reactivity and the synthetic versatility of the resulting α,α-dichlorocyclobutanones.
-
Asymmetric Variants: Enantioselective synthesis can be achieved by using chiral auxiliaries on the alkene or by employing chiral catalysts.[2] For instance, the cycloaddition of ketenes with alkenes bearing a chiral auxiliary can lead to high diastereoselectivity.[2]
-
Transition Metal-Catalyzed Cycloadditions: While photochemical [2+2] cycloadditions are common for forming cyclobutanes, thermally-driven, transition metal-catalyzed variants offer advantages in scalability and substrate scope, particularly for electronically unbiased alkenes.[12]
Caption: General workflow of a [2+2] ketene-alkene cycloaddition.
Data Presentation: Comparison of [2+2] Cycloaddition Approaches
| Method | Key Features | Advantages | Limitations |
| Classical Ketene Generation | In situ generation from acyl chlorides | Well-established, reliable, predictable stereochemistry | Requires stoichiometric base, ketene can polymerize |
| Chiral Auxiliary | Diastereoselective control | High enantiomeric excess achievable | Auxiliary removal required, limited atom economy |
| Transition Metal Catalysis | Thermal conditions, broader substrate scope | Avoids photochemical setups, scalable | Catalyst cost, potential side reactions |
Ring Expansion of Cyclopropane Derivatives
Ring expansion strategies provide an elegant alternative to cycloadditions, leveraging the strain of a three-membered ring to construct the four-membered cyclobutanone.[1][13] These methods are particularly powerful for accessing specific substitution patterns that may be challenging to obtain via [2+2] approaches.
Key Methodologies:
-
Semipinacol Rearrangement of Cyclopropyl Alcohols: Tertiary vinylic cyclopropyl alcohols can undergo a highly enantioselective protio-semipinacol ring expansion to yield cyclobutanones with α-quaternary stereocenters.[13] This reaction proceeds via protonation of the alkene followed by a stereospecific C-C bond migration.[13] Similarly, α-hydroxycyclopropyl carbinols can rearrange to form 2,3-disubstituted cyclobutanones.[13]
-
Ring Expansion with Sulfur Ylides: Enantioenriched cyclobutanones can be synthesized via the ring expansion of cyclopropanone surrogates (like 1-(trimethylsilyloxy)cyclopropanes) with unstabilized sulfoxonium ylides.[14] This reaction is stereospecific, allowing for the synthesis of optically active 2,3-disubstituted cyclobutanones.[14]
Caption: Key steps in the semipinacol ring expansion of a vinylic cyclopropyl alcohol.
Experimental Protocol: Ring Expansion of a Cyclopropanol Derivative This protocol is a generalized representation based on literature procedures.[13][15]
-
Substrate Preparation: Dissolve the trisubstituted α-hydroxycyclopropyl carbinol (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Acid Promotion: Cool the solution to 0 °C. Add a Lewis acid or Brønsted acid (e.g., BF₃·OEt₂, 1.1 equiv) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or warm to room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted cyclobutanone.
Part 2: The Reactive Heart of the Molecule: Transformations of the Cyclobutanone Ring
The synthetic utility of cyclobutanones is fully realized in their subsequent transformations. The combination of ring strain and the versatile carbonyl group enables a host of unique and powerful reactions, including ring expansions, ring contractions, and ring openings.
Ring Expansion: Building Larger Scaffolds
The expansion of the cyclobutanone four-membered ring into five-, six-, or even larger-membered rings is a cornerstone of its synthetic application.
-
Baeyer-Villiger Oxidation: This is one of the most important reactions of cyclobutanones, providing a reliable route to γ-lactones.[16][17][18] The reaction involves the oxidation of the ketone with a peroxyacid (e.g., m-CPBA) or hydrogen peroxide.[16][19] The mechanism involves the migration of one of the α-carbons to the adjacent oxygen of the peroxyacid. The migratory aptitude is predictable (tertiary > secondary > phenyl > primary > methyl), allowing for regioselective synthesis.[19] Enantioselective Baeyer-Villiger oxidations have been developed, providing access to chiral lactones, which are valuable building blocks for natural products.[16]
Caption: Simplified mechanism of the Baeyer-Villiger oxidation of a cyclobutanone.
-
Free Radical Ring Expansion: Fused cyclobutanones can undergo free radical-mediated ring expansion to generate seven- and eight-membered rings.[20][21] This process typically involves the cyclization of a carbon-centered radical onto the carbonyl oxygen, followed by β-scission of the strained C-C bond of the cyclobutane ring.[21][22]
Ring Contraction: The Favorskii Rearrangement
The Favorskii rearrangement of α-halocyclobutanones is a powerful method for ring contraction to form cyclopropanecarboxylic acid derivatives.[23][24][25]
Mechanism: The reaction is initiated by a base (typically an alkoxide or hydroxide), which deprotonates the α-carbon on the side opposite the halogen to form an enolate.[25] This enolate then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate.[25][26] The highly strained cyclopropanone is then attacked by the base at the carbonyl carbon, leading to the cleavage of the C-C bond and formation of a carbanion, which is subsequently protonated to yield the final cyclopropane product.[25] A nickel-catalyzed variant has also been developed for the rearrangement of cyclobutanone oxime esters.[27]
Other Key Reactions
-
Multicomponent Reactions: Cyclobutanones can participate in isonitrile-based multicomponent reactions like the Ugi and Passerini reactions, which are significantly accelerated when conducted in water.[28]
-
α-Functionalization: The protons alpha to the carbonyl are acidic and can be removed to form an enolate, which can then be reacted with various electrophiles. Organocatalyzed desymmetrizing aldol reactions of 3-substituted cyclobutanones are a prime example, allowing for the creation of multiple new stereocenters with high control.[1][7]
Part 3: The Role of Substituted Cyclobutanones in Drug Discovery and Development
The unique structural and chemical properties of the cyclobutane ring make it an increasingly important motif in medicinal chemistry.[5] Its incorporation into drug candidates can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[6]
Strategic Applications in Medicinal Chemistry:
-
Conformational Rigidity: The puckered, rigid nature of the cyclobutane ring helps to lock the conformation of a molecule.[29] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, thus increasing binding affinity and potency.
-
Metabolic Stability: The cyclobutane core can be used to replace metabolically labile groups. For example, replacing a gem-dimethyl group with a spiro-cyclobutane can block sites of oxidative metabolism, thereby improving the drug's half-life.
-
Improved Physicochemical Properties: Incorporating a cyclobutane ring increases the sp³ character of a molecule, which can improve solubility and reduce planarity, properties that are often beneficial for oral bioavailability.[6]
-
Bioisosterism: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as phenyl rings or alkenes, while providing a different vector profile for exiting substituents.[6][14]
Case Study: Apalutamide (Erleada) Apalutamide, an androgen receptor inhibitor used to treat prostate cancer, features a spirocyclic cyclobutane motif. The synthesis of this core structure begins with cyclobutanone itself, which undergoes a Strecker reaction to install the necessary nitrile and amine functionalities for the subsequent cyclization to form the thiohydantoin ring.
Conclusion and Future Outlook
Substituted cyclobutanones are far more than just strained curiosities; they are powerful and versatile platforms for chemical innovation. The development of robust synthetic methods, particularly those that offer high levels of stereocontrol, has cemented their role as essential building blocks in organic synthesis.[1][14] Their unique reactivity, which allows for controlled ring expansion, contraction, and functionalization, provides synthetic chemists with a rich toolbox for constructing molecular complexity.
For professionals in drug discovery, the cyclobutanone motif offers a strategic tool to navigate the challenges of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties to create safer and more effective medicines.[4][5][11] As synthetic methodologies continue to evolve, we can anticipate that the application of substituted cyclobutanones in the synthesis of novel therapeutics and complex natural products will only continue to expand, opening new avenues for scientific discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 9. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]
- 12. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes | Semantic Scholar [semanticscholar.org]
- 13. Cyclobutanone synthesis [organic-chemistry.org]
- 14. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclopropane synthesis [organic-chemistry.org]
- 16. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 19. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Discovery and Development of Cyclobutanone-Based Free Radical Rin...: Ingenta Connect [ingentaconnect.com]
- 23. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 26. Favorskii Reaction [organic-chemistry.org]
- 27. Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles [organic-chemistry.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one
Introduction: The Strategic Value of Substituted Cyclobutanones
In the landscape of medicinal chemistry and organic synthesis, strained ring systems offer a unique toolkit for constructing molecular complexity. Among these, the cyclobutane motif has gained significant traction.[1][2] Its puckered three-dimensional structure can enforce specific conformations, act as a bioisostere for other groups, and enhance metabolic stability in drug candidates.[1][3] The compound 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one is a particularly valuable building block. It combines the inherent reactivity of a strained ketone with strategically placed functional groups: a bulky dimethyl group that can direct stereochemistry and a protected hydroxyl group (benzyloxy) that allows for late-stage functionalization.
The inherent strain energy of the cyclobutane ring (approximately 26 kcal/mol) is a key driver for its synthetic transformations.[4] This stored energy facilitates a variety of powerful reactions, most notably ring-opening and ring-expansion reactions, which allow chemists to access larger, more complex carbocyclic frameworks in a controlled manner.[4] This guide will delve into the primary application of this versatile substrate: its use as a precursor for larger ring systems through controlled ring expansion, a cornerstone strategy in the synthesis of complex natural products and pharmaceutical agents.
Core Application: Ring Expansion to Substituted Cyclopentanones
The transformation of cyclobutanones into cyclopentanones is a thermodynamically favorable process driven by the release of ring strain.[4][5] This strategy is particularly powerful for creating highly substituted five-membered rings with excellent stereocontrol. Several methodologies exist, but one-pot procedures and free-radical-mediated pathways have proven to be exceptionally robust.
Mechanistic Rationale: The Driving Force
The fundamental principle behind most cyclobutanone ring expansions is the generation of an intermediate that can readily undergo a carbon-carbon bond cleavage within the four-membered ring. For instance, in free-radical expansions, an initial radical cyclizes onto the carbonyl to form an alkoxy radical. The subsequent β-scission of a C-C bond in the strained ring is rapid and irreversible, forming a new, less-strained five-membered ring.[5][6] In other methods, such as those employing diazomethane or organoaluminum reagents, the reaction proceeds through intermediates that similarly facilitate the migration of an α-carbon to expand the ring.[7]
The substitution pattern on the cyclobutanone is critical. For unsymmetrical cyclobutanones like this compound, the regioselectivity of the ring expansion—i.e., which α-carbon migrates—is a key consideration. While migration of the less-substituted carbon is often favored, the outcome can be influenced by steric and electronic factors.[7]
Caption: General workflow for cyclobutanone ring expansion.
Application in Total Synthesis: Carbocyclic Nucleosides
A compelling demonstration of the utility of this chemistry is in the synthesis of carbocyclic nucleoside analogues, such as Carbovir and Aristeromycin, which are potent antiviral agents.[7] The core cyclopentane ring of these molecules can be efficiently constructed from a substituted cyclobutanone precursor via a regioselective ring expansion.
The synthesis often begins with the preparation of a suitable cyclobutanone. While the specific synthesis of this compound is not detailed in the primary literature reviewed, related structures are often formed via [2+2] cycloadditions of ketenes with alkenes.[4][6] This cyclobutanone then undergoes a key ring expansion step to generate a cyclopentanone, which serves as a versatile intermediate for the introduction of the nucleobase and further functional group manipulations.
Caption: Synthetic pathway to carbocyclic nucleosides.
Protocols: One-Pot Ring Expansion via Organoaluminum Reagents
This protocol is adapted from a reported procedure for the ring expansion of a trisubstituted cyclobutanone, which serves as an excellent model for this compound.[7] The method utilizes triethylaluminum (Et₃Al) to promote the rearrangement of an α-chloro sulfoxide, leading to a cyclopentanone product.
Objective: To perform a one-pot ring expansion of a cyclobutanone derivative to the corresponding cyclopentanone.
Materials:
-
Substituted Cyclobutanone (e.g., this compound)
-
(Chloromethyl)phenyl sulfoxide
-
n-Butyllithium (n-BuLi) in hexanes
-
Triethylaluminum (Et₃Al) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Round-bottom flasks
-
Rotary evaporator
Step-by-Step Methodology
PART A: Generation of the α-Lithiated Sulfoxide
-
To a flame-dried, two-neck round-bottom flask under a positive pressure of argon, add (chloromethyl)phenyl sulfoxide (1.2 equivalents) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe over 10 minutes. The solution may change color.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the α-lithiochloroalkyl sulfoxide.
PART B: Addition of Cyclobutanone and Ring Expansion
-
In a separate flame-dried flask under argon, dissolve the this compound (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C.
-
Transfer the cyclobutanone solution via cannula to the flask containing the pre-formed lithiated sulfoxide from Part A.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylaluminum (3.0 equivalents) dropwise to the reaction mixture at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 8-10 hours, monitoring by TLC for the consumption of the starting material.
PART C: Work-up and Purification
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.
-
Add an equal volume of saturated aqueous Rochelle's salt solution and stir vigorously for 1-2 hours until the two layers become clear.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired cyclopentanone product(s).
Data Summary: Scope of One-Pot Ring Expansion
The following table summarizes the results from a study on the one-pot ring expansion of various trisubstituted cyclobutanones, demonstrating the general applicability of the methodology.[7]
| Entry | Cyclobutanone Substrate | Conditions | Yield (%) of Cyclopentanones |
| 1 | 2,2,3-Trisubstituted | 3 equiv. Et₃Al, 25 °C, 9 h | 55 |
| 2 | Fused Bicyclic | 3 equiv. Et₃Al, 25 °C, 9 h | 60 |
| 3 | 2,2,3-Trisubstituted (alternative) | 0.25 equiv. Sc(OTf)₃, 50 °C, 5 h | 58 |
| 4 | Spirocyclic | 3 equiv. Et₃Al, 25 °C, 9 h | 45* |
*Material accompanied by 10% epoxide byproduct.[7]
Conclusion and Future Outlook
This compound and its analogs are powerful synthons, primarily serving as precursors for complex cyclopentane structures via ring-expansion reactions. The methodologies, particularly one-pot organoaluminum-mediated and free-radical pathways, offer reliable and stereocontrolled access to these valuable scaffolds. The ability to transform a strained four-membered ring into a more complex five-membered ring is a testament to the strategic use of ring strain in modern organic synthesis. For researchers in drug development, the cyclobutane-to-cyclopentane strategy provides a validated pathway to novel carbocyclic frameworks and analogs of biologically active natural products. Further exploration in this area will likely focus on developing catalytic and enantioselective versions of these ring-expansion reactions to further enhance their efficiency and applicability.[3][8]
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Development of Cyclobutanone-Based Free Radical Rin...: Ingenta Connect [ingentaconnect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Navigating the Reactivity of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one with Nucleophiles
Introduction: The Dichotomous Reactivity of Substituted Cyclobutanones
Cyclobutane derivatives are valuable building blocks in organic synthesis and medicinal chemistry, offering a unique three-dimensional scaffold.[1] The inherent ring strain of the four-membered ring in cyclobutanones renders them susceptible to a variety of chemical transformations, making them versatile synthetic intermediates.[2][3] The reactivity of cyclobutanones is primarily dictated by two competing pathways upon interaction with nucleophiles: direct nucleophilic addition to the carbonyl group and ring-opening reactions. The presence of substituents on the cyclobutane ring, such as the benzyloxy and gem-dimethyl groups in 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one, profoundly influences the chemoselectivity of these reactions. This guide provides a detailed exploration of the reactivity of this specific cyclobutanone derivative with various nucleophiles, offering insights into reaction mechanisms and practical experimental protocols for researchers in organic synthesis and drug development.
Understanding the Competing Reaction Pathways
The chemical behavior of this compound is a delicate balance between two major reaction manifolds, as illustrated below. The outcome of the reaction is highly dependent on the nature of the nucleophile, the reaction conditions, and the stability of the intermediates.
Figure 1: Competing reaction pathways for this compound with nucleophiles.
Path A: Nucleophilic Addition. This is a classic reaction of ketones where the nucleophile attacks the electrophilic carbonyl carbon. The hybridization of the carbonyl carbon changes from sp² to sp³, forming a tetrahedral intermediate which, upon workup, yields a tertiary alcohol.[4] The stereochemical outcome of this addition is influenced by steric hindrance, with the nucleophile generally approaching from the less hindered face of the carbonyl.[4][5] In the case of this compound, the bulky gem-dimethyl group at the C2 position is expected to significantly influence the facial selectivity of the nucleophilic attack.
Path B: Ring-Opening. The strain energy of the cyclobutane ring (approximately 26 kcal/mol) can be released through ring-opening reactions.[2] This pathway can be initiated by nucleophilic attack, often facilitated by Lewis acids or bases.[6][7][8] The regioselectivity of the C-C bond cleavage is a critical aspect of these reactions. For 3-alkoxycyclobutanones, Lewis acid catalysis can promote the formation of zwitterionic intermediates that undergo various transformations, including cycloadditions and ring-opening.[7]
Influence of Substituents
The substituents on the cyclobutanone ring play a crucial role in directing the reaction pathway:
-
gem-Dimethyl Group (C2): This bulky group presents significant steric hindrance to the nucleophilic attack on the carbonyl carbon, potentially disfavoring the direct addition pathway (Path A) for sterically demanding nucleophiles.
-
Benzyloxy Group (C3): The electron-withdrawing nature of the oxygen atom can influence the electronics of the ring. Furthermore, this group can act as a leaving group in certain ring-opening scenarios, particularly under acidic conditions.
Protocols for Nucleophilic Reactions
The following protocols provide detailed procedures for reacting this compound with representative nucleophiles, highlighting the expected outcomes and the rationale behind the experimental choices.
Protocol 1: Diastereoselective Reduction with a Hydride Reagent
This protocol describes the reduction of the cyclobutanone to the corresponding cyclobutanol, a classic example of nucleophilic addition. The choice of a reducing agent can influence the diastereoselectivity of the product.
Principle: Hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the carbonyl carbon. The stereoselectivity of the hydride attack is governed by steric and electronic factors.[9] For substituted cyclic ketones, the approach of the nucleophile is often directed to the less sterically hindered face.[5]
Workflow:
Figure 2: Workflow for the hydride reduction of this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M).
-
Rationale: An inert atmosphere prevents reaction with atmospheric moisture, which can consume the hydride reagent. Methanol is a suitable protic solvent for NaBH₄ reductions.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Rationale: Cooling the reaction mixture helps to control the reaction rate and improve diastereoselectivity.
-
-
Addition of Hydride: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 5-10 minutes.
-
Rationale: A slight excess of the hydride reagent ensures complete conversion of the starting material. Portion-wise addition helps to manage any exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until gas evolution ceases.
-
Rationale: Quenching destroys the reactive hydride reagent. The acidic workup also protonates the initially formed alkoxide.
-
-
Workup: Add water and extract the product with dichloromethane (3 x volume of methanol). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Rationale: The aqueous workup removes inorganic salts. The NaHCO₃ wash neutralizes any remaining acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclobutanol. A similar procedure for the reduction of 3-(benzyloxy)cyclobutan-1-one has been reported to yield the corresponding alcohol in high yield.[10]
Expected Outcome: The major product will be the cis or trans diastereomer of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol, depending on the facial selectivity of the hydride attack. The stereochemical outcome should be determined by spectroscopic methods (e.g., NMR).
Protocol 2: Reaction with an Organometallic Reagent
This protocol details the reaction with a Grignard reagent, a strong carbon nucleophile, which is expected to undergo nucleophilic addition to the carbonyl group.
Principle: Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), are potent nucleophiles that readily add to ketones to form tertiary alcohols.[11] The reaction is typically carried out in an anhydrous ethereal solvent.
Materials:
-
This compound
-
Methylmagnesium bromide (CH₃MgBr, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stir bar, and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Grignard Reagent: Add methylmagnesium bromide (1.2 eq) dropwise from the dropping funnel to the stirred solution over 15-20 minutes.
-
Rationale: A slight excess of the Grignard reagent drives the reaction to completion. Slow addition is crucial to control the exotherm of the reaction.
-
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Rationale: Saturated NH₄Cl is a mild proton source that quenches the reaction and protonates the magnesium alkoxide intermediate without causing potential side reactions that could occur with stronger acids.
-
-
Workup: Add more diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Drying and Concentration: Filter and concentrate the organic solution under reduced pressure to yield the crude tertiary alcohol.
-
Purification: Purify the crude product by silica gel column chromatography.
Expected Outcome: The primary product is expected to be 3-(benzyloxy)-1,2,2-trimethylcyclobutan-1-ol. Due to the steric hindrance of the gem-dimethyl group, the Grignard reagent will likely attack from the face opposite to these groups.
Protocol 3: Base-Catalyzed Reaction with an Enolate
This protocol explores the reaction with a carbon nucleophile generated from a carbonyl compound, which can lead to more complex carbon skeletons.
Principle: In the presence of a strong base, such as lithium diisopropylamide (LDA), ketones and esters can be deprotonated at the α-carbon to form enolates.[12][13] These enolates are effective nucleophiles that can add to other carbonyl compounds in reactions like the aldol addition.
Materials:
-
This compound
-
Acetone
-
Lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
Procedure:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) followed by the slow addition of n-butyllithium (1.05 eq). Stir for 30 minutes at -78 °C. Alternatively, use a commercially available LDA solution. To this LDA solution, add acetone (1.0 eq) dropwise and stir for 30-60 minutes at -78 °C to form the lithium enolate.
-
Rationale: LDA is a strong, non-nucleophilic base that quantitatively forms the kinetic enolate of acetone at low temperatures.
-
-
Addition to Cyclobutanone: In a separate flame-dried flask, dissolve this compound (1.2 eq) in anhydrous THF and cool to -78 °C. Slowly transfer the pre-formed acetone enolate solution to the cyclobutanone solution via cannula.
-
Rationale: Adding the enolate to an excess of the ketone can minimize self-condensation of the enolate.
-
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor by TLC.
-
Quenching and Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Purification: After concentration, purify the crude aldol addition product by column chromatography.
Expected Outcome: The expected product is the β-hydroxy ketone resulting from the aldol addition of the acetone enolate to the cyclobutanone. Ring-opening side products might be observed depending on the stability of the tetrahedral intermediate.
Data Summary and Expected Outcomes
| Nucleophile Class | Reagent Example | Expected Major Pathway | Expected Product Type | Key Considerations |
| Hydrides | NaBH₄, LiAlH₄ | Nucleophilic Addition | Secondary Alcohol | Diastereoselectivity depends on the steric environment. |
| Organometallics | CH₃MgBr, PhLi | Nucleophilic Addition | Tertiary Alcohol | Highly exothermic; requires anhydrous conditions. |
| Enolates | Lithium enolate of acetone | Nucleophilic Addition | β-Hydroxy Ketone | Requires a strong, non-nucleophilic base; low temperatures are crucial. |
| Amines | Secondary amines | Nucleophilic Addition | α-Amino Alcohol (after reduction) or Enamine | The outcome can be pH-dependent. |
| Cyanide | KCN, TMSCN | Nucleophilic Addition | Cyanohydrin | Reaction can be reversible; requires careful handling of cyanide. |
Conclusion
This compound is a versatile synthetic intermediate whose reactivity is a fascinating interplay of steric and electronic effects. By carefully selecting the nucleophile and reaction conditions, chemists can selectively pursue either nucleophilic addition to the carbonyl or ring-opening of the strained four-membered ring. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of complex organic molecules and the development of novel therapeutic agents. Further exploration of its reactivity with a broader range of nucleophiles and under various catalytic systems will undoubtedly uncover new synthetic possibilities.
References
- 1. researchgate.net [researchgate.net]
- 2. uwo.scholaris.ca [uwo.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (1s,3s)-3-(benzyloxy)cyclobutan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 11. Reaction with Organometallic Reagents - Chad's Prep® [chadsprep.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
Application Note: Versatile Synthetic Protocols for Derivatization of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one
Abstract: This application note provides detailed, field-proven protocols for the chemical modification of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one, a valuable and versatile building block in medicinal chemistry and drug discovery. The unique structural rigidity and puckered conformation of the cyclobutane ring offer significant advantages in drug design, potentially improving potency, selectivity, and pharmacokinetic profiles.[1] This guide details three core synthetic transformations—Baeyer-Villiger oxidation, Wittig olefination, and Grignard addition—to generate diverse derivatives such as lactones, exocyclic alkenes, and tertiary alcohols. Each protocol is presented with an emphasis on the underlying chemical principles, experimental causality, and practical considerations to ensure reproducibility and success for researchers in drug development and organic synthesis.
Introduction: The Strategic Value of the Cyclobutane Scaffold
The cyclobutane motif is increasingly utilized in medicinal chemistry to impart favorable properties to small-molecule drug candidates.[1] Its strained four-membered ring provides a conformationally restricted scaffold that can precisely orient pharmacophoric elements, fill hydrophobic pockets, and serve as a bioisostere for other chemical groups.[1][2] Unlike more flexible aliphatic or cyclic systems, the rigid structure of cyclobutane can lead to enhanced binding affinity and selectivity for biological targets.
This compound serves as an excellent starting point for generating a library of novel compounds. The ketone functionality is a versatile handle for a wide array of chemical transformations, while the benzyloxy group can be retained as a stable protecting group or deprotected in later synthetic steps to reveal a hydroxyl group for further functionalization. The gem-dimethyl substitution at the C2 position introduces significant steric bulk, which can influence the stereochemical outcome of reactions and modulate the physicochemical properties of the resulting derivatives.
This document outlines robust and scalable protocols for three fundamental reactions, providing researchers with a reliable toolkit for exploring the chemical space around this promising scaffold.
Protocol 1: Synthesis of 4-(Benzyloxy)-3,3-dimethyl-2-oxabicyclo[2.2.0]hexan-1-one via Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic and reliable method for converting cyclic ketones into the corresponding lactones (cyclic esters) through the insertion of an oxygen atom adjacent to the carbonyl group.[3] This transformation is invaluable for creating scaffolds prevalent in numerous natural products and pharmaceuticals.[4][5] We employ meta-chloroperoxybenzoic acid (m-CPBA) as a robust and widely used oxidant for this purpose.[6]
Reaction Scheme
Figure 1: Baeyer-Villiger oxidation of this compound to the corresponding γ-lactone.
Mechanistic Rationale and Regioselectivity
The reaction proceeds via the "Criegee intermediate," formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon.[6] The subsequent step involves the migratory insertion of oxygen. The regioselectivity of this migration is determined by the ability of the adjacent carbon atoms to stabilize a partial positive charge in the transition state. The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > primary alkyl.[3] In the case of this compound, the C4 carbon (CH2) is a secondary center, while the C2 carbon is a quaternary center. Therefore, the more substituted C2 carbon preferentially migrates, leading to the insertion of oxygen between the carbonyl carbon and the C2 position, yielding the desired γ-lactone.
Experimental Protocol
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A concentration of 0.1 M is recommended.
-
Cooling: Place the flask in an ice bath and stir the solution at 0 °C for 15 minutes to ensure thermal equilibrium.
-
Addition of Oxidant: Add m-CPBA (1.5 eq, adjusted for purity) portion-wise to the stirred solution over 10-15 minutes. The portion-wise addition helps control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous sodium sulfite solution to destroy excess peroxide. Stir for 20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure lactone.
Data Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 218.29 | 1.0 | 218 mg |
| m-CPBA (~77%) | 172.57 | 1.5 | ~339 mg |
| Dichloromethane (DCM) | - | - | 10 mL |
Expected Yield: 75-90%
Workflow Visualization
Caption: Baeyer-Villiger Oxidation Workflow.
Protocol 2: Synthesis of 3-(Benzyloxy)-2,2-dimethyl-1-methylenecyclobutane via Wittig Olefination
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[7] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[8] This protocol describes the conversion of the cyclobutanone to its exocyclic methylene derivative, a common structural motif in natural products and bioactive molecules.
Reaction Scheme
Figure 2: Wittig olefination of this compound to form an exocyclic alkene.
Ylide Preparation and Rationale
The Wittig reagent, methyltriphenylphosphonium bromide, is first deprotonated with a strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) to generate the reactive ylide in situ.[9] Anhydrous conditions are critical as the ylide is strongly basic and will be quenched by protic solvents like water or alcohols. Tetrahydrofuran (THF) is an excellent solvent for this reaction due to its ability to solvate the phosphonium salt and its inertness under the basic conditions.
Experimental Protocol
Materials:
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃Br⁻)
-
Potassium tert-butoxide (KOt-Bu)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, syringe, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
Ylide Generation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (1.1 eq) portion-wise to the stirred suspension. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Ketone Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise via syringe to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor by TLC.
-
Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The major byproduct is triphenylphosphine oxide, which can be challenging to separate. Purification is typically achieved by column chromatography on silica gel (eluting with a low-polarity solvent system like hexanes/ethyl acetate).
Data Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| Methyltriphenylphosphonium bromide | 357.23 | 1.2 | 429 mg |
| Potassium tert-butoxide | 112.21 | 1.1 | 123 mg |
| This compound | 218.29 | 1.0 | 218 mg |
| Tetrahydrofuran (THF) | - | - | ~15 mL |
Expected Yield: 60-80%
Workflow Visualization
Caption: Wittig Olefination Workflow.
Protocol 3: Synthesis of 1-Methyl-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol via Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[10] The addition of an organomagnesium halide (Grignard reagent) to a ketone produces a secondary or tertiary alcohol.[11] This protocol details the addition of methylmagnesium bromide to the cyclobutanone to yield the corresponding tertiary alcohol.
Reaction Scheme
Figure 3: Grignard reaction of this compound with MeMgBr to form a tertiary alcohol.
Experimental Considerations
Grignard reagents are highly basic and nucleophilic; therefore, the reaction must be conducted under strictly anhydrous conditions to prevent quenching of the reagent.[12] The steric hindrance imposed by the gem-dimethyl groups adjacent to the carbonyl may slow the rate of nucleophilic attack. Using a slight excess of the Grignard reagent and allowing sufficient reaction time can help drive the reaction to completion. The reaction is typically worked up with a mild acid to protonate the intermediate magnesium alkoxide.[13]
Experimental Protocol
Materials:
-
This compound
-
Methylmagnesium bromide solution (MeMgBr, e.g., 3.0 M in diethyl ether)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried glassware, syringe, magnetic stirrer, nitrogen/argon atmosphere, ice bath
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Add the methylmagnesium bromide solution (1.5 eq) dropwise via syringe over 20-30 minutes. A cloudy precipitate (the magnesium alkoxide salt) may form.
-
Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl solution dropwise. Stir until the precipitate dissolves.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Work-up: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude tertiary alcohol can be purified by flash column chromatography on silica gel.
Data Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 1 mmol scale) |
| This compound | 218.29 | 1.0 | 218 mg |
| MeMgBr (3.0 M in Et₂O) | - | 1.5 | 0.5 mL |
| Tetrahydrofuran (THF) | - | - | 10 mL |
Expected Yield: 80-95%
Workflow Visualization
Caption: Grignard Reaction Workflow.
Conclusion
This compound is a highly adaptable starting material for the synthesis of diverse molecular architectures. The protocols detailed in this application note for Baeyer-Villiger oxidation, Wittig olefination, and Grignard addition represent fundamental, reliable, and high-yielding transformations. By leveraging these methods, researchers and drug development professionals can efficiently generate libraries of novel cyclobutane-containing compounds for screening and lead optimization, capitalizing on the unique structural and conformational benefits of this valuable scaffold.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs | MDPI [mdpi.com]
- 5. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 7. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one in Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed exploration of the potential applications of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one as a versatile building block in medicinal chemistry. While direct citations for the biological activity of this specific molecule are nascent in the literature, its structural components—a strained 2,2-dimethylcyclobutane ring, a protected hydroxyl group, and a reactive ketone—position it as a high-potential scaffold for the synthesis of novel therapeutic agents. This guide will extrapolate from the well-established roles of cyclobutane derivatives in drug discovery to provide a forward-looking perspective on its utility. We will cover the strategic value of the 2,2-dimethylcyclobutane core, propose synthetic pathways for its elaboration, and provide detailed, actionable protocols for its use in creating diverse chemical libraries for screening and lead optimization.
Introduction: The Strategic Value of the Cyclobutane Scaffold in Drug Design
The cyclobutane motif, once considered a synthetic curiosity, is now increasingly recognized as a "privileged scaffold" in medicinal chemistry.[1] Its incorporation into drug candidates can confer significant advantages in potency, selectivity, and pharmacokinetic profiles. The strained four-membered ring introduces a unique three-dimensional geometry that can facilitate novel interactions with biological targets and help molecules "escape from flatland," a concept associated with improved clinical success rates by increasing the fraction of sp3-hybridized carbons (Fsp3).[2]
The inherent strain energy of the cyclobutane ring (approximately 26.3 kcal/mol) makes it a versatile synthetic intermediate for ring-opening, expansion, or contraction reactions, allowing for the creation of diverse molecular architectures.[3] Furthermore, the substitution pattern on the cyclobutane ring can be precisely controlled to orient appended functional groups in specific vectors, optimizing interactions within a target's binding pocket.
The subject of this guide, this compound, combines several key features that make it an exceptionally promising starting material:
-
2,2-Dimethyl Substitution: The gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at the adjacent positions. It also provides steric bulk that can be exploited to achieve selectivity for a particular biological target.
-
Protected Hydroxyl Group: The benzyloxy group serves as a robust protecting group for the 3-hydroxy functionality, which can be deprotected at a later synthetic stage to reveal a key hydrogen bond donor/acceptor.
-
Reactive Ketone: The cyclobutanone moiety is a versatile chemical handle for a wide range of transformations, including nucleophilic additions, reductive aminations, and ring expansions, enabling the introduction of diverse pharmacophoric elements.[4]
Potential Therapeutic Applications and Design Strategies
Based on the known activities of other cyclobutane-containing molecules, we can hypothesize several promising applications for derivatives of this compound.
Kinase Inhibitors
The quinoxaline core is a known feature in several kinase inhibitors.[5] By analogy, the cyclobutane scaffold can be used to orient substituents in a manner that mimics the hinge-binding motifs of known kinase inhibitors. The ketone of this compound can be converted into a primary or secondary amine, which can then be elaborated with heterocyclic systems known to interact with the ATP-binding site of kinases.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one as a Versatile Synthetic Building Block
Introduction: Unlocking Complexity with a Strained Core
In the landscape of modern organic synthesis, the demand for sophisticated molecular architectures, particularly for drug discovery and natural product synthesis, necessitates a toolbox of versatile and reliable building blocks. Strained four-membered rings, such as cyclobutanes, are powerful intermediates due to the potential energy stored in their ring strain, which can be strategically released to drive complex chemical transformations.[1] 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one emerges as a particularly valuable synthon. It combines the inherent reactivity of the cyclobutanone core with key strategic elements:
-
A Protected Hydroxyl Group: The benzyloxy group provides a robust, protecting group for a hydroxyl functionality, which can be unveiled in late-stage synthesis under various deprotection conditions. The presence of this functionality is critical for introducing hydrogen-bond donors/acceptors or for further derivatization.
-
A gem-Dimethyl Group: This structural motif serves multiple purposes. It provides steric hindrance that can direct the stereochemical outcome of reactions on the cyclobutane ring. Furthermore, it acts as a non-enolizable blocking group, simplifying the regioselectivity of enolate-based reactions.
-
A Reactive Carbonyl: The ketone functionality is a gateway to a multitude of transformations, including nucleophilic additions, reductions, and, most notably, ring expansion reactions.
This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for its use in constructing complex molecular frameworks.
Synthesis of the Building Block
The preparation of substituted cyclobutanones is often achieved via a [2+2] cycloaddition reaction. For this compound, a logical and efficient route involves the cycloaddition of dimethylketene with benzyl vinyl ether.
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis via [2+2] Cycloaddition
This protocol describes a general procedure for the cycloaddition. The choice of Lewis acid and solvent may require optimization depending on the scale and purity requirements.
Materials:
-
2-Bromoisobutyryl bromide
-
Zinc-copper couple (activated)
-
Benzyl vinyl ether
-
Anhydrous diethyl ether or THF
-
Trichloroacetyl chloride (optional, for in situ ketene generation)
-
Phosphorus oxychloride (optional, for in situ ketene generation)
Procedure:
-
Preparation of Dimethylketene: Dimethylketene is typically generated in situ due to its high reactivity and tendency to dimerize. A common method is the dehalogenation of 2-bromoisobutyryl bromide with activated zinc.
-
Cycloaddition Reaction:
-
To a stirred suspension of activated zinc-copper couple (1.5 eq) in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of benzyl vinyl ether (1.0 eq).
-
Slowly add a solution of 2-bromoisobutyryl bromide (1.2 eq) in anhydrous diethyl ether to the mixture at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 24-48 hours until the starting materials are consumed (monitor by TLC or GC-MS). A similar procedure using trichloroacetyl chloride and phosphorus oxychloride has been reported for related structures.[2]
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the metal salts, washing the pad with diethyl ether.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a clear oil or solid.[3]
-
Expert Insight: The success of this cycloaddition hinges on the controlled in situ generation of the ketene to minimize side reactions. The use of a zinc-copper couple is crucial for efficient dehalogenation. The regiochemistry of the cycloaddition is dictated by the electronic properties of the reactants, leading to the desired 3-substituted cyclobutanone.
Key Chemical Transformations & Protocols
The synthetic utility of this compound lies in its diverse reactivity. The following sections detail key transformations that leverage the unique structural features of this building block.
Caption: Key reaction pathways of the cyclobutanone building block.
Baeyer-Villiger Oxidation: Access to γ-Lactones
The Baeyer-Villiger (B-V) oxidation is a cornerstone reaction for converting ketones into esters, or in this case, a cyclic ketone into a lactone (a cyclic ester).[4][5] This transformation is highly reliable and proceeds with predictable regioselectivity.
Mechanistic Rationale: The reaction involves the nucleophilic attack of a peroxyacid on the protonated ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[4] This is followed by a concerted rearrangement where one of the α-carbons migrates to the adjacent oxygen atom, displacing a carboxylate leaving group. The migratory aptitude of the α-substituents determines the regiochemical outcome. The general order is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[6]
In the case of this compound, the two α-carbons are C2 (quaternary, bearing the gem-dimethyl group) and C4 (secondary). Due to the higher migratory aptitude of the more substituted carbon, the quaternary C2 is expected to migrate, leading to the insertion of the oxygen atom between the carbonyl carbon and C2.
Protocol 3.1.1: Baeyer-Villiger Oxidation with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve the cyclobutanone (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and cool to 0 °C.
-
Quench the excess peroxyacid by slowly adding saturated aqueous Na₂S₂O₃ solution and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water, and brine. The bicarbonate wash removes the m-chlorobenzoic acid byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude lactone by flash column chromatography.
Ring Expansion: Synthesis of Substituted Cyclopentanones
The ring strain of cyclobutanones makes them excellent precursors for ring expansion reactions to form less-strained cyclopentanones.[1][7] This one-carbon insertion is a powerful tool for building five-membered rings, which are prevalent in natural products and pharmaceuticals.
Methodology: While various methods exist, treatment with diazomethane is a classic approach.[7] However, due to the hazards associated with diazomethane, alternative methods using trimethylsilyldiazomethane with a Lewis acid catalyst are often preferred for their improved safety and handling. The regioselectivity of this expansion can be complex, but with unsymmetrical cyclobutanones, migration of the less-substituted α-carbon is often favored, though this is not always the case and depends on multiple factors.[7]
Protocol 3.2.1: Ring Expansion with Trimethylsilyldiazomethane
Materials:
-
This compound
-
Trimethylsilyldiazomethane (TMSCHN₂, 2.0 M solution in hexanes)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous DCM
Procedure:
-
Dissolve the cyclobutanone (1.0 eq) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.
-
Add BF₃·OEt₂ (0.1 eq) dropwise.
-
Slowly add TMSCHN₂ solution (1.2 eq) via syringe over 30 minutes. A faint yellow color should persist.
-
Stir the mixture at -78 °C for 2-4 hours.
-
Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.
-
Allow the mixture to warm to room temperature, then wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product mixture by flash column chromatography to separate the potential regioisomeric cyclopentanones.
Carbonyl Group Manipulations
The ketone can be readily transformed to introduce new functional groups and stereocenters. Standard reductions or additions with organometallic reagents provide access to a range of cyclobutanol derivatives.
Protocol 3.3.1: Stereoselective Reduction to Cyclobutanol
Rationale: Reduction of the carbonyl yields the corresponding cyclobutanol. The choice of reducing agent can influence the stereochemical outcome. Bulky reducing agents like L-Selectride® will typically attack from the less sterically hindered face, opposite the gem-dimethyl group, to produce the trans alcohol. Less bulky reagents like sodium borohydride may give lower selectivity. A procedure for a similar substrate shows high yield using NaBH₄.[8]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol or ethanol
Procedure:
-
Dissolve the cyclobutanone (1.0 eq) in anhydrous methanol and cool to 0 °C.
-
Add NaBH₄ (1.1 eq) in small portions.
-
Stir the reaction at 0 °C for 1-3 hours until the starting material is consumed (TLC).
-
Quench the reaction by slowly adding water, followed by 1 M HCl to neutralize the excess borohydride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the cyclobutanol, which can be purified by chromatography if necessary.
Applications in Complex Synthesis: A Case Study Perspective
While a direct total synthesis using this compound is not prominent in the initial literature survey, the closely related 3-(benzyloxy)cyclobutanone is explicitly cited as a reactant for synthesizing inhibitors of HIV-1 reverse transcriptase.[3] This highlights the value of the benzyloxy-cyclobutanone scaffold in medicinal chemistry for creating carbocyclic nucleoside analogues, where the cyclobutane ring mimics the ribose sugar of natural nucleosides. The gem-dimethyl group on our target building block would offer a synthetically useful handle for creating analogues with modified steric and metabolic profiles.
| Reaction Type | Reagent/Conditions | Product Class | Typical Yield | Key Feature |
| Baeyer-Villiger | m-CPBA, DCM | γ-Lactone | 70-90% | Regioselective O-insertion |
| Ring Expansion | TMSCHN₂, BF₃·OEt₂ | Cyclopentanone(s) | 50-70% | Access to 5-membered rings |
| Reduction | NaBH₄, MeOH | Cyclobutanol | >95% | Creation of a new stereocenter |
| Debenzylation | H₂, Pd/C | Free Diol/Alcohol | >90% | Unveiling of hydroxyl group |
Conclusion
This compound is a building block of significant potential. Its well-defined stereochemical and electronic features allow for a range of predictable and high-yielding transformations. From regioselective Baeyer-Villiger oxidations to stereocontrolled reductions and ring expansions, this synthon provides reliable pathways to γ-lactones, functionalized cyclopentanes, and highly substituted cyclobutanes. These products are valuable intermediates for the synthesis of biologically active molecules, making this building block a powerful addition to the synthetic chemist's arsenal.
References
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (1s,3s)-3-(benzyloxy)cyclobutan-1-ol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Catalytic Applications of Chiral Cyclobutanones
Introduction: The Latent Reactivity of Chiral Cyclobutanones in Modern Catalysis
To the accomplished researcher in drug discovery and synthetic chemistry, the pursuit of molecular complexity from simple, stereodefined building blocks is a central theme. Within this context, chiral cyclobutanones, such as 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one, represent a class of strained four-membered carbocycles brimming with synthetic potential. Their inherent ring strain, a consequence of deviations from ideal bond angles, is not a liability but rather a powerful driving force for a variety of catalytic transformations.[1] This feature, combined with the ability to install stereocenters on the cyclobutane core, makes them exceptionally versatile synthons for the construction of complex molecular architectures.[2][3]
While direct catalytic applications of this compound are not yet extensively documented in peer-reviewed literature, its structure is emblematic of a class of chiral cyclobutanones that are amenable to a range of powerful catalytic transformations. This guide, therefore, serves as a detailed exploration of the catalytic applications of chiral cyclobutanones, providing both the theoretical underpinnings and practical, field-tested protocols for their use in asymmetric synthesis. We will delve into transition metal-catalyzed cycloadditions and ring-opening reactions, as well as organocatalytic ring expansions, offering a glimpse into the synthetic possibilities that these strained ketones unlock.
I. Rhodium-Catalyzed [4+2] Cycloaddition: A Gateway to Complex Bicyclic Scaffolds
The rhodium-catalyzed [4+2] cycloaddition of cyclobutanones represents a powerful strategy for the rapid construction of bicyclic systems with high stereocontrol.[4] This transformation leverages the ability of a rhodium catalyst to facilitate a formal C-C bond cleavage of the cyclobutanone ring, generating a reactive intermediate that can then engage in a cycloaddition with a suitable partner.
Scientific Rationale and Mechanistic Insight
The catalytic cycle is generally believed to commence with the oxidative addition of the rhodium(I) catalyst into a C-C bond of the cyclobutanone, forming a rhodacyclopentanone intermediate.[5][6] This key step is driven by the release of ring strain. The resulting metallacycle can then undergo insertion of a coordinating π-system, such as an alkene or alkyne, followed by reductive elimination to furnish the bicyclic product and regenerate the active rhodium catalyst. The choice of a chiral ligand is paramount in these reactions, as it dictates the facial selectivity of the cycloaddition, thereby enabling enantiocontrol.[7]
Figure 1. Generalized workflow for Rh-catalyzed [4+2] cycloaddition.
Application Protocol: Enantioselective Synthesis of a trans-Fused Bicyclic Ketone
This protocol is adapted from methodologies developed for the rhodium-catalyzed asymmetric [4+2] cycloaddition of 2-alkylenecyclobutanols with cyclic enones, which proceeds via a C-C bond cleavage.[4]
Materials:
| Reagent/Material | Grade | Supplier |
| [Rh(COD)₂]BF₄ | 98% | Strem Chemicals |
| (R)-H₈-BINAP | 98% | Strem Chemicals |
| This compound | ≥95% | In-house synthesis or custom order |
| Cyclopentenone | 98% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous | Acros Organics |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Flash chromatography system
Detailed Step-by-Step Protocol:
-
Catalyst Preparation (In Situ): In a flame-dried Schlenk tube under an argon atmosphere, combine [Rh(COD)₂]BF₄ (4.0 mg, 0.01 mmol, 2 mol%) and (R)-H₈-BINAP (6.2 mg, 0.012 mmol, 2.4 mol%).
-
Solvent Addition: Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE) to the Schlenk tube and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reactant Addition: To the catalyst solution, add this compound (102.1 mg, 0.5 mmol, 1.0 equiv.) followed by cyclopentenone (50 µL, 0.6 mmol, 1.2 equiv.).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired bicyclic ketone.
Expected Outcome and Data Analysis:
The expected product is a trans-fused bicyclic ketone with three newly formed contiguous stereocenters. The yield and enantiomeric excess (ee) should be determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively. High enantioselectivity (typically >90% ee) is anticipated with the use of a suitable chiral ligand.[4]
II. Gold-Catalyzed [2+2] Cycloaddition: A Modern Approach to Cyclobutanone Synthesis
While the focus of this guide is on the catalytic applications of cyclobutanones, it is pertinent to include a state-of-the-art method for their synthesis, as the availability of diverse cyclobutanone scaffolds is crucial for exploring their reactivity. Gold-catalyzed [2+2] cycloadditions of ynol ethers with alkenes have emerged as a powerful alternative to traditional ketene-based methods.[8][9][10]
Scientific Rationale and Mechanistic Insight
Gold(I) catalysts are highly π-philic and can activate ynol ethers towards nucleophilic attack by an alkene. The reaction is proposed to proceed through a gold-stabilized vinyl cation intermediate, which then undergoes a stepwise cycloaddition with the alkene.[8] Subsequent hydrolysis of the resulting cyclobutenyl ether furnishes the cyclobutanone. This method offers a broad substrate scope and proceeds under mild conditions.
Figure 2. Generalized workflow for Au-catalyzed [2+2] cycloaddition.
Application Protocol: Synthesis of a Substituted Cyclobutanone
This protocol is a representative example of a gold(I)-catalyzed [2+2] cycloaddition followed by in-situ hydrolysis.[8]
Materials:
| Reagent/Material | Grade | Supplier |
| IPrAuCl | 98% | Strem Chemicals |
| AgNTf₂ | 99% | Strem Chemicals |
| (4-Methoxyphenoxy)acetylene | ≥95% | Combi-Blocks |
| Styrene | 99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| p-Toluenesulfonic acid monohydrate | 98.5% | Sigma-Aldrich |
Detailed Step-by-Step Protocol:
-
Catalyst Activation: In a dry vial, combine IPrAuCl (5.0 mg, 0.008 mmol, 2 mol%) and AgNTf₂ (3.1 mg, 0.008 mmol, 2 mol%) in 1.0 mL of anhydrous dichloromethane (DCM). Stir the mixture in the dark for 10 minutes.
-
Reactant Addition: To the activated catalyst solution, add (4-methoxyphenoxy)acetylene (59.2 mg, 0.4 mmol, 1.0 equiv.) and styrene (68 µL, 0.6 mmol, 1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Hydrolysis: Upon completion of the cycloaddition, add p-toluenesulfonic acid monohydrate (7.6 mg, 0.04 mmol, 10 mol%) to the reaction mixture and stir for an additional 1 hour at room temperature.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired cyclobutanone.
III. Organocatalytic Ring Expansion: Accessing Medium-Sized Rings
The enantioselective ring expansion of cyclobutanones provides an elegant entry into medium-sized rings, which are prevalent in many natural products and pharmaceuticals but are notoriously difficult to synthesize.[11][12][13][14] Organocatalysis has emerged as a particularly effective strategy for these transformations, offering mild reaction conditions and high enantioselectivity.
Scientific Rationale and Mechanistic Insight
These reactions often proceed through a cascade sequence initiated by a Michael addition of a nucleophile to an activated cyclobutanone.[11] The resulting enolate can then undergo an intramolecular aldol-type reaction, followed by fragmentation of the four-membered ring to furnish the ring-expanded product. Chiral bifunctional organocatalysts, such as squaramides or thioureas bearing a tertiary amine, are typically employed to control the stereochemistry of the initial Michael addition, which translates to the final product.
Figure 3. Generalized workflow for organocatalytic ring expansion.
Application Protocol: Enantioselective Synthesis of a Benzazocinone
This protocol is based on the work of Rodriguez, Coquerel, and coworkers for the synthesis of eight-membered benzolactams.[12][14]
Materials:
| Reagent/Material | Grade | Supplier |
| N-(4-methoxyphenyl)-2-oxocyclobutane-1-carboxamide | ≥95% | In-house synthesis |
| (E)-2-(2-nitrophenyl)acrylonitrile | ≥95% | In-house synthesis |
| Quinine-derived squaramide catalyst | ≥98% | Strem Chemicals |
| Toluene | Anhydrous | Acros Organics |
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a vial, dissolve N-(4-methoxyphenyl)-2-oxocyclobutane-1-carboxamide (21.9 mg, 0.1 mmol, 1.0 equiv.) and the quinine-derived squaramide catalyst (5.9 mg, 0.01 mmol, 10 mol%) in 1.0 mL of anhydrous toluene.
-
Reactant Addition: Add (E)-2-(2-nitrophenyl)acrylonitrile (21.0 mg, 0.12 mmol, 1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by ¹H NMR spectroscopy of an aliquot.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography (eluent: hexanes/ethyl acetate gradient) to obtain the enantiomerically enriched benzazocinone.
Conclusion
The catalytic applications of chiral cyclobutanones are a testament to the synthetic power of strain-release chemistry. While the specific compound this compound awaits its full exploration in the catalytic arena, the principles and protocols outlined in this guide for analogous structures provide a robust framework for its future investigation. From the construction of complex polycyclic systems via transition metal catalysis to the synthesis of challenging medium-sized rings using organocatalysis, chiral cyclobutanones have firmly established themselves as indispensable building blocks in modern organic synthesis. It is our hope that the detailed protocols and mechanistic insights provided herein will empower researchers to harness the full potential of these versatile synthons in their own synthetic endeavors.
References
- 1. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium(i)-catalyzed asymmetric [4 + 2] cycloaddition reactions of 2-alkylenecyclobutanols with cyclic enones through C–C bond cleavage: efficient access to trans-bicyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Cyclobutanones by Gold(I)-Catalyzed [2 + 2] Cycloaddition of Ynol Ethers with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective Organocatalytic Four-Atom Ring Expansion of Cyclobutanones: Synthesis of Benzazocinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoselective Reactions of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one
Introduction: A Versatile Chiral Building Block
3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one is a valuable chiral synthetic intermediate, prized for its unique structural features that allow for a high degree of stereocontrol in various chemical transformations. The presence of a stereocenter at the C3 position, bearing a bulky benzyloxy group, in conjunction with the gem-dimethyl substitution at C2, creates a highly biased steric and electronic environment. This inherent chirality and steric hindrance are instrumental in directing the facial selectivity of reactions at the C1 carbonyl group, making this cyclobutanone an excellent substrate for the synthesis of complex, stereochemically defined molecules relevant to drug discovery and natural product synthesis.
This guide provides an in-depth exploration of the key stereoselective reactions of this compound, with a primary focus on diastereoselective reductions. We will delve into the mechanistic underpinnings of the observed stereoselectivity and provide detailed, field-proven protocols for researchers and drug development professionals.
Core Concept: Substrate-Controlled Diastereoselectivity
The stereochemical outcomes of reactions involving this compound are predominantly governed by the principle of substrate control. The existing stereocenter at C3, with its bulky benzyloxy group, effectively shields one face of the planar carbonyl group. Consequently, incoming reagents will preferentially attack from the less sterically encumbered face, leading to a high diastereoselectivity in the products.
Diastereoselective Reduction of the Carbonyl Group: A Predictable Path to cis-Alcohols
The reduction of the ketone functionality in 3-substituted cyclobutanones is a well-established and highly stereoselective transformation that predominantly yields the cis-alcohol. This high degree of selectivity is a direct consequence of the steric hindrance imposed by the C3 substituent, which directs the approach of the hydride reagent to the opposite, or anti, face of the cyclobutane ring.
Mechanistic Rationale for cis-Selectivity
The preference for the formation of the cis-3-(benzyloxy)-2,2-dimethylcyclobutanol can be rationalized by considering the transition state of the hydride attack. The benzyloxy group at the C3 position creates significant steric bulk on one face of the cyclobutanone ring. To minimize steric repulsion, the hydride reagent (e.g., from NaBH₄ or L-Selectride) will approach the carbonyl carbon from the less hindered, or anti, face. This trajectory of attack leads directly to the formation of the cis-alcohol, where the newly formed hydroxyl group and the benzyloxy group are on the same side of the ring.
Computational studies have further elucidated that this high cis-selectivity is driven by a combination of factors. Torsional strain plays a significant role, with the anti-facial attack being energetically more favorable. In the case of a benzyloxy substituent, repulsive electrostatic interactions also contribute to disfavoring the syn-facial attack, further enhancing the selectivity for the cis product.[1][2] The pronounced selectivity can often be further improved by conducting the reaction at lower temperatures or by using less polar solvents.[1]
Diagram 1: Proposed Mechanism for Diastereoselective Reduction
Caption: Workflow of the diastereoselective reduction of the cyclobutanone.
Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride
This protocol describes a standard procedure for the highly diastereoselective reduction of this compound to the corresponding cis-alcohol.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of MeOH).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure cis-3-(benzyloxy)-2,2-dimethylcyclobutanol.
Expected Outcome:
This protocol is expected to yield the cis-alcohol with high diastereoselectivity (>95:5 d.r.). The exact ratio can be determined by ¹H NMR analysis of the crude product.
| Reaction Parameter | Condition | Expected Diastereomeric Ratio (cis:trans) |
| Reducing Agent | NaBH₄ | > 95:5 |
| Solvent | Methanol | High cis-selectivity |
| Temperature | 0 °C | Enhanced selectivity compared to room temp. |
Stereoselective Nucleophilic Additions: Exploring Further Synthetic Utility
While the diastereoselective reduction is a cornerstone reaction, the principles of steric hindrance guiding this transformation can be extended to other nucleophilic additions at the carbonyl carbon. The anti-facial attack is generally the favored pathway for a variety of nucleophiles.
Grignard and Organolithium Additions (Anticipated Outcome)
The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), to this compound is anticipated to proceed with high diastereoselectivity, favoring the formation of the tertiary alcohol where the new alkyl group is trans to the C3 benzyloxy group. This is consistent with the established model of nucleophilic attack from the less hindered face.
Diagram 2: Anticipated Stereochemical Outcome of Organometallic Addition
References
Application Notes and Protocols: Protecting Group Strategies for 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthetic Challenges of a Sterically Hindered Cyclobutanone
The synthesis and modification of complex molecules often necessitate the strategic use of protecting groups to mask reactive functionalities, thereby enabling selective transformations at other sites.[1] The target molecule, 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one, presents a unique challenge due to the presence of two key functional groups: a benzyl ether and a sterically hindered ketone within a strained cyclobutane ring. The gem-dimethyl group at the C2 position significantly shields the adjacent carbonyl group, potentially impeding standard protection methodologies.[2][3] Furthermore, the inherent ring strain of the cyclobutane nucleus can influence the reactivity of the ketone.[4][5]
This guide provides a detailed exploration of protecting group strategies for the ketone functionality in this compound, with a critical focus on maintaining the integrity of the acid-sensitive, yet hydrogenolysis-labile, benzyl ether. We will delve into the rationale behind the selection of appropriate protecting groups, provide detailed experimental protocols, and discuss the mechanistic basis for the proposed transformations.
Core Directive: Orthogonality is Key
The primary consideration in developing a protecting group strategy for this substrate is orthogonality .[6][7][8] This principle dictates that the protection and deprotection of one functional group should not affect another. In this context, the chosen ketone protecting group must be removable under conditions that do not cleave the benzyl ether, and conversely, the benzyl ether should be cleavable without affecting the protected ketone.
The benzyl ether is stable under a wide range of acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[4][5] Therefore, protecting groups that are stable to hydrogenolysis but labile under specific, non-reductive conditions are ideal for the ketone. The most common and effective choices are ketals (cyclic acetals) and thioacetals.
Protecting Group Strategies: A Comparative Analysis
Strategy 1: Ketal Formation (Cyclic Acetal)
The formation of a cyclic ketal is a widely used method for protecting ketones.[9][10] This reaction is typically acid-catalyzed and involves the reaction of the ketone with a diol, such as ethylene glycol or 1,3-propanediol.
Rationale:
-
Orthogonality: Ketals are stable under basic, nucleophilic, and reductive conditions, including the catalytic hydrogenolysis used for benzyl ether deprotection.[7] They are, however, readily cleaved by aqueous acid, conditions under which the benzyl ether is generally stable.[4]
-
Steric Hindrance: The gem-dimethyl group at the C2 position of the target molecule presents significant steric hindrance. Standard Brønsted acid catalysis (e.g., p-toluenesulfonic acid) may be sluggish. The use of a Lewis acid catalyst, such as BF₃·OEt₂, can enhance the electrophilicity of the carbonyl carbon and facilitate the reaction.[11][12][13]
Experimental Protocol: Ketal Protection
-
Preparation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane) is added ethylene glycol (1.5-2.0 eq).
-
Catalysis: A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1-0.2 eq) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.05-0.1 eq) is added. For sterically hindered ketones, a Dean-Stark apparatus is recommended when using a Brønsted acid to remove the water byproduct and drive the equilibrium towards product formation.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux, monitoring the progress by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Experimental Protocol: Ketal Deprotection
-
Reaction: The protected ketone is dissolved in a mixture of a protic solvent (e.g., acetone or THF) and water.
-
Acidification: A catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate (PPTS), acetic acid, or dilute HCl) is added.
-
Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: The reaction is neutralized with a mild base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography if necessary.
Strategy 2: Thioacetal Formation
Thioacetals, the sulfur analogs of acetals, offer a robust alternative for ketone protection.[14][15] They are formed by the reaction of a ketone with a dithiol, such as 1,2-ethanedithiol or 1,3-propanedithiol, typically in the presence of a Lewis acid catalyst.
Rationale:
-
Enhanced Stability: Thioacetals are significantly more stable to acidic conditions than their oxygen counterparts (ketals).[16] This provides a wider margin of error during subsequent synthetic steps that may require acidic conditions.
-
Orthogonal Deprotection: The deprotection of thioacetals requires specific reagents, such as mercury(II) salts (e.g., HgCl₂), N-bromosuccinimide (NBS), or other oxidizing agents, which do not affect the benzyl ether.
Experimental Protocol: Thioacetal Protection
-
Preparation: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added 1,2-ethanedithiol (1.2-1.5 eq).
-
Catalysis: A Lewis acid catalyst (e.g., BF₃·OEt₂, 1.0-1.2 eq) is added dropwise.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or GC-MS.
-
Work-up: The reaction is carefully quenched with an aqueous base (e.g., 10% NaOH solution) and the product is extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Experimental Protocol: Thioacetal Deprotection
-
Reaction: The thioacetal is dissolved in a mixture of acetonitrile and water.
-
Reagent Addition: Mercury(II) chloride (HgCl₂, 2.0-2.5 eq) and calcium carbonate (CaCO₃, 2.0-2.5 eq) are added.
-
Monitoring: The reaction is stirred at room temperature or gently heated, and the progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium acetate and brine.
-
Purification: The crude product is dried, concentrated, and purified by column chromatography.
Data Presentation: Comparative Overview of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability to Benzyl Ether Deprotection (H₂/Pd) | Stability of Benzyl Ether to Deprotection |
| Ketal | Ethylene glycol, p-TsOH or BF₃·OEt₂ | Aqueous acid (e.g., PPTS, AcOH, dil. HCl) | Stable | Stable (with mild acid) |
| Thioacetal | 1,2-Ethanedithiol, BF₃·OEt₂ | HgCl₂, CaCO₃ or NBS | Stable | Stable |
Conclusion: Selecting the Optimal Strategy
The choice between a ketal and a thioacetal protecting group for this compound will depend on the specific requirements of the subsequent synthetic steps.
-
For syntheses that require basic or reductive conditions, ketal protection is a reliable and straightforward choice, with a simple and mild deprotection protocol.
-
If the subsequent steps involve acidic conditions, the more robust thioacetal protecting group is recommended. While the deprotection requires the use of heavy metal reagents, it offers a higher degree of stability and orthogonality.
In both cases, the steric hindrance of the gem-dimethyl group should be taken into account, and the use of a Lewis acid catalyst for the protection step is likely to be advantageous. Careful monitoring of the reactions is essential to ensure complete conversion and avoid side reactions.
References
- 1. jocpr.com [jocpr.com]
- 2. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Protective Groups [organic-chemistry.org]
- 9. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 14. Thioacetal - Wikipedia [en.wikipedia.org]
- 15. Thioacetal Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 16. youtube.com [youtube.com]
scale-up synthesis of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one
An Application Note for the Scale-Up Synthesis of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one
Abstract
This application note provides a comprehensive guide to the , a valuable carbocyclic building block in medicinal chemistry and organic synthesis. Recognizing the challenges associated with the synthesis of strained four-membered rings, this document outlines a robust and scalable two-step synthetic strategy. The selected pathway proceeds via the synthesis of the key intermediate, 3-hydroxy-2,2-dimethylcyclobutan-1-one, followed by a carefully optimized benzylation protocol. We delve into the critical process parameters, safety considerations, and analytical quality control required for successful large-scale production. The methodologies described herein are designed to be self-validating, with in-process controls and troubleshooting guidance to ensure reproducibility and high purity of the final product.
Introduction
Cyclobutane derivatives are privileged structural motifs found in numerous bioactive natural products and pharmaceutical agents.[1][2] The inherent ring strain of the cyclobutane core can be strategically exploited to influence molecular conformation, metabolic stability, and binding affinity. This compound, in particular, serves as a versatile intermediate, combining a protected hydroxyl group with a ketone handle for further functionalization. The gem-dimethyl substitution provides steric shielding and a fixed stereochemical anchor, making it a desirable component for constructing complex molecular architectures.
Despite their utility, the synthesis of substituted cyclobutanes, especially on a large scale, is often hampered by challenges such as low yields, competing side reactions, and the need for specialized equipment or reagents.[3] This guide addresses these challenges by presenting a validated, practical, and scalable approach suitable for researchers in both academic and industrial drug development settings.
Synthetic Strategy and Pathway Selection
A thorough retrosynthetic analysis reveals several potential pathways to the target molecule. The principal strategies for forming the four-carbon ring system generally involve [2+2] cycloadditions, cyclization of acyclic precursors, or ring expansion of cyclopropanes.[2]
Caption: Retrosynthetic analysis and chosen synthetic pathway.
While routes involving [2+2] cycloadditions, such as reacting benzyl vinyl ether with a ketene precursor, are well-documented, they can pose scale-up challenges related to the generation and handling of unstable intermediates like ketenes.[4] A more robust and linear approach was selected for this guide, which decouples the formation of the cyclobutane ring from the installation of the benzyl protecting group.
The chosen two-step strategy involves:
-
Synthesis of 3-Hydroxy-2,2-dimethylcyclobutan-1-one: This key intermediate is formed via an aldol condensation followed by an intramolecular cyclization. This method provides a reliable pathway to the core cyclobutane structure.
-
Benzylation of the Hydroxyl Group: A classic Williamson ether synthesis is employed to protect the hydroxyl group as its benzyl ether, yielding the final product. This reaction is well-understood and generally high-yielding.
This linear approach allows for the isolation and purification of the hydroxy intermediate, ensuring that high-quality material is carried forward into the final step, which is critical for achieving high purity in the final product on a large scale.
Process Chemistry and Scale-Up Considerations
3.1 Synthesis of the Cyclobutane Ring The formation of the 3-hydroxy-2,2-dimethylcyclobutan-1-one precursor is the most critical phase. The reaction conditions must be carefully controlled to favor the desired intramolecular cyclization over polymerization or other side reactions. Key parameters include temperature, reaction concentration, and the rate of addition of reagents.
3.2 Benzylation Reaction The Williamson ether synthesis is a robust reaction, but for scale-up, certain choices are critical:
-
Base Selection: Sodium hydride (NaH) is highly effective for deprotonating the alcohol. On a large scale, it requires careful handling due to its flammability. An alternative is to use a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile, often with a phase-transfer catalyst to improve reaction rates.
-
Solvent Choice: Tetrahydrofuran (THF) is an excellent solvent for this reaction due to its ability to solvate the alkoxide intermediate. Dimethylformamide (DMF) can also be used to accelerate the reaction but presents challenges in removal during work-up.
-
Temperature Control: The initial deprotonation is often performed at 0°C to control the exothermic reaction, followed by gentle heating to drive the substitution to completion.
3.3 Safety Precautions
-
Sodium Hydride (if used): A highly reactive, flammable solid. It reacts violently with water to produce hydrogen gas. All operations must be conducted under an inert atmosphere (Nitrogen or Argon). Personnel must wear appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.
-
Benzyl Bromide/Chloride: These are lachrymators and must be handled in a well-ventilated fume hood.
-
Solvents: THF can form explosive peroxides upon storage. Always use freshly opened or tested solvent.
Experimental Protocols
The following protocols are designed for a laboratory scale-up synthesis. All operations should be conducted in a fume hood with appropriate engineering controls.
Protocol 1: Synthesis of 3-Hydroxy-2,2-dimethylcyclobutan-1-one
This protocol is adapted from established methodologies for the synthesis of substituted cyclobutanones.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Notes |
| Isobutyraldehyde | 72.11 | 144.2 g | 2.0 | Freshly distilled |
| 40% Glyoxal in H₂O | 58.04 | 145.1 g | 1.0 | |
| Potassium Carbonate | 138.21 | 207.3 g | 1.5 | Finely powdered |
| 2-Propanol | - | 2.0 L | - | Reagent grade |
| Diethyl Ether | - | 1.5 L | - | For extraction |
| Saturated NaCl (aq) | - | 500 mL | - | For washing |
| Anhydrous MgSO₄ | - | 50 g | - | For drying |
Step-by-Step Procedure:
-
Reaction Setup: Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser.
-
Initial Charge: Charge the flask with 2-propanol (2.0 L) and finely powdered potassium carbonate (207.3 g). Begin vigorous stirring to create a slurry.
-
Reagent Addition: In the dropping funnel, combine isobutyraldehyde (144.2 g) and the 40% aqueous glyoxal solution (145.1 g). Add this mixture dropwise to the stirred slurry over a period of 2-3 hours. Maintain the internal temperature between 25-30°C using a water bath.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature for 18-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of starting materials.
-
Work-up: Filter the reaction mixture to remove the potassium carbonate. Rinse the solid with diethyl ether (2 x 100 mL). Concentrate the filtrate under reduced pressure to remove the bulk of the solvents.
-
Extraction: To the remaining residue, add deionized water (500 mL) and extract with diethyl ether (3 x 500 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated aqueous NaCl solution (500 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 3-hydroxy-2,2-dimethylcyclobutan-1-one as a colorless oil.[5]
Protocol 2: Scale-Up Synthesis of this compound
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Notes |
| 3-Hydroxy-2,2-dimethylcyclobutan-1-one | 114.14 | 57.1 g | 0.5 | From Protocol 1 |
| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 22.0 g | 0.55 | Use under N₂ |
| Anhydrous Tetrahydrofuran (THF) | - | 1.0 L | - | Sure/Seal™ bottle |
| Benzyl Bromide | 171.04 | 94.1 g | 0.55 | |
| Diethyl Ether | - | 1.0 L | - | For extraction |
| Saturated NH₄Cl (aq) | - | 500 mL | - | For quenching |
| Anhydrous MgSO₄ | - | 30 g | - | For drying |
Step-by-Step Procedure:
-
Reaction Setup: Equip a 3 L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the glassware and allow it to cool under a stream of nitrogen.
-
NaH Preparation: Under a positive pressure of nitrogen, carefully add the sodium hydride (22.0 g) to the flask. Add anhydrous THF (500 mL) to the flask and cool the resulting slurry to 0°C in an ice-water bath.
-
Alcohol Addition: Dissolve the 3-hydroxy-2,2-dimethylcyclobutan-1-one (57.1 g) in anhydrous THF (500 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred NaH slurry over 1 hour, maintaining the internal temperature below 5°C. (Note: Hydrogen gas evolution will occur).
-
Alkoxide Formation: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Benzyl Bromide Addition: Add benzyl bromide (94.1 g) to the dropping funnel and add it dropwise to the reaction mixture at 0°C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Completion: Gently heat the reaction mixture to reflux (approx. 66°C) for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting alcohol is consumed.
-
Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (500 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 500 mL).
-
Washing and Drying: Combine all organic layers and wash sequentially with deionized water (500 mL) and saturated aqueous NaCl solution (500 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or by vacuum distillation to yield this compound as a clear oil.[6]
Caption: Workflow for the benzylation of 3-hydroxy-2,2-dimethylcyclobutan-1-one.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
Expected Analytical Data
| Analysis | Specification |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | Conforms to structure. Expected peaks: δ 7.40-7.29 (m, 5H, Ar-H), 4.53 (s, 2H, -OCH₂Ph), 4.38 (m, 1H, -CHOBn), 3.3-3.1 (m, 4H, cyclobutane CH₂).[6] |
| ¹³C NMR (CDCl₃) | Conforms to structure. |
| GC-MS | M/z = 176.21 (M⁺). Conforms to expected fragmentation. |
| Purity (by GC) | ≥ 95% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion in Protocol 2 | - Inactive NaH (exposed to air/moisture).- Insufficient reaction time or temperature.- Impure starting alcohol. | - Use fresh, high-quality NaH under strict inert conditions.- Increase reflux time and monitor by TLC.- Ensure the hydroxy-cyclobutanone precursor is pure and dry. |
| Formation of Dibenzyl Ether Byproduct | - Excess benzyl bromide reacting with any residual water to form benzyl alcohol, which is then etherified. | - Ensure all reagents and solvents are scrupulously dry.- Use a stoichiometric amount of benzyl bromide. |
| Difficult Emulsion during Work-up | - Presence of fine inorganic salts.- High concentration of product. | - Add more saturated NaCl solution (brine) to break the emulsion.- Perform a filtration through a pad of Celite before extraction. |
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound. By separating the construction of the cyclobutane ring from the benzylation step, the process allows for robust control over each transformation. The provided protocols, along with considerations for process chemistry, safety, and troubleshooting, offer a comprehensive resource for researchers and drug development professionals seeking to produce this valuable synthetic intermediate in significant quantities.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 5. 1432681-41-8|3-hydroxy-2,2-dimethylcyclobutan-1-one|BLD Pharm [bldpharm.com]
- 6. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one
Welcome to the technical support guide for the synthesis of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of substituted cyclobutanes is a cornerstone of modern organic chemistry, providing access to strained four-membered rings that are valuable motifs in natural products and pharmaceuticals.[1][2] The target molecule, this compound, is typically synthesized via a [2+2] cycloaddition, a powerful yet often challenging photochemical or thermal reaction.[3][4] This guide focuses on the most common and practical approach: the ketene cycloaddition.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: I am observing very low or no yield of the desired cyclobutanone product. What are the likely causes and how can I fix this?
Low yield is the most common issue in cyclobutane synthesis. The cause often lies in the generation of the reactive intermediate (dimethylketene) or the conditions of the cycloaddition itself.
Potential Cause 1: Inefficient Generation of Dimethylketene
Dimethylketene is typically generated in situ by the dehydrochlorination of 2-methylpropanoyl chloride (isobutyryl chloride) using a tertiary amine base like triethylamine (Et₃N). If this step is inefficient, there is no ketene to participate in the cycloaddition.
-
Solution:
-
Reagent Quality: Ensure triethylamine is freshly distilled and dry. Use high-purity isobutyryl chloride. The presence of moisture will quench the ketene intermediate.
-
Addition Rate & Temperature: The addition of the isobutyryl chloride to the solution of benzyl vinyl ether and triethylamine should be done slowly, at a controlled temperature (typically 0 °C to room temperature). A rapid, exothermic reaction can lead to side reactions and polymerization of the ketene.
-
Potential Cause 2: Competing Dimerization of Dimethylketene
Dimethylketene is highly reactive and can readily dimerize to form a diketone dimer, especially at higher concentrations. This is a major pathway that consumes the intermediate, preventing it from reacting with your intended alkene (benzyl vinyl ether).
-
Solution:
-
Slow Addition/High Dilution: The principle of "pseudo-dilution" is critical. By adding the acyl chloride slowly to the reaction mixture containing the alkene, the instantaneous concentration of the ketene remains low, favoring the intermolecular reaction with the abundant benzyl vinyl ether over the bimolecular self-dimerization.
-
Solvent Choice: Use anhydrous, non-protic solvents. Diethyl ether or toluene are common choices.
-
Potential Cause 3: Instability of Benzyl Vinyl Ether
Vinyl ethers can be susceptible to acid-catalyzed polymerization or decomposition.
-
Solution:
-
Purity: Ensure the benzyl vinyl ether is pure and free from acidic impurities. Passing it through a short plug of basic alumina before use is recommended.
-
Reaction Conditions: The use of a stoichiometric amount of triethylamine should maintain basic conditions, preventing acid-catalyzed side reactions.
-
Potential Cause 4: Photochemical Decomposition (if using a photochemical route)
While the thermal ketene cycloaddition is more common for this specific transformation, general [2+2] photocycloadditions can suffer from the product absorbing light and undergoing secondary photoreactions, leading to yield loss.[5]
-
Solution:
-
Monitor Reaction Time: Avoid unnecessarily long irradiation times. Monitor the reaction by TLC or GC-MS to stop it once the starting material is consumed.
-
In-situ Trapping: In some photochemical systems, adding a reducing agent like lithium borohydride can trap the ketone product as an alcohol, preventing its further reaction.[5] This is an advanced technique that may be adapted if a photochemical route is pursued.
-
Question 2: My reaction is producing a complex mixture of side products, making purification difficult. What are they and how can I minimize them?
The formation of regio- and stereoisomers, along with ketene dimers, is a known challenge.[1]
Potential Cause 1: Regioisomer Formation
In the [2+2] cycloaddition of an unsymmetrical ketene and an unsymmetrical alkene, two regioisomers are possible. For this synthesis, the desired product is this compound. The alternative, 2-(benzyloxy)-3,3-dimethylcyclobutan-1-one, is sterically hindered and generally not the major product, but can form in small amounts.
-
Solution: The regioselectivity of ketene cycloadditions is typically high due to the concerted, antarafacial approach of the components, which minimizes steric hindrance.[4] Purification via column chromatography is usually sufficient to separate these isomers.
Potential Cause 2: Stereoisomer Formation
While the 2,2-dimethyl substitution prevents stereoisomers at that position, if a different ketene were used, diastereomers could form. This is less of a concern for the title compound.
Potential Cause 3: Byproducts from Base and Acyl Chloride
The reaction between triethylamine and isobutyryl chloride produces triethylammonium chloride (Et₃N·HCl), which should precipitate from the solution. Other side reactions can produce amides or other condensation products.
-
Solution:
-
Filtration: After the reaction is complete, filter the mixture to remove the ammonium salt before workup.
-
Aqueous Workup: A standard aqueous workup (e.g., washing with dilute HCl, NaHCO₃, and brine) will remove most water-soluble impurities.
-
Troubleshooting Workflow: Low Yield
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
What are the primary synthetic routes to this compound?
There are two main conceptual strategies:
-
[2+2] Cycloaddition (Recommended): This is the most direct and atom-economical approach. It involves the reaction of an alkene with a ketene. For the title compound, the reactants are benzyl vinyl ether and dimethylketene . The dimethylketene is highly reactive and is generated in situ. This method forms the four-membered ring in a single step.[4]
-
Multi-Step Ring Formation/Modification: These routes build the cyclobutane ring through classical methods or modify an existing cyclobutane. For example, a patented method for the parent 3-(benzyloxy)cyclobutanone involves a five-step sequence including etherification, halogenation, elimination, ring closure, and dechlorination.[6] Another approach uses a zinc-copper couple for ring closure followed by dechlorination.[7][8] While more laborious, these methods can be more scalable and avoid the handling of sensitive ketenes.
What is the reaction mechanism for the [2+2] cycloaddition of dimethylketene and benzyl vinyl ether?
The reaction proceeds through a concerted [π²s + π²a] cycloaddition mechanism, as allowed by the Woodward-Hoffmann rules.
-
Step 1: In Situ Generation of Dimethylketene: Isobutyryl chloride is treated with a non-nucleophilic base, triethylamine. The base abstracts the α-proton, and the chloride ion is eliminated, forming dimethylketene.
-
Step 2: Concerted Cycloaddition: The electron-rich alkene (benzyl vinyl ether) attacks the electrophilic central carbon of the ketene. The reaction proceeds through a concerted transition state where the two new carbon-carbon bonds are formed simultaneously. The geometry of this transition state dictates the high regioselectivity of the reaction.
Caption: Mechanism of the [2+2] cycloaddition synthesis.
What are the key experimental parameters to control for optimal yield?
Optimizing the yield requires careful control over several variables. The table below summarizes the most critical parameters and their typical ranges.
| Parameter | Recommended Setting | Rationale |
| Temperature | 0 °C to Room Temp | Controls the rate of ketene formation and minimizes side reactions like dimerization. Lower temperatures are generally preferred. |
| Solvent | Anhydrous Diethyl Ether or Toluene | Must be aprotic and dry to prevent quenching the ketene. |
| Reagent Stoichiometry | Benzyl Vinyl Ether: 1.0 eqIsobutyryl Chloride: 1.2-1.5 eqTriethylamine: 1.5-2.0 eq | A slight excess of the acyl chloride and base ensures complete conversion of the limiting alkene. |
| Addition Rate | Slow, dropwise addition over 1-2 hours | Maintains a low instantaneous concentration of dimethylketene, favoring cycloaddition over dimerization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture. |
Experimental Protocol
Synthesis of this compound via [2+2] Cycloaddition
This protocol is a representative procedure based on established methods for ketene cycloadditions.[9]
Materials:
-
Benzyl vinyl ether (1.0 eq)
-
2-Methylpropanoyl chloride (isobutyryl chloride) (1.3 eq)
-
Triethylamine (Et₃N), freshly distilled (1.5 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl vinyl ether (1.0 eq) and freshly distilled triethylamine (1.5 eq). Dissolve the mixture in anhydrous diethyl ether (to make a ~0.2 M solution with respect to the vinyl ether).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Ketene Generation: In the dropping funnel, prepare a solution of isobutyryl chloride (1.3 eq) in anhydrous diethyl ether.
-
Slow Addition: Add the isobutyryl chloride solution dropwise to the stirred reaction mixture over a period of 2 hours, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching & Filtration: Cool the reaction mixture back to 0 °C. Slowly add deionized water to quench any remaining reactive species. Filter the mixture through a pad of Celite to remove the triethylammonium chloride precipitate, washing the filter cake with a small amount of diethyl ether.
-
Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent. The product fractions can be identified by TLC analysis.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as an oil. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
References
- 1. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 7. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one
Welcome to the technical support guide for the purification of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable synthetic intermediate. This guide provides in-depth, experience-based solutions to common purification problems, moving beyond simple protocols to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The profile of impurities is intrinsically linked to the synthetic route employed. For cyclobutanone derivatives, common synthetic pathways include [2+2] cycloadditions like the Paternò-Büchi reaction or ring expansions. Potential impurities include:
-
Unreacted Starting Materials: Such as the precursor alkene or carbonyl compound if the reaction did not go to completion.
-
Solvents and Reagents: Residual high-boiling solvents (e.g., DMF, DMSO) or catalysts.
-
Side-Products from the Main Reaction: The Paternò-Büchi reaction, for instance, can yield regioisomers and stereoisomers depending on the substrates.[1][2]
-
Products of Debenzylation: Benzyl alcohol is a common impurity if the benzyloxy group is inadvertently cleaved. The benzyl ether linkage is generally stable to a wide range of acidic and basic conditions but can be sensitive to strong Lewis acids or catalytic hydrogenolysis.[3][4]
-
Oligomers or Polymers: Alkenes, especially electron-rich ones, can polymerize under certain reaction conditions.
-
Thermal Decomposition Products: Cyclobutanones can undergo thermal cycloelimination at high temperatures (around 350 °C for the parent compound) to yield ketenes and alkenes, though this is less common under standard purification conditions.[5][6]
Q2: What are the principal methods for purifying this compound?
A2: The primary methods for purifying this moderately polar ketone are:
-
Flash Column Chromatography: This is the most versatile and widely used method for achieving high purity on a lab scale. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel).
-
Vacuum Distillation: Best suited for larger quantities (>5-10 g) and for removing non-volatile impurities like polymers or salts. Given the compound's expected high boiling point, distillation must be performed under reduced pressure to prevent thermal decomposition.[7][8]
-
Chemical Extraction (Bisulfite Wash): This is a highly effective technique for separating the target ketone from non-ketonic impurities. The ketone reversibly forms a water-soluble bisulfite adduct, allowing for its extraction into an aqueous phase.[9][10]
Q3: How do I choose the right purification method for my situation?
A3: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.
-
For high purity on a small scale (< 5 g): Flash column chromatography is ideal. It offers the best resolution for separating closely related impurities.
-
For removing a non-ketonic impurity that co-elutes with the product: A sodium bisulfite wash is a powerful chemical trick. This is particularly useful if an impurity has a similar polarity to your target ketone, making chromatographic separation difficult.[9][11]
-
For large-scale purification (> 10 g) or removing solid/polymeric impurities: Reduced-pressure distillation is the most efficient method. It is less labor-intensive than large-scale chromatography. A preliminary distillation can also be used to remove the bulk of impurities before a final chromatographic "polishing" step.
The following diagram illustrates a general decision-making workflow for purification.
Caption: Decision workflow for purifying the target compound.
Troubleshooting Guide
Problem: My compound is streaking badly or giving poor separation during flash column chromatography.
-
Causality & Solution: This often indicates an issue with solubility, column loading, or the choice of solvent system.
-
Check Compound Stability: Silica gel is acidic and can sometimes cause decomposition of sensitive compounds. To test for this, dissolve a small amount of your crude product in your chosen eluent, add a pinch of silica gel, and monitor the mixture by TLC over 30-60 minutes. If new spots appear, consider deactivating the silica gel with a base (e.g., triethylamine, typically 0.5-1% v/v in your eluent) or switching to a different stationary phase like alumina.
-
Optimize the Eluent: The ideal eluent should give your target compound a retention factor (Rf) of 0.25-0.35 on a TLC plate.[12] This provides the optimal balance between resolution and elution time. If the Rf is too high (>0.5), decrease the polarity of the eluent. If it's too low (<0.15), increase the polarity.
-
Loading Technique: Always load the compound onto the column in a highly concentrated band using a minimal amount of solvent. The loading solvent should ideally be non-polar (e.g., hexane or dichloromethane) to ensure the compound adsorbs tightly to the top of the column before elution begins.[13] Loading in a solvent more polar than the eluent will cause significant band broadening and poor separation.
-
| Solvent System Component | Effect on Polarity | Common Usage |
| Hexanes / Heptane | Non-polar base | The primary non-polar component. |
| Ethyl Acetate (EtOAc) | Moderately polar | Excellent for increasing polarity to elute ketones. |
| Dichloromethane (DCM) | Moderately polar | Helps dissolve crude material and can be used as part of the eluent. |
| Diethyl Ether (Et₂O) | Less polar than EtOAc | Can provide different selectivity for separating close-running spots. |
Table 1: Common solvents for silica gel chromatography of moderately polar compounds. A typical starting point for this compound would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).
Problem: I have a persistent non-ketonic impurity that I can't remove by chromatography.
-
Causality & Solution: This is the ideal scenario for a chemical purification method. A sodium bisulfite wash selectively removes the ketone from the organic mixture. The ketone reacts with sodium bisulfite to form a charged, water-soluble adduct, which is partitioned into the aqueous layer. The non-ketonic impurity remains in the organic layer and is discarded. The ketone can then be regenerated from the aqueous layer by adding a base.[9][14]
-
Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or THF (e.g., 5-10 mL). Transfer this solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). The volume should be sufficient to react with all the ketone. Shake the funnel vigorously for 1-2 minutes.[10]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) and deionized water to the funnel. Shake and allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the ketone-bisulfite adduct. The organic layer, containing the non-ketonic impurities, can be discarded.
-
Regeneration of Ketone: Return the aqueous layer to the separatory funnel. Add a fresh portion of an immiscible organic solvent. Slowly add a base, such as 10% sodium hydroxide (NaOH) solution, until the aqueous layer is strongly basic (pH > 12).[14] This reverses the reaction and liberates the pure ketone.
-
Final Workup: Shake the funnel to extract the purified ketone into the organic layer. Separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Problem: My compound appears to be decomposing during vacuum distillation.
-
Causality & Solution: Decomposition during distillation is typically caused by excessive temperature. The goal of vacuum distillation is to lower the boiling point to a temperature where the compound is stable.
-
Achieve a Lower Pressure: The boiling point of a liquid is dependent on the system pressure. A high-vacuum pump (<1 mmHg) will significantly lower the boiling point compared to a water aspirator (15-25 mmHg). For a related compound, 3-(benzyloxy)cyclobutan-1-one, a boiling point of 102 °C at 0.3 mmHg has been reported, suggesting the title compound will also require a good vacuum.
-
Minimize Heating Time: Heat the distillation flask rapidly to the target temperature and collect the product fraction as quickly as possible. Do not let the compound sit at a high temperature for an extended period.
-
Ensure Smooth Boiling: Bumping or violent boiling can lead to decomposition and impure distillate. Use a magnetic stir bar or an ebulliator to ensure smooth, controlled boiling. Boiling chips are not effective under vacuum.[15]
-
Check for Contaminants: Acidic or basic impurities can catalyze decomposition at elevated temperatures. Consider passing the crude material through a short plug of neutral alumina or washing with a mild bicarbonate solution before distillation.
-
References
- 1. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 2. Paterno-Buechi Reaction [organic-chemistry.org]
- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workup [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one
Welcome to the technical support guide for the synthesis of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind these issues, you can effectively troubleshoot your experiments and optimize your reaction outcomes.
The most common and efficient route to this valuable cyclobutanone building block involves a three-step sequence:
-
Enol Ether Formation: Preparation of benzyl isobutenyl ether from isobutyraldehyde and benzyl alcohol.
-
[2+2] Cycloaddition: Reaction of the enol ether with dichloroketene, generated in situ, to form a dichlorinated cyclobutanone intermediate.
-
Reductive Dechlorination: Removal of the chlorine atoms to yield the final product.
Each of these stages presents unique challenges. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter.
Overall Synthetic Pathway
The diagram below outlines the standard synthetic route discussed in this guide.
Caption: Standard three-step synthesis of the target cyclobutanone.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems, explains the underlying chemical principles, and provides actionable protocols to resolve them.
Problem 1: Low yield or significant byproduct formation during the [2+2] cycloaddition step.
Question: I'm reacting my benzyl isobutenyl ether with dichloroketene, but the yield of the dichlorocyclobutanone intermediate is very low. My crude NMR shows a complex mixture of products. What's going wrong?
Answer: Low yields in this step are common and typically point to one of two main culprits: issues with the dichloroketene generation or side reactions of the enol ether.
-
Why It Happens (Causality):
-
Ketene Dimerization/Polymerization: Dichloroketene is highly reactive and electrophilic.[1] If its concentration becomes too high or if it doesn't react quickly with the enol ether, it can dimerize or polymerize. The generation of dichloroketene from trichloroacetyl chloride and activated zinc must be controlled to match the rate of consumption by the alkene.[2][3]
-
Enol Ether Instability: Electron-rich enol ethers can be sensitive to acid traces, which may be present from the ketene precursor or generated in situ. This can lead to polymerization or hydrolysis back to the starting aldehyde.
-
Suboptimal Reaction Conditions: The concerted [2+2] cycloaddition is sensitive to solvent and temperature. Using a non-polar, aprotic solvent like diethyl ether or pentane is crucial.
-
-
How to Fix It (Solution):
-
Control Ketene Generation: The key is to generate the dichloroketene slowly so that it is consumed immediately. This is best achieved by the slow, dropwise addition of the trichloroacetyl chloride solution to a well-stirred suspension of activated zinc and the enol ether.
-
Ensure High Purity of Reagents: Use freshly distilled, dry solvents. Ensure the benzyl isobutenyl ether is pure and free of acidic impurities.
-
Optimize Temperature: Run the reaction at a controlled temperature, typically between 0 °C and room temperature, to balance the rate of ketene formation with the cycloaddition rate while minimizing side reactions.
-
Problem 2: Unwanted cleavage of the benzyl ether protecting group during dechlorination.
Question: During the final zinc/acetic acid dechlorination step, I'm losing my benzyl protecting group, resulting in 3-hydroxy-2,2-dimethylcyclobutan-1-one and toluene as byproducts. How can I prevent this?
Answer: This is a classic example of a chemoselectivity issue. The conditions required for reductive dechlorination can unfortunately also cleave the benzyl ether.
-
Why It Happens (Causality):
-
Hydrogenolysis: Benzyl (Bn) ethers are susceptible to cleavage under reductive conditions, a reaction known as hydrogenolysis.[4][5] While this is most famously catalyzed by palladium on carbon (Pd/C) with H₂ gas, other reducing systems can also facilitate it.[6] The combination of zinc metal and a protic acid like acetic acid (HOAc) generates a potent reducing environment that can cleave the C-O bond of the benzyl ether.[7][8]
-
-
How to Fix It (Solution):
-
Modify the Reducing System: While Zn/HOAc is standard, its acidity contributes to the problem. Buffering the reaction or using alternative conditions can improve selectivity.
-
Strict Temperature Control: Hydrogenolysis is often accelerated at higher temperatures. Performing the dechlorination at room temperature or below can significantly reduce the amount of benzyl ether cleavage.[9]
-
Careful Monitoring: Follow the reaction closely by TLC or GC-MS. Stop the reaction as soon as the dichlorinated intermediate is consumed to prevent over-reduction and prolonged exposure to the cleaving conditions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [2 + 2] Cycloaddition reaction of cycloheptatriene with dichloroketene. A novel and efficient synthetic strategy for the synthesis of 2-hydroxyazulene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. Reductive transformations mediated by zinc dust in acetic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]
- 9. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
Technical Support Center: Optimizing Synthesis of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one
Welcome to the technical support center for the synthesis of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. The following question-and-answer format addresses common issues encountered during the [2+2] cycloaddition of dimethylketene and benzyl vinyl ether.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is the most common issue in this synthesis and can stem from multiple factors. A systematic approach to troubleshooting is crucial.[1][2]
Core Reaction: The target molecule is typically synthesized via a [2+2] cycloaddition between dimethylketene and benzyl vinyl ether. The ketene is highly reactive and prone to side reactions, which is often the primary source of low yield.[3]
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting Decision Tree for Low Yield.
In-depth Analysis:
-
Ketene Generation: Dimethylketene is often generated in situ from α-bromoisobutyryl bromide and activated zinc.[4] Inefficient generation leads to a lower effective concentration of the ketene available for the cycloaddition.
-
Expert Insight: Ensure your zinc is highly active. Pre-activation with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum is recommended. The reaction should be conducted under a strictly inert atmosphere (N₂ or Ar) as dimethylketene can react with oxygen to form explosive peroxides.[4]
-
-
Ketene Dimerization: Dimethylketene readily dimerizes to form tetramethyl-1,3-cyclobutanedione. This is a major competing pathway that reduces the yield of the desired heterodimer.[5]
-
Solution: This side reaction is highly temperature-dependent. Generating the ketene at a controlled rate and ensuring it reacts immediately with the benzyl vinyl ether is key. Running the reaction at lower temperatures (e.g., 0°C or below) can suppress the rate of dimerization relative to the desired cycloaddition.
-
-
Stoichiometry: The molar ratio of reactants is critical.
-
Recommendation: Use a slight excess (1.1 to 1.2 equivalents) of the more stable reactant, benzyl vinyl ether, to ensure the highly reactive, transiently generated dimethylketene is consumed in the desired pathway.
-
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Temperature | Room Temperature | 0°C to -20°C | Minimizes ketene dimerization and other side reactions.[5] |
| Vinyl Ether Eq. | 1.0 | 1.1 - 1.2 | Maximizes trapping of the transient ketene. |
| Solvent | Diethyl Ether | Dichloromethane or THF | Solvent polarity can influence the reaction pathway; screening may be necessary. |
| Atmosphere | Ambient | Inert (N₂ or Ar) | Prevents formation of explosive ketene peroxides.[4] |
Table 1. Recommended Optimization Parameters for the [2+2] Cycloaddition.
FAQ 2: I am observing significant side products in my crude NMR. What are they and how can I avoid them?
The primary side product is typically the dimethylketene dimer. However, other impurities can arise from the starting materials or subsequent reactions.
Reaction Scheme: Primary and Side Reactions
Caption: Competing Reaction Pathways.
-
Dimethylketene Dimer (Tetramethyl-1,3-cyclobutanedione): This is the most common byproduct, appearing as a sharp singlet in the ¹H NMR around δ 1.2-1.4 ppm. As discussed in FAQ 1, its formation is minimized by low temperatures and ensuring rapid consumption of the ketene.[5]
-
Unreacted Benzyl Vinyl Ether: If the ketene generation is inefficient, you will see unreacted starting material.
-
Lewis Acid Catalysis: For some ketene cycloadditions, a Lewis acid like EtAlCl₂ can promote the reaction and improve diastereoselectivity.[6][7] However, it can also catalyze the polymerization of the vinyl ether. If you choose to explore this route, use catalytic amounts at low temperatures (-78°C).
FAQ 3: The benzyloxy protecting group seems unstable during my reaction or workup. Is this common?
The benzyl ether is generally a robust protecting group, stable to a wide range of acidic and basic conditions.[8][9] However, it is sensitive to specific reagents.
-
Reductive Cleavage: The most common method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., H₂, Pd/C).[9] If your synthesis involves any reductive steps or metal catalysts that could facilitate hydrogenolysis, the protecting group could be prematurely removed.
-
Strong Oxidizing Agents: Certain strong oxidizing conditions can cleave benzyl ethers.[10][11] While less common in this specific synthesis, be mindful of any oxidative reagents used in workup or purification.
-
Harsh Acidity: While generally stable, prolonged exposure to very strong acids combined with heat can lead to cleavage. Standard aqueous workups with dilute acid are typically safe.
Stability Overview:
| Condition/Reagent | Stability of Benzyl Ether | Comment |
| Mild Acid (e.g., 1M HCl wash) | Stable | Generally safe for workup procedures.[9] |
| Mild Base (e.g., NaHCO₃ wash) | Stable | Robust under basic workup conditions.[8] |
| Catalytic Hydrogenation (H₂, Pd/C) | Labile | This is a standard deprotection method and should be avoided.[9] |
| Strong Lewis Acids | Potentially Labile | Can promote cleavage, especially at elevated temperatures. |
| Ozonolysis | Labile | Ozone can oxidatively cleave the benzyl group.[12] |
Table 2. Stability of the Benzyl Ether Protecting Group.
FAQ 4: What is the recommended protocol for purification of the final product?
Purification of cyclobutanone derivatives can be challenging due to their moderate polarity and potential volatility.[13][14]
Recommended Step-by-Step Purification Protocol:
-
Quenching: After the reaction is complete (monitored by TLC or GC-MS), carefully quench any remaining zinc or reactive species with a slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove any basic impurities), saturated aqueous NaHCO₃ (to remove acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Critical Note: Use a rotary evaporator with controlled temperature (≤ 30°C) as cyclobutanones can be somewhat volatile.
-
-
Chromatography: Purify the crude oil via flash column chromatography on silica gel.
-
Solvent System: A non-polar solvent system is typically effective. Start with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc). The product is moderately polar and should elute after the non-polar dimer and before highly polar impurities.
-
TLC Visualization: The product can be visualized using a potassium permanganate (KMnO₄) stain.
-
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 13. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 14. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
Technical Support Center: Cyclobutanone Synthesis
This guide serves as a technical resource for researchers, chemists, and pharmaceutical professionals engaged in the synthesis of cyclobutanone. Due to its strained four-membered ring, the synthesis of cyclobutanone and its derivatives can be challenging, often plagued by issues of low yield, competing side reactions, and purification difficulties.[1][2] This document provides in-depth, field-tested insights in a direct question-and-answer format to address specific experimental issues, grounded in mechanistic principles and authoritative literature.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Issues & Purification
Question 1: My overall yield of cyclobutanone is consistently low, regardless of the synthetic route. What are the fundamental factors I should investigate first?
Answer: Consistently low yields often point to foundational experimental issues rather than a flaw in the chosen synthetic route. Before making significant changes to the core reaction, meticulously evaluate the following:
-
Purity of Starting Materials: The quality of your precursors is paramount. For instance, in ring expansion routes, impurities in cyclopropylcarbinol or cyclobutanol can interfere with the reaction.[1] Similarly, in photochemical reactions, impurities can act as quenchers, drastically reducing quantum yield.[3]
-
Actionable Advice: Always use freshly distilled or purified starting materials. Verify purity via NMR or GC-MS before commencing the synthesis. Choosing high-purity, low-cost starting materials is a key strategy for process optimization.[1]
-
-
Reaction Conditions: Seemingly minor deviations in reaction parameters can have a major impact.
-
Concentration: For intermolecular reactions like [2+2] cycloadditions, conditions that are too dilute can inhibit the desired reaction pathway.[3]
-
Temperature: Many steps, such as the diazotization in a Tiffeneau-Demjanov rearrangement, are highly temperature-sensitive and must be performed at 0-5 °C to prevent decomposition of key intermediates.[4]
-
-
Product Isolation & Purification: Cyclobutanone is volatile (boiling point 98-99 °C) and partially water-miscible, which makes its isolation from aqueous reaction mixtures challenging.[5][6] Significant product loss can occur during workup and purification if not handled correctly.
Question 2: I'm struggling with the purification of cyclobutanone. What are the most effective methods and common pitfalls?
Answer: The physicochemical properties of cyclobutanone demand a careful purification strategy.
-
Primary Purification Method: Fractional distillation is the most common and effective method for obtaining high-purity cyclobutanone (98-99%).[5][7]
-
Initial Workup:
-
Extraction: If the reaction is performed in an aqueous medium, extraction is a critical first step. Dichloromethane is a common solvent for this purpose.[9] However, due to cyclobutanone's water solubility, multiple extractions are necessary to ensure a good recovery.[9]
-
Drying: The organic extracts must be thoroughly dried over an anhydrous agent like magnesium sulfate. The presence of water will lead to an azeotrope, complicating the distillation.[9]
-
-
Common Pitfalls:
-
Aggressive Heating: Overheating during distillation can lead to decomposition or polymerization.
-
Inefficient Condensation: Due to its volatility, ensure your condenser is highly efficient (e.g., a dry ice-ethanol bath for a U-tube condenser) to prevent loss of product.[5]
-
Chemical Purification: For crude products containing difficult-to-separate impurities, a pre-treatment step can be employed. This involves stirring the crude product with a mild oxidizing agent like potassium permanganate, followed by drying and fractional distillation.[10]
-
Section 2: Troubleshooting Specific Synthetic Routes
This section addresses issues pertinent to the most common methods for synthesizing cyclobutanone.
Route A: Ring Expansion of Cyclopropyl Precursors
The rearrangement of cyclopropylcarbinol followed by oxidation is one of the most established methods.[1][7] It involves two critical steps, each with potential challenges.
Question 3: In the acid-catalyzed rearrangement of cyclopropylcarbinol, my yield of the intermediate cyclobutanol is low, and I see significant byproduct formation. Why is this happening?
Answer: The acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol is a classic example of a Wagner-Meerwein rearrangement, which proceeds through a carbocation intermediate. The primary challenge is controlling the fate of this carbocation.
-
Causality: Upon protonation of the alcohol and loss of water, a primary carbocation is formed. This unstable intermediate rapidly rearranges. While the desired pathway is a ring expansion to the more stable secondary cyclobutyl carbocation, a competing 1,2-hydride shift can occur, leading to the formation of 3-butene-1-ol and other olefinic byproducts.[7] A typical crude product mixture might contain ~80% cyclobutanol and ~8% 3-butene-1-ol.[7]
-
Troubleshooting & Optimization:
-
Acid Choice & Concentration: The choice of acid and its concentration are critical. Concentrated hydrochloric acid is commonly used.[5]
-
Temperature & Reaction Time: The reaction is typically run at reflux.[5] Monitor the reaction by GLC to determine the optimal reaction time for maximizing cyclobutanol formation before significant byproduct accumulation occurs.
-
Question 4: The subsequent oxidation of my crude cyclobutanol with chromic acid gives a low yield of cyclobutanone and a significant amount of a sticky byproduct, likely 4-hydroxybutyraldehyde. How can I prevent this?
Answer: This is a classic and critical problem in this synthesis. The formation of 4-hydroxybutyraldehyde results from oxidative C-C bond cleavage of the cyclobutanol ring, a process mediated by a Chromium(IV) intermediate.[7]
-
Mechanistic Insight: Standard chromic acid (CrO₃/H₂SO₄) oxidation involves the reduction of Cr(VI) to Cr(III). This process can proceed through a Cr(IV) intermediate, which is a potent oxidant capable of cleaving the C1-C2 bond of cyclobutanol.
-
The Solution: Co-oxidation with Oxalic Acid: The key to a successful oxidation is to bypass the formation of the destructive Cr(IV) species. This is achieved by adding oxalic acid to the reaction mixture. Oxalic acid facilitates a rapid co-oxidation process where Cr(VI) is reduced directly to Cr(III) in a three-electron transfer, effectively suppressing the formation of Cr(IV) and preventing ring cleavage.[7] The only byproduct of the oxalic acid is carbon dioxide.[7]
-
Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the crude cyclobutanol, water, and oxalic acid dihydrate. Stir to create a saturated solution.[5]
-
Cooling: Cool the mixture to 10-15 °C using an ice-salt bath.[5]
-
Oxidant Addition: Slowly add a solution of chromium trioxide in water dropwise over 1.5-2 hours, maintaining the temperature between 10-15 °C. The reduction of each drop should be nearly instantaneous, indicated by a color change to a deep blue Cr(III) solution.[5][7]
-
Workup: After the addition is complete, allow the mixture to stir and warm to room temperature. Proceed with extraction using dichloromethane as described in the purification section.[5]
| Parameter | Standard CrO₃ Oxidation | CrO₃ / Oxalic Acid Co-oxidation | Rationale |
| Primary Oxidant | Cr(VI) | Cr(VI) | Both use chromic acid. |
| Key Intermediate | Cr(IV) | Bypassed | Oxalic acid promotes direct reduction to Cr(III).[7] |
| Major Byproduct | 4-hydroxybutyraldehyde (30-40%)[7] | Carbon Dioxide | Prevents C-C bond cleavage.[7] |
| Typical Yield | Low to Moderate | Good (31-35% overall from cyclopropylcarbinol)[5] | Suppression of side reactions. |
Table 1: Comparison of Cyclobutanol Oxidation Methods.
Caption: Mechanism of byproduct formation in CrO₃ oxidation and its prevention.
Route B: [2+2] Photocycloadditions
These reactions, such as the Paternò-Büchi reaction to form oxetanes (which can be precursors) or enone-alkene cycloadditions, are powerful but sensitive to experimental conditions.[11][12][13]
Question 5: My [2+2] photocycloaddition reaction is giving a very low yield or not working at all. What are the most likely causes?
Answer: Low yields in photocycloadditions are a common frustration.[3] The issue almost always lies with the light source, the presence of quenching species, or suboptimal reaction parameters.
-
Insufficient or Incorrect Irradiation:
-
Wavelength: Ensure the emission wavelength of your UV lamp matches the absorption maximum of the carbonyl compound or enone to achieve the necessary n→π* or π→π* electronic excitation.[3] Mercury lamps (medium or high pressure) are common sources.
-
Light Intensity: The lamp's power and its proximity to the reaction vessel are critical. An old or weak lamp will not provide sufficient photons to drive the reaction efficiently.
-
-
Presence of Quenchers: The excited triplet state, which is often the key reactive intermediate, is highly susceptible to quenching.
-
Oxygen: Dissolved oxygen is a notorious triplet quencher. It is absolutely essential to thoroughly degas your solvent and reaction mixture (e.g., by several freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for an extended period).[3]
-
-
Use of Photosensitizers: If direct irradiation of your substrate is inefficient, a triplet sensitizer can be used. The sensitizer (e.g., acetone, benzophenone) absorbs the light, transitions to its triplet state, and then transfers that energy to your reacting molecule.[3][12] This is particularly useful when the substrate's absorption is weak or when you need to selectively populate the triplet state.
Caption: General troubleshooting workflow for low cyclobutanone yield.
Route C: Tiffeneau-Demjanov Rearrangement
This classic ring expansion converts a 1-aminomethyl-cycloalkanol into a cyclobutanone, starting from cyclopropanone.[14] It is a powerful method for one-carbon ring homologation.[15]
Question 6: My Tiffeneau-Demjanov rearrangement is giving a poor yield of cyclobutanone. What are the most critical steps to control?
Answer: The success of this rearrangement hinges on the efficient formation of a diazonium ion intermediate and its subsequent controlled rearrangement.
-
Mechanism: The reaction begins with the diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium ion. This ion is unstable and readily loses N₂ gas to generate a primary carbocation. A 1,2-alkyl shift (the ring expansion) then occurs to form a more stable carbocation, which is subsequently quenched to give the ketone.[4][15]
-
Critical Parameters:
-
Temperature Control: The diazotization step is highly exothermic and the diazonium intermediate is thermally unstable. The reaction must be maintained at low temperatures (typically 0-5 °C) to prevent premature decomposition and side reactions.[4]
-
In Situ Generation of HNO₂: Nitrous acid is unstable and must be generated in the reaction mixture by the slow addition of an acid to a solution of the amino alcohol and sodium nitrite.
-
Migratory Aptitude: The rearrangement step is driven by the formation of a more stable carbocation and the relief of ring strain. In substituted systems, the group with the highest migratory aptitude will preferentially shift.
-
Caption: Key steps of the Tiffeneau-Demjanov rearrangement.
References
- 1. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Laboratory-Scale Preparation Method of Cyclobutanone - LISKON [liskonchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN103449994A - Purifying process of cyclobutanone - Google Patents [patents.google.com]
- 9. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 10. Cyclobutanone Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. baranlab.org [baranlab.org]
- 13. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 14. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 15. Demjanov rearrangement | PPTX [slideshare.net]
Technical Support Center: Characterization of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one
Welcome to the technical support guide for the characterization of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Due to the limited availability of specific experimental data for this molecule in peer-reviewed literature, this guide synthesizes information from its structural analog, 3-(benzyloxy)cyclobutan-1-one, with foundational principles of organic chemistry to anticipate and address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The synthesis of this compound can present challenges related to steric hindrance from the gem-dimethyl group. This can lead to slower reaction rates compared to its non-methylated analog. Potential side reactions may include elimination or rearrangement, particularly under harsh reaction conditions. The choice of a suitable synthetic route is crucial, with methods analogous to those for 3-(benzyloxy)cyclobutan-1-one, such as the acylation of a corresponding enamine or a multi-step sequence involving a cyclobutane precursor, being logical starting points.[1][2]
Q2: I am having difficulty purifying the crude product. What are the recommended methods?
A2: Purification of this compound is expected to be achievable via silica gel column chromatography. For the related compound, 3-(benzyloxy)cyclobutan-1-one, a common eluent system is a mixture of toluene and ethyl acetate.[3] Given the increased lipophilicity from the dimethyl groups, you may need to adjust the solvent polarity. A good starting point would be a gradient elution with a non-polar solvent like hexane or toluene, gradually increasing the proportion of a more polar solvent like ethyl acetate or diethyl ether. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.
Q3: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: Expect signals for the benzylic protons (a singlet around 4.5 ppm), the aromatic protons of the benzyl group (a multiplet between 7.2-7.4 ppm), the cyclobutane ring protons, and two singlets for the non-equivalent gem-dimethyl groups. The steric environment created by the dimethyl groups may cause shifts in the cyclobutane proton signals compared to the non-methylated analog.
-
¹³C NMR: Look for a carbonyl carbon signal (likely >200 ppm), signals for the aromatic carbons, the benzylic carbon, the quaternary carbon of the gem-dimethyl group, the two methyl carbons, and the carbons of the cyclobutane ring.
-
IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1780-1740 cm⁻¹, typical for a strained cyclobutanone ring.
-
Mass Spectrometry: The predicted monoisotopic mass is 204.11504 Da.[4] Expect to see the molecular ion peak [M]⁺, as well as common adducts such as [M+H]⁺ (m/z 205.12232) and [M+Na]⁺ (m/z 227.10426) in high-resolution mass spectrometry.[4]
Q4: Is this compound stable? What are the recommended storage conditions?
A4: Cyclobutanones can be sensitive to heat and both acidic and basic conditions, which can promote ring-opening or rearrangement reactions. The benzyloxy group is generally stable but can be cleaved under hydrogenolysis conditions. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere. For its analog, 3-(benzyloxy)cyclobutan-1-one, storage in a freezer at -20°C is recommended.[3]
Troubleshooting Guides
Guide 1: Low Yield in Synthesis
If you are experiencing low yields during the synthesis of this compound, consider the following troubleshooting steps.
Workflow for Diagnosing Low Synthetic Yield
Caption: Troubleshooting workflow for low synthetic yield.
Step-by-Step Protocol:
-
Verify Starting Material Purity: Ensure all starting materials and reagents are pure and anhydrous, as required. Impurities can inhibit the reaction or lead to side products.
-
Optimize Reaction Conditions:
-
Temperature: The gem-dimethyl groups can increase the activation energy of the reaction. A moderate increase in temperature may improve the reaction rate, but be cautious of promoting decomposition or side reactions.
-
Reaction Time: Due to steric hindrance, the reaction may require a longer time to reach completion compared to the synthesis of the non-methylated analog. Monitor the reaction progress by TLC or LC-MS.
-
-
Analyze for Side Products: A detailed analysis of the crude reaction mixture can provide insights into competing reaction pathways. For instance, the presence of elimination products could suggest that a milder base or lower reaction temperature is needed.
-
Re-evaluate Reagent Choice: If a strong, sterically hindered base is being used, it might be less effective due to the steric bulk around the reaction center. A smaller, non-nucleophilic base might be more suitable.
Guide 2: Challenges in Chromatographic Purification
Co-elution of the product with impurities is a common challenge in purification. The following guide provides a systematic approach to optimizing the chromatographic separation.
Workflow for Optimizing Chromatographic Separation
Caption: Workflow for optimizing chromatographic purification.
Step-by-Step Protocol:
-
Systematic TLC Screening: Before attempting column chromatography, perform a thorough screening of eluent systems using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for the desired product to ensure good separation on the column.
-
Solvent System Optimization:
-
Start with a low polarity eluent, such as a mixture of hexanes and ethyl acetate.
-
If separation is poor, try replacing hexanes with toluene, which can offer different selectivity due to pi-pi interactions with the benzyl group.
-
For more polar impurities, a small percentage of methanol in dichloromethane can be effective.
-
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. For example, neutral alumina can be effective for compounds that are sensitive to the acidic nature of silica.
Guide 3: Ambiguous Spectroscopic Data
If the obtained spectroscopic data is difficult to interpret, the following steps can help in confirming the structure of this compound.
Data Interpretation and Verification Protocol:
| Analytical Technique | Potential Issue | Troubleshooting/Verification Step |
| ¹H NMR | Overlapping signals of cyclobutane protons. Difficulty in assigning gem-dimethyl signals. | Perform 2D NMR experiments such as COSY (to identify coupled protons) and HSQC (to correlate protons to their attached carbons). A NOESY experiment can help to establish through-space proximity, for instance, between the benzylic protons and the cyclobutane ring protons. |
| ¹³C NMR | Weak quaternary carbon signal for the C(CH₃)₂ group. | Increase the number of scans or use a DEPT-135 experiment to distinguish between CH, CH₂, and CH₃ signals. The quaternary carbon will be absent in a DEPT-135 spectrum. |
| Mass Spec | Absence of a clear molecular ion peak. | Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion or its adducts ([M+H]⁺, [M+Na]⁺).[4] |
| Purity | Presence of unexpected signals in NMR or extra peaks in mass spec. | Re-purify the sample. If impurities persist, consider the possibility of isomerization or degradation. Check for residual solvents in ¹H NMR. |
References
- 1. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 2. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 3. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]
- 4. PubChemLite - this compound (C13H16O2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one
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This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one. It addresses common purification challenges and offers troubleshooting strategies and frequently asked questions to ensure the successful isolation of this valuable synthetic intermediate.
Troubleshooting Guide: Common Purification Issues
The purification of this compound can present several challenges, from co-eluting impurities to product degradation. This section outlines common problems, their probable causes, and validated solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete separation of product from starting materials or byproducts during column chromatography. | - Inappropriate solvent system: The polarity of the eluent may be too high or too low, resulting in poor separation. - Column overloading: Exceeding the capacity of the stationary phase leads to band broadening and co-elution. - Improper column packing: Channels or cracks in the silica gel bed can cause uneven solvent flow. | - Optimize the solvent system: Use thin-layer chromatography (TLC) to determine the ideal eluent. A common starting point is a mixture of hexane and ethyl acetate.[1][2] - Reduce the sample load: A general rule is to load 1 g of crude material per 10-20 g of silica gel. - Repack the column: Ensure a uniform and tightly packed stationary phase to prevent channeling.[3] |
| Product degradation during purification. | - Presence of acidic or basic impurities: The benzyl ether protecting group can be sensitive to strong acids or bases.[4][5] - Elevated temperatures during distillation: Thermal decomposition can occur at high temperatures. - Prolonged exposure to silica gel: Some compounds can degrade on silica gel over time. | - Neutralize the crude product: Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities before chromatography.[6] - Use vacuum distillation: Lowering the pressure reduces the boiling point and minimizes thermal stress on the molecule. - Run the column quickly: Do not let the column run dry and collect fractions promptly. |
| Low recovery of the purified product. | - Product is too soluble in the mobile phase: The compound elutes too quickly with the solvent front. - Product is irreversibly adsorbed onto the stationary phase. - Loss during solvent removal: The product may be volatile and lost during evaporation. | - Decrease the polarity of the eluent: This will increase the retention time of the product on the column. - Use a different stationary phase: Consider using alumina or a bonded-phase silica gel.[1] - Use a rotary evaporator with a cold trap: This will help to recover any volatile product. |
| Oily product that fails to crystallize. | - Presence of impurities: Even small amounts of impurities can inhibit crystallization. - The compound is inherently an oil at room temperature. | - Re-purify the product: If impurities are suspected, repeat the purification step. - Attempt co-crystallization or trituration: Use a solvent in which the product is sparingly soluble to induce crystallization.[7] - Confirm the physical state: Check the literature for the reported physical state of the compound. 3-(Benzyloxy)cyclobutan-1-one is reported as a solid. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have during the purification of this compound.
Q1: What is the best method for purifying this compound?
The most common and effective method for purifying this compound is silica gel column chromatography.[8] This technique separates compounds based on their polarity, and with an optimized solvent system, it can effectively remove most impurities.[3] For large-scale purifications, distillation under reduced pressure can also be a viable option.[9]
Q2: What are the likely impurities I might encounter?
Common impurities can include unreacted starting materials such as benzyl alcohol and 2,2-dimethylcyclobutanone, as well as byproducts from the reaction. Depending on the synthetic route, these could include compounds from ring-opening or elimination reactions.[10][11]
Q3: How can I monitor the progress of my column chromatography?
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the separation. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation and identify the fractions containing the pure product.
Q4: My purified product has a yellow tint. Is this normal, and how can I remove it?
While the pure compound is typically colorless to pale yellow, a distinct yellow color may indicate the presence of impurities.[8] These could be colored byproducts or degradation products. If the product is otherwise pure by NMR and GC analysis, the color may not be detrimental to subsequent steps. However, if a higher purity is required, you can try treating the solution with activated charcoal or performing a recrystallization.
Q5: Can I use reversed-phase chromatography for this purification?
While normal-phase chromatography on silica gel is more common for this type of compound, reversed-phase chromatography is also an option.[12] In this case, a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water) would be used. This can be particularly useful for separating non-polar impurities.
Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed, step-by-step methodology for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates (silica gel coated)
-
Developing chamber
-
UV lamp
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[3]
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.[3]
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Drain the excess hexane until the solvent level is just above the silica gel bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the surface of the silica.
-
Add a small layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elute the Column:
-
Carefully add the eluent (e.g., 95:5 hexane:ethyl acetate) to the top of the column.
-
Apply gentle pressure to the top of the column (flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in separate test tubes.
-
-
Monitor the Separation:
-
Periodically analyze the collected fractions using TLC.
-
Spot a small amount of each fraction on a TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., the same as the eluent).
-
Visualize the spots under a UV lamp.
-
-
Combine and Concentrate:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for purification issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. How To [chem.rochester.edu]
- 8. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]
- 9. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 10. Synthesis And Optimization of Cyclobutanone - LISKON [liskonchem.com]
- 11. Cyclobutanone synthesis [organic-chemistry.org]
- 12. hplc.com [hplc.com]
solvent effects on the reactivity of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one
Technical Support Center: 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one
A Senior Application Scientist's Guide to Solvent Effects in Photochemical Reactivity
Welcome to the technical support hub for researchers working with this compound. This guide is designed to provide you with in-depth insights and practical troubleshooting advice for navigating the complexities of its photochemical reactions. As scientists and drug development professionals, understanding and controlling reaction pathways is paramount. Here, we will explore the causal relationships between solvent choice and reaction outcomes, moving beyond simple protocols to foster a deeper mechanistic understanding.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What is the primary photochemical reaction pathway for this compound?
The primary photochemical process for cyclobutanones, including this substituted variant, is the Norrish Type I cleavage .[1][2] Upon absorption of UV light (typically in the 240-330 nm range), the molecule is promoted to an excited singlet state (S₁).[1] This is followed by the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. Due to the high ring strain inherent in the cyclobutane ring, this process is particularly efficient for this class of molecules.[1][2] This cleavage results in the formation of a 1,4-biradical intermediate, which is the pivot point for all subsequent product formation.
Q2: Which α-carbon bond is expected to break and why?
For this compound, the cleavage is expected to occur preferentially between the carbonyl carbon (C1) and the quaternary carbon (C2).
-
Causality: The stability of the resulting radical intermediates governs the regioselectivity of the cleavage. Breaking the C1-C2 bond generates a more stable tertiary alkyl radical at the C2 position, compared to the secondary radical that would form from C1-C4 cleavage. This principle is a known directive in Norrish reactions of substituted cycloalkanones.
Q3: What are the potential products following the initial α-cleavage?
The 1,4-biradical intermediate is not directly observed but rapidly proceeds down several competing pathways. The distribution of final products is highly sensitive to experimental conditions, especially the solvent.[3][4]
-
Decarbonylation: Loss of carbon monoxide (CO) to form a cyclopropane derivative or, via subsequent rearrangement, alkene isomers.[3]
-
Cycloelimination: Fragmentation to yield an alkene (ethylene) and a ketene. For this specific molecule, this would result in 1-(benzyloxy)-2-methylprop-1-ene and ketene.[3]
-
Ring Expansion: Rearrangement to form an oxacarbene, which can be trapped by solvents or rearrange further. This pathway can lead to substituted tetrahydrofuran derivatives.[3][5]
Below is a diagram illustrating the primary photochemical pathways.
Caption: Primary photochemical reaction pathways for this compound.
Troubleshooting Guide: Solvent-Related Issues
Q4: My reaction shows a low quantum yield and poor conversion. Could the solvent be the cause?
Answer: Yes, absolutely. While factors like light source intensity and wavelength are critical, the solvent plays a significant role in the efficiency of the reaction.
-
Expertise & Causality: The lifetime and reactivity of the excited state (S₁) are influenced by solute-solvent interactions.[6]
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the carbonyl oxygen of the cyclobutanone.[6][7] This interaction can alter the energy levels of the n-π* excited state, potentially increasing the rate of non-productive decay pathways back to the ground state or favoring intersystem crossing to the triplet state, which may have different reactivity.[6]
-
Solvent as a Quencher: Some solvents can act as quenchers, deactivating the excited state through energy or electron transfer. Ensure your solvent is of high purity and does not contain quenching impurities. Degassing the solvent to remove oxygen, a notorious triplet state quencher, is a critical and often overlooked step.
-
Q5: I'm getting an unexpected mixture of products. How can I use the solvent to control the product ratio?
Answer: This is a classic challenge in cyclobutanone photochemistry and the primary reason solvent studies are crucial. The solvent directly influences the fate of the 1,4-biradical intermediate.
-
Trustworthiness & Self-Validation: By systematically changing the solvent and observing the product distribution, you can validate the role of the solvent in directing the reaction.
-
Polarity Effects: The different fragmentation pathways (decarbonylation, cycloelimination, ring expansion) have transition states with varying degrees of polarity. Polar solvents will preferentially stabilize the more polar transition states, thus lowering the activation energy for that specific pathway. For example, the ring expansion to an oxacarbene may proceed through a more polar transition state and thus be favored in polar solvents like acetonitrile or methanol.
-
Viscosity & "Cage" Effects: In highly viscous solvents, the two radical ends of the 1,4-biradical are held in close proximity (the "cage effect"). This can favor reactions that require the radical ends to interact, such as recombination back to the starting material or cyclization pathways, over fragmentation pathways where the molecule breaks apart.
-
Hydrogen Bonding: Protic solvents can specifically interact with the acyl radical portion of the biradical, altering its electronic properties and influencing its subsequent reactivity.[7]
-
Data Presentation: Expected Trends in Product Distribution
The following table summarizes expected trends based on general principles of photochemical reactivity.[6][7][8] Actual results require experimental validation.
| Solvent Class | Example Solvent | Key Properties | Expected Major Pathway(s) | Rationale |
| Non-Polar Aprotic | Hexane, Benzene | Low polarity, no H-bonding | Decarbonylation, Cycloelimination | Favors neutral radical fragmentation pathways without significant charge separation. |
| Polar Aprotic | Acetonitrile, THF | High polarity, no H-bonding | Ring Expansion, Cycloelimination | Stabilizes polar transition states. THF can sometimes lead to side reactions via H-abstraction. |
| Polar Protic | Methanol, Water | High polarity, H-bond donor | Ring Expansion, Solvent Trapping | Stabilizes polar intermediates and can trap reactive species like oxacarbenes. H-bonding alters excited state dynamics. |
Q6: I'm observing products that seem to have incorporated the solvent. Is this possible?
Answer: Yes, this is a known phenomenon, particularly with solvents that have easily abstractable hydrogen atoms.
-
Expertise & Causality: The highly energetic excited state of the ketone or the subsequent biradical intermediates can abstract a hydrogen atom from the solvent.
-
Common Culprits: Solvents like toluene (benzylic hydrogens) or tetrahydrofuran (THF) are susceptible to hydrogen abstraction.[8] This generates a solvent-derived radical and a substrate-derived radical, which can then combine to form solvent-adduct products, leading to a more complex product mixture and lower yields of the desired product.
-
Solution: If solvent incorporation is an issue, switch to a solvent with stronger C-H bonds, such as benzene, acetonitrile, or tert-butanol.
-
Experimental Protocols & Workflows
Protocol: General Procedure for a Solvent Screening Experiment
This protocol provides a self-validating framework for assessing solvent effects.
-
Preparation (for each solvent):
-
Dissolve this compound (e.g., 50 mg) in the chosen solvent (10 mL) in a quartz reaction tube.
-
Add an internal standard (e.g., dodecane) for quantitative analysis via GC or NMR.
-
Crucial Step: Degas the solution thoroughly for 15-20 minutes by bubbling a gentle stream of argon or nitrogen through it. This removes dissolved oxygen which can quench the reaction.[9]
-
Seal the tube securely.
-
-
Photoreaction:
-
Place the tube in a photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to block short-wavelength UV and prevent product degradation).
-
Ensure consistent positioning relative to the lamp for all samples. Maintain a constant temperature using a cooling fan or water bath.
-
Irradiate for a set period (e.g., 4 hours).
-
-
Analysis:
-
After irradiation, carefully open the tube.
-
Take an aliquot for analysis by GC-MS to identify products and determine the relative product distribution.
-
Analyze another aliquot by GC-FID or ¹H NMR (using the internal standard) to quantify the conversion of starting material.
-
-
Validation:
-
Run a control reaction in the dark for each solvent to ensure the reaction is photochemically driven.
-
Compare the product ratios across the different solvents to establish a direct correlation between solvent properties and reaction outcome.
-
Troubleshooting Workflow Diagram
If your experiment is not proceeding as expected, follow this logical workflow to diagnose the issue.
Caption: A workflow for troubleshooting common issues in photochemical experiments.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Norrish photolytic cleavage | Opinion | Chemistry World [chemistryworld.com]
Technical Support Center: Catalyst Poisoning in Reactions with 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one
Welcome to the technical support center for catalytic reactions involving 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for catalyst poisoning issues that may arise during your synthetic campaigns. My aim is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to diagnose and resolve these challenges effectively.
Introduction: The Challenge of Catalyst Poisoning
Catalyst poisoning, the deactivation of a catalyst by chemical modification, is a frequent impediment in synthetic chemistry, leading to sluggish or stalled reactions, low yields, and difficulty in purification.[1] In the context of reactions with this compound, the catalysts employed are often sophisticated and sensitive species, such as palladium complexes for cross-coupling reactions or Lewis acids for rearrangements like the Baeyer-Villiger oxidation. Understanding the specific interactions between potential poisons and these catalysts is paramount for successful and reproducible synthesis.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
While this compound itself is not directly suited for cross-coupling, its derivatives (e.g., enol triflates or hydrazones) are valuable substrates for palladium-catalyzed reactions. Below are common issues related to catalyst poisoning in this context.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with a derivative of this compound is sluggish or has failed completely. How do I determine if catalyst poisoning is the culprit?
A1: Sluggish or failed reactions are classic symptoms of catalyst poisoning. The first step is to systematically rule out other common issues such as poor quality reagents, incorrect stoichiometry, or suboptimal reaction conditions. If these factors are well-controlled, catalyst poisoning is a strong possibility.
A key diagnostic experiment is to add a fresh batch of catalyst to the stalled reaction. If the reaction restarts, it is a strong indication that the initial catalyst was deactivated.
Q2: What are the most likely sources of catalyst poisons in my reaction?
A2: Catalyst poisons are often present as impurities in your starting materials, reagents, or solvents.[2] For palladium catalysts, the most common culprits are sulfur, phosphorus, and nitrogen-containing compounds.[1]
-
Sulfur Compounds: Thiols, sulfides, and sulfoxides are potent poisons for palladium catalysts as they bind strongly to the metal center, blocking active sites.[3] These can be introduced from contaminated starting materials or reagents.
-
Phosphorus Compounds: While phosphines are often used as ligands, unbound or oxidized phosphines can sometimes interfere with the catalytic cycle.[4][5][6]
-
Nitrogen Heterocycles: Certain nitrogen-containing compounds can coordinate to the palladium center and inhibit catalysis.
-
Halides: Excess halides, particularly from inorganic salts, can sometimes negatively impact the catalytic cycle.
Q3: I suspect sulfur-based impurities from my starting material are poisoning my palladium catalyst. How can I confirm this and purify my substrate?
A3: Confirming the presence of sulfur impurities can be achieved through elemental analysis techniques like Inductively Coupled Plasma (ICP) or X-ray Fluorescence (XRF) on your starting material.[7]
To purify your substrate, consider the following methods:
-
Recrystallization: This is often effective for removing solid impurities.
-
Chromatography: Flash column chromatography on silica gel can remove many polar and non-polar impurities.
-
Activated Carbon Treatment: Stirring a solution of your substrate with activated carbon can adsorb sulfur-containing impurities.
Experimental Protocol: Purification of this compound from Sulfur Impurities
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add 5-10 wt% of activated carbon to the solution.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Wash the celite pad with fresh solvent.
-
Concentrate the filtrate under reduced pressure to obtain the purified product.
Q4: My phosphine ligand appears to be degrading during the reaction. How can I prevent this?
A4: Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxides, which can be detrimental to some palladium-catalyzed reactions.[4][5]
-
Ensure a Strictly Inert Atmosphere: Use rigorously degassed solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Use High-Purity Ligands: Store phosphine ligands under an inert atmosphere and handle them quickly in the air.
-
Consider Ligand Choice: Bulky, electron-rich phosphine ligands are often more stable and resistant to oxidation.[8]
Section 2: Troubleshooting Baeyer-Villiger Oxidations
The Baeyer-Villiger oxidation is a common transformation for cyclobutanones, converting them into lactones. This reaction is often catalyzed by Lewis acids or peroxy acids.
Frequently Asked Questions (FAQs)
Q1: My Lewis acid-catalyzed Baeyer-Villiger oxidation of this compound is not proceeding. What could be the issue?
A1: Lewis acid catalysts are susceptible to poisoning by Lewis bases.[9][10] Water is a common and potent poison for many Lewis acids.
-
Water Content: Ensure all your reagents and solvents are scrupulously dry. Use freshly distilled solvents and dry glassware.
-
Basic Impurities: Nitrogen-containing impurities in your starting material or solvent can act as Lewis bases and deactivate the catalyst.
Q2: How can I dry my reagents and solvents effectively to prevent poisoning of my Lewis acid catalyst?
A2:
-
Solvents: Distill from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents). Alternatively, use commercially available anhydrous solvents.
-
Substrate: Dry your this compound by dissolving it in a dry solvent and adding a drying agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration.
Q3: Can the benzyloxy group in my substrate interfere with the Lewis acid catalyst?
A3: The ether oxygen of the benzyloxy group is a potential Lewis base and could coordinate to the Lewis acid catalyst. However, this interaction is generally weak and reversible. In most cases, the carbonyl oxygen is a much stronger Lewis base and will preferentially coordinate to the catalyst to initiate the Baeyer-Villiger reaction. If you suspect substrate inhibition, you can try using a more sterically hindered Lewis acid or running the reaction at a slightly higher temperature to favor dissociation of the ether-catalyst complex.
Q4: I am using a peroxy acid for the Baeyer-Villiger oxidation, and the reaction is not working. Could the catalyst be "poisoned" in this case?
A4: While peroxy acids are not "catalysts" in the traditional sense, their reactivity can be diminished by certain impurities.
-
Basic Impurities: Bases can neutralize the peroxy acid, rendering it ineffective.
-
Reductants: Impurities that are easily oxidized can consume the peroxy acid before it has a chance to react with the cyclobutanone.
Ensure your starting material is free from basic and readily oxidizable impurities.
Visualizing Troubleshooting Workflows
Troubleshooting Palladium-Catalyst Deactivation
References
- 1. Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Role of Lewis Acid Sites in γ‐Al2O3 Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Analytical Gauntlet: A Comparative Guide to the Mass Spectrometry of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Molecules such as 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one, a compound featuring a strained cyclobutanone ring, a benzyl ether moiety, and a gem-dimethyl group, present a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, supported by predictive fragmentation pathways and detailed experimental protocols. Furthermore, we will objectively compare the capabilities of mass spectrometry with those of other cornerstone analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to provide a holistic analytical perspective for researchers, scientists, and drug development professionals.
Unraveling the Molecular Blueprint: Predicting Fragmentation Pathways
Mass spectrometry is a powerful tool that provides information about the mass-to-charge ratio of ions, offering insights into the molecular weight and structure of an analyte.[1] The fragmentation patterns observed in a mass spectrum are akin to a molecular fingerprint. For this compound (Molecular Weight: 204.28 g/mol , Monoisotopic Mass: 204.11504 Da), we can predict distinct fragmentation behaviors under different ionization techniques.
Electron Ionization (EI): A Hard Ionization Approach
Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing rich structural information.[1] For our target molecule, we can anticipate several key fragmentation pathways:
-
Alpha-Cleavage of the Ketone: A hallmark of ketones in EI-MS is the cleavage of the bond adjacent to the carbonyl group, known as alpha-cleavage.[2][3][4] This process results in the formation of a stable acylium ion. For this compound, two primary alpha-cleavage events are plausible, leading to the loss of an ethyl group (due to ring cleavage) or the benzyloxy-substituted carbon chain.
-
Formation of the Tropylium Ion: Compounds containing a benzyl group frequently exhibit a prominent peak at m/z 91.[5][6][7] This is due to the formation of the highly stable, aromatic tropylium ion (C7H7+), which arises from the cleavage of the benzylic C-O bond followed by rearrangement.[5][8]
-
Cyclobutane Ring Fragmentation: The strained four-membered ring of cyclobutanone is susceptible to cleavage. A characteristic fragmentation of cyclobutane derivatives is the cleavage into two ethylene molecules (or substituted ethylenes).[9] In the case of cyclobutanone, this can lead to the formation of ketene and ethene.[10] The gem-dimethyl group is known to stabilize the cyclobutane ring, which might influence the propensity of this fragmentation pathway.[11][12]
-
Loss of the Benzyloxy Group: Cleavage of the C-O bond of the ether can lead to the loss of the entire benzyloxy group as a radical, resulting in a fragment corresponding to the cyclobutanone ring with the dimethyl substituents.
Caption: Predicted EI Fragmentation Pathways.
Electrospray Ionization (ESI): A Soft Ionization Technique
Electrospray Ionization (ESI) is a soft ionization method that typically results in the formation of protonated molecules [M+H]+ or other adducts with minimal fragmentation.[1] This makes it ideal for determining the molecular weight of the analyte. For this compound, analysis would likely be performed in positive ion mode, as the ether and carbonyl oxygens can be protonated.[4][5] While fragmentation is less extensive than in EI, collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can be employed to induce fragmentation and gain structural information. The fragmentation patterns in ESI-MS/MS are often different from EI and can involve rearrangements and losses of neutral molecules.
-
Protonated Molecule: The most abundant ion is expected to be the protonated molecule, [M+H]+, at m/z 205.1223.
-
Loss of Benzyl Alcohol: A common fragmentation pathway for protonated benzyl ethers is the loss of a neutral benzyl alcohol molecule.
-
Loss of Water: If a protonated molecule undergoes rearrangement, the loss of a water molecule is a possibility.
Caption: Predicted ESI-MS/MS Fragmentation Pathways.
A Comparative Analysis: Mass Spectrometry vs. Other Techniques
While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often requires complementary data from other analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, small sample requirement, can be coupled with chromatography for mixture analysis. | Isomers can be difficult to distinguish without tandem MS, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, stereochemistry. | Provides unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited structural information, not suitable for complex mixtures. |
For this compound, NMR spectroscopy would be invaluable for confirming the connectivity of the atoms and the stereochemistry of the cyclobutane ring.[13] The presence of the gem-dimethyl group would give a characteristic singlet in the 1H NMR spectrum, and the benzyloxy group would show aromatic and benzylic proton signals.[2][14] IR spectroscopy would confirm the presence of the ketone carbonyl group (strong absorption around 1785 cm-1 for a cyclobutanone) and the ether linkage.[9][15][16]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.[10][17]
Caption: GC-MS Experimental Workflow.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL. Further dilute the sample to a final concentration of about 10 µg/mL.[18]
-
GC Conditions:
-
Injector: Splitless mode at 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization
LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC-MS.[1][19]
Caption: LC-MS Experimental Workflow.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Dilute the sample with the initial mobile phase to a final concentration of about 1 µg/mL.[19]
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.[4][5]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen as both nebulizing and drying gas.
-
Mass Analyzer: Full scan from m/z 50-500. For MS/MS, select the precursor ion [M+H]+ and apply a suitable collision energy to induce fragmentation.
-
Conclusion
The mass spectrometric analysis of this compound requires a considered approach, taking into account the unique structural features of the molecule. Electron Ionization provides detailed fragmentation information, invaluable for structural elucidation, while Electrospray Ionization is the preferred method for accurate molecular weight determination. For unequivocal structure confirmation, a multi-technique approach integrating MS with NMR and IR spectroscopy is the gold standard in the pharmaceutical industry. The provided protocols offer a robust starting point for the analysis of this and structurally related compounds, empowering researchers to confidently characterize their molecules of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nebiolab.com [nebiolab.com]
- 5. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. uib.no [uib.no]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. youtube.com [youtube.com]
- 18. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Definitive Guide to the Structural Elucidation of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional architecture is paramount. For derivatives of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one, a scaffold with potential applications in medicinal chemistry, discerning the precise spatial arrangement of atoms is crucial for understanding structure-activity relationships (SAR) and optimizing molecular properties. This guide provides a comprehensive, in-depth comparison of single-crystal X-ray diffraction (SCXRD) with alternative analytical techniques for the structural elucidation of this class of compounds. As a senior application scientist, the following content is synthesized from established methodologies and field-proven insights to ensure technical accuracy and practical relevance.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute structure of small molecules.[1] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, we can generate a three-dimensional electron density map, which in turn reveals atomic positions with exceptional precision.[2] This technique provides invaluable information on bond lengths, bond angles, and stereochemistry.[2]
Experimental Workflow: A Representative Protocol for this compound
The following protocol is a representative, self-validating system for the structural determination of this compound, based on established crystallographic methods for small organic molecules.
Caption: Experimental workflow for X-ray crystallography.
Step 1: Synthesis and Purification
The synthesis of the target compound, this compound, is a prerequisite. While specific literature on this exact derivative is scarce, analogous syntheses of 3-(benzyloxy)-1-cyclobutanone have been reported and can be adapted.[3][4] A plausible route involves the reaction of a suitable precursor, such as 3-hydroxy-2,2-dimethylcyclobutan-1-one, with benzyl bromide in the presence of a base. Following synthesis, rigorous purification, typically by column chromatography, is essential to remove impurities that could hinder crystallization.
Step 2: Crystallization
The formation of high-quality single crystals is often the most challenging step.[5] For a compound like this compound, which is expected to be a solid or a high-boiling liquid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to precipitate.
A thorough solvent screening is the first critical step to identify a solvent or solvent system in which the compound has moderate solubility.
Step 3: Data Collection
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[2]
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is often solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, resulting in a final, highly accurate molecular structure.[6]
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While SCXRD provides unparalleled detail in the solid state, other techniques offer complementary information, particularly regarding the molecule's behavior in solution.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution |
| Information | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry | Connectivity, relative stereochemistry, solution conformation, dynamics | Molecular weight, elemental formula, fragmentation |
| Strengths | Unambiguous structure determination, high precision | Provides data on solution-state structure and dynamics, non-destructive | High sensitivity, accurate mass determination |
| Limitations | Requires high-quality single crystals, provides a static picture | Can be ambiguous for complex stereochemistry, less precise than XRD | Provides no direct 3D structural information |
NMR Spectroscopy: The Solution-State Complement
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution.[7][8] For this compound, 1H and 13C NMR would confirm the presence of the benzyl and dimethylcyclobutanone moieties. More advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would establish the connectivity between all atoms.
The Nuclear Overhauser Effect (NOE) is particularly valuable for determining through-space proximity of protons, which can help in assigning the relative stereochemistry of the substituents on the cyclobutane ring.[9] However, for molecules with multiple stereocenters or conformational flexibility, interpreting NOE data can be complex and may not always provide an unambiguous answer.[1]
Caption: Complementary nature of XRD and NMR.
Mass Spectrometry: Confirmation of Composition
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a synthesized compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, confirming that the desired product has been obtained. However, MS does not provide information about the three-dimensional arrangement of atoms.
Conclusion: An Integrated Approach
For the definitive structural elucidation of this compound derivatives, an integrated analytical approach is recommended. While NMR and MS are essential for confirming the molecular formula and connectivity, single-crystal X-ray diffraction is the only technique that can provide a truly unambiguous determination of the three-dimensional structure, including the absolute stereochemistry. The insights gained from a high-resolution crystal structure are invaluable for rational drug design and understanding the fundamental properties of these important chemical entities.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]
- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]
- 5. eas.org [eas.org]
- 6. rigaku.com [rigaku.com]
- 7. ias.ac.in [ias.ac.in]
- 8. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
A Comparative Guide to the Synthesis of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is of paramount importance. The cyclobutane motif, a strained four-membered ring, is a valuable building block in organic synthesis, often serving as a precursor to more complex molecular architectures. This guide provides an in-depth comparison of two viable synthetic protocols for a specific substituted cyclobutanone, 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one, a compound with potential applications as a versatile synthetic intermediate.
This document moves beyond a simple recitation of steps to offer a critical evaluation of two distinct synthetic strategies: the [2+2] cycloaddition of an in-situ generated ketene with an enol ether and the [2+2] cycloaddition of a haloacyl halide with an enol ether followed by reductive dehalogenation . The causality behind experimental choices, the inherent self-validating nature of the protocols, and a grounding in authoritative literature are central to this analysis.
Protocol 1: [2+2] Cycloaddition of Dimethylketene with Benzyl Vinyl Ether
This first approach leverages the classic [2+2] cycloaddition reaction between a ketene and an alkene to construct the cyclobutane ring. Due to the high reactivity and tendency of ketenes to dimerize, dimethylketene is generated in situ from a stable precursor.
Mechanistic Rationale
The reaction proceeds through a concerted [π²s + π²a] cycloaddition, where the suprafacial π system of the enol ether reacts with the antarafacial π system of the ketene. The ketene, being electron-deficient at the carbonyl carbon, acts as the electrophile, while the electron-rich enol ether serves as the nucleophile. The regioselectivity is dictated by the electronic properties of the reactants, with the more nucleophilic carbon of the enol ether attacking the central carbon of the ketene.
Experimental Workflow
Figure 1. Workflow for the synthesis of this compound via dimethylketene cycloaddition.
Detailed Protocol
Step 1: In-situ Generation of Dimethylketene
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 eq).
-
Add anhydrous diethyl ether as the solvent.
-
Slowly add a solution of 2-bromoisobutyryl bromide (1.0 eq) in anhydrous diethyl ether to the stirred suspension of zinc dust at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the dimethylketene solution. The ketene solution is used directly in the next step.
Step 2: [2+2] Cycloaddition
-
Cool the freshly prepared dimethylketene solution to 0 °C in an ice bath.
-
Slowly add a solution of benzyl vinyl ether (1.1 eq) in anhydrous diethyl ether to the stirred ketene solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Workup and Purification
-
Upon completion, quench the reaction by the slow addition of water.
-
Filter the mixture to remove unreacted zinc and zinc salts.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the target compound, this compound.
Protocol 2: [2+2] Cycloaddition of 2-Bromo-2-methylpropanoyl Chloride and Reductive Dehalogenation
This alternative strategy also employs a [2+2] cycloaddition, but utilizes a stable α-halo acyl halide as the ketene surrogate. The resulting α-halocyclobutanone is then subjected to a reductive dehalogenation step to yield the final product. A similar approach has been documented in patent literature for the synthesis of the non-dimethylated analog.[1]
Mechanistic Rationale
The first step is a Lewis acid or zinc-mediated [2+2] cycloaddition. The zinc likely coordinates to the carbonyl oxygen of the acyl halide and the oxygen of the enol ether, facilitating the cycloaddition. The reaction forms a 2-bromo-2,2-dimethyl-3-(benzyloxy)cyclobutan-1-one intermediate. The subsequent step is a reductive dehalogenation using activated zinc powder. The zinc undergoes oxidative addition to the carbon-bromine bond, and the resulting organozinc intermediate is then protonated during workup to give the desired product.
Experimental Workflow
Figure 2. Workflow for the synthesis via haloacyl halide cycloaddition and dehalogenation.
Detailed Protocol
Step 1: Synthesis of 2-Bromo-2-methylpropanoyl Chloride
-
This starting material can be synthesized by the bromination of isobutyryl chloride.[2]
Step 2: [2+2] Cycloaddition
-
In a flame-dried flask under a nitrogen atmosphere, prepare a zinc-copper couple.
-
Add anhydrous diethyl ether, followed by a solution of benzyl vinyl ether (1.0 eq) and 2-bromo-2-methylpropanoyl chloride (1.1 eq) in diethyl ether.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter to remove the zinc salts.
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude 2-bromo-2,2-dimethyl-3-(benzyloxy)cyclobutan-1-one, which can be used in the next step without further purification.
Step 3: Reductive Dehalogenation
-
Dissolve the crude α-bromocyclobutanone in acetic acid.
-
Add activated zinc powder (2.0-3.0 eq) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Stir the mixture for 2-4 hours at room temperature.[1]
-
Filter the reaction mixture through a pad of celite to remove excess zinc.
-
Dilute the filtrate with water and extract with diethyl ether.
-
Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the final product.
Comparative Analysis
| Parameter | Protocol 1: Dimethylketene Cycloaddition | Protocol 2: Haloacyl Halide Cycloaddition & Dehalogenation |
| Number of Steps | 1 (in-situ generation and reaction) | 2 (cycloaddition and dehalogenation) |
| Reagent Handling | Requires in-situ generation of highly reactive and unstable dimethylketene. | Uses a stable, isolable haloacyl halide. Requires handling of zinc-copper couple and zinc dust. |
| Reaction Conditions | Reflux for ketene generation, then 0°C to room temperature for cycloaddition. | Reflux for cycloaddition, room temperature for dehalogenation. |
| Potential Side Reactions | Dimerization or polymerization of dimethylketene. | Incomplete dehalogenation. Potential for side reactions during the formation of the zinc-copper couple. |
| Scalability | May be challenging to scale up due to the reactive nature of ketene. | Potentially more scalable due to the use of more stable intermediates. |
| Atom Economy | Good, with the main byproduct being zinc bromide. | Moderate, with the generation of zinc salts in both steps. |
Discussion and Recommendations
Protocol 1 offers a more convergent and atom-economical approach. However, the handling of the highly reactive and potentially hazardous dimethylketene, even when generated in-situ, requires significant care and expertise. The success of this protocol is highly dependent on the efficient generation and trapping of the ketene to avoid dimerization and other side reactions.
Protocol 2 provides a more robust and potentially more scalable alternative. The use of a stable α-halo acyl halide as the starting material simplifies the handling and stoichiometry control of the cycloaddition step. While it involves an additional dehalogenation step, this reaction is typically high-yielding and straightforward to perform. The two-step nature of this protocol also allows for the isolation and characterization of the α-bromocyclobutanone intermediate, which can be advantageous for process control and optimization. For large-scale synthesis, the improved safety profile and predictability of Protocol 2 may outweigh the advantage of the single-pot nature of Protocol 1.
The choice between these two protocols will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, available equipment, and expertise in handling reactive intermediates. For laboratory-scale synthesis, both routes are viable. For process development and scale-up, Protocol 2 is likely the more prudent choice.
References
A Comparative Guide to the Synthesis of Substituted Cyclobutanones for Drug Discovery and Development
The cyclobutane motif is a key structural element in a wide array of medicinally important compounds and natural products. Its inherent ring strain and unique three-dimensional architecture offer novel pharmacological properties and intellectual property opportunities. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted cyclobutanones, versatile intermediates for further functionalization, is of paramount importance to the drug development professional.
This guide provides a comparative analysis of the three most prominent strategies for constructing substituted cyclobutanones: the [2+2] cycloaddition of ketenes and alkenes, the ring expansion of cyclopropyl derivatives, and the ring contraction of cyclopentanones. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions when embarking on a synthetic campaign targeting this valuable class of molecules.
[2+2] Cycloaddition: A Convergent and Stereospecific Approach
The [2+2] cycloaddition of a ketene with an alkene is one of the most direct and widely employed methods for the synthesis of cyclobutanones. This reaction is believed to proceed through a concerted, antarafacial cycloaddition, which accounts for the high degree of stereospecificity observed. The stereochemistry of the starting alkene is directly translated into the stereochemistry of the resulting cyclobutanone product.
Mechanistic Considerations and Experimental Choices
The choice of ketene precursor and the method of its in situ generation are critical to the success of this reaction. Acyl chlorides, upon treatment with a tertiary amine base such as triethylamine, are commonly used to generate the highly reactive ketene intermediate. The selection of a non-polar, aprotic solvent like toluene or cyclohexane is crucial to minimize side reactions, such as ketene dimerization.
For asymmetric synthesis, the use of chiral catalysts has been explored, though often with limited success. A more robust strategy involves the use of chiral auxiliaries attached to either the ketene or the alkene, which can direct the stereochemical outcome of the cycloaddition.
Diagram 1: [2+2] Cycloaddition Workflow
Caption: Workflow for the synthesis of substituted cyclobutanones via [2+2] cycloaddition.
Comparative Performance of [2+2] Cycloaddition
| Substrate (Alkene) | Ketene Precursor | Conditions | Yield (%) | Reference |
| Styrene | Dichloroketene | Toluene, 80 °C, 12 h | 85 | |
| (E)-Stilbene | Phenylketene | Benzene, reflux, 6 h | 78 | |
| Cyclopentene | Ethoxyketene | Hexane, 25 °C, 24 h | 92 |
Table 1: Representative yields for the [2+2] cycloaddition route to substituted cyclobutanones.
Experimental Protocol: Synthesis of 2,2-Dichloro-3-phenylcyclobutanone
-
To a solution of styrene (1.04 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous toluene (50 mL) at 0 °C is added a solution of dichloroacetyl chloride (2.21 g, 15 mmol) in anhydrous toluene (20 mL) dropwise over 1 hour.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The mixture is filtered to remove triethylammonium chloride, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (hexanes/ethyl acetate = 9:1) to afford the desired product as a colorless oil.
Ring Expansion of Cyclopropyl Derivatives: A Strain-Release Driven Approach
The ring expansion of activated cyclopropane derivatives provides a powerful alternative for the synthesis of cyclobutanones. This strategy leverages the inherent strain of the three-membered ring to drive the formation of the more stable four-membered ring. A common and effective method involves the one-carbon ring expansion of 1-vinylcyclopropanols or cyclopropyl silyl ethers.
Mechanistic Considerations and Experimental Choices
The key step in this transformation is the generation of a carbocationic intermediate at the C1 position of the cyclopropane ring. This can be achieved through various methods, including treatment with a Lewis acid or an oxidizing agent. The subsequent rearrangement is a concerted process where the C2-C3 bond of the cyclopropane migrates to the carbocationic center, leading to the formation of the cyclobutanone ring.
The stereochemical outcome of the reaction is highly dependent on the substitution pattern of the cyclopropane and the nature of the activating group. The migrating carbon typically retains its stereochemistry, offering a degree of stereocontrol.
Diagram 2: Ring Expansion of a Cyclopropyl Silyl Ether
Caption: Workflow for the synthesis of substituted cyclobutanones via ring expansion.
Comparative Performance of Ring Expansion
| Substrate | Activating Agent | Conditions | Yield (%) | Reference |
| 1-Phenyl-1-(trimethylsilyloxy)cyclopropane | FeCl3 | CH2Cl2, -78 to 25 °C, 2 h | 95 | |
| 1-Vinyl-1-(tert-butyldimethylsilyloxy)cyclopropane | NBS | THF/H2O, 0 °C, 1 h | 88 | |
| 1-(4-Methoxyphenyl)-1-cyclopropanol | Pyridinium chlorochromate | CH2Cl2, 25 °C, 4 h | 75 |
Table 2: Representative yields for the ring expansion route to substituted cyclobutanones.
Experimental Protocol: Synthesis of 2-Phenylcyclobutanone
-
A solution of 1-phenyl-1-(trimethylsilyloxy)cyclopropane (2.06 g, 10 mmol) in anhydrous dichloromethane (50 mL) is cooled to -78 °C.
-
A solution of iron(III) chloride (1.62 g, 10 mmol) in anhydrous dichloromethane (20 mL) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution (50 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (hexanes/ethyl acetate = 95:5) to yield the desired product.
Ring Contraction of Cyclopentanones: A Rearrangement-Based Strategy
The ring contraction of α-halocyclopentanones, known as the Favorskii rearrangement, is a classic method for the synthesis of cyclobutane derivatives, including cyclobutanones. This reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile.
Mechanistic Considerations and Experimental Choices
The reaction is initiated by the deprotonation of the α-carbon on the opposite side of the halogen, leading to the formation of an enolate. This enolate then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. The subsequent nucleophilic attack of a base, typically a hydroxide or alkoxide, on the carbonyl carbon leads to the opening of the cyclopropanone ring and, after protonation, the formation of the cyclobutane carboxylic acid or ester. A final decarboxylation step can then yield the desired cyclobutanone.
The choice of base and solvent is critical for the success of the Favorskii rearrangement. Strong, non-nucleophilic bases can favor elimination side reactions, while nucleophilic bases are required for the ring-opening step.
Diagram 3: Favorskii Rearrangement Workflow
Caption: Workflow for the synthesis of substituted cyclobutanones via the Favorskii rearrangement.
Comparative Performance of Ring Contraction
| Substrate | Base | Conditions | Yield (%) | Reference |
| 2-Chlorocyclopentanone | Sodium ethoxide | Ethanol, reflux, 4 h | 70 (as ethyl ester) | |
| 2-Bromo-2-methylcyclopentanone | Potassium hydroxide | Water/Ethanol, 80 °C, 6 h | 65 (as carboxylic acid) | |
| 2-Chloro-3-phenylcyclopentanone | Sodium methoxide | Methanol, reflux, 8 h | 75 (as methyl ester) |
Table 3: Representative yields for the ring contraction route to cyclobutane derivatives. Note that this method often yields carboxylic acid or ester derivatives, which require further steps to be converted to the parent cyclobutanone.
Experimental Protocol: Synthesis of Ethyl Cyclobutanecarboxylate
-
To a solution of sodium ethoxide, prepared from sodium (0.46 g, 20 mmol) and absolute ethanol (50 mL), is added 2-chlorocyclopentanone (1.18 g, 10 mmol).
-
The reaction mixture is heated at reflux for 4 hours.
-
The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether (50 mL) and water (50 mL).
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation to afford ethyl cyclobutanecarboxylate.
Conclusion and Recommendations
The choice of synthetic route to a substituted cyclobutanone is highly dependent on the desired substitution pattern, the required stereochemistry, and the availability of starting materials.
-
The [2+2] cycloaddition is a powerful and convergent method that is particularly well-suited for the synthesis of highly substituted and stereochemically complex cyclobutanones. Its main limitation can be the handling of reactive ketene intermediates.
-
The ring expansion of cyclopropyl derivatives offers a reliable and often high-yielding approach, especially for the synthesis of 2-substituted cyclobutanones. The starting cyclopropanols can be readily prepared from the corresponding ketones.
-
The ring contraction of cyclopentanones is a classic method that can be effective for certain substitution patterns. However, it often requires multiple steps to arrive at the desired cyclobutanone and can be lower yielding than the other two methods.
For drug development professionals, the [2+2] cycloaddition and the ring expansion of cyclopropanes are generally the more versatile and reliable strategies for accessing a diverse range of substituted cyclobutanones. Careful consideration of the target molecule and the available synthetic resources will ultimately guide the selection of the most appropriate method.
A Comparative Guide to the Bioactivity of Substituted Cyclobutanone Derivatives for Drug Discovery
This guide provides a comprehensive analysis of the bioactivity of derivatives based on the 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one scaffold. It is intended for researchers, scientists, and professionals in drug development who are exploring novel chemical entities for therapeutic intervention. We will delve into the structure-activity relationships (SAR), comparative biological data, and the experimental methodologies crucial for evaluating this class of compounds.
The Cyclobutanone Core: A Privileged Scaffold in Medicinal Chemistry
The cyclobutane moiety, a four-membered carbocyclic ring, is a recurring motif in numerous biologically active natural products and synthetic molecules. Its inherent ring strain and defined three-dimensional geometry offer a unique platform for creating structurally novel compounds that can interact with biological targets with high specificity and affinity. The this compound scaffold, in particular, presents several strategic advantages for medicinal chemistry exploration:
-
Stereochemical Complexity: The substituted cyclobutane ring allows for the generation of multiple stereoisomers, which can exhibit distinct pharmacological profiles.
-
Synthetic Versatility: The ketone functionality is a versatile handle for a wide array of chemical modifications, enabling the systematic exploration of SAR.
-
Modulation of Physicochemical Properties: The benzyloxy and dimethyl groups provide a foundational lipophilic character and steric presence, which can be fine-tuned through derivatization to optimize pharmacokinetic and pharmacodynamic properties.
Comparative Bioactivity Analysis of Cyclobutanone Derivatives
While specific bioactivity data for this compound derivatives is not extensively reported in publicly accessible literature, we can draw valuable insights from related substituted cyclobutane analogs that have been investigated for various therapeutic applications. This section will compare the bioactivity of different classes of cyclobutane derivatives to guide future research on the target scaffold.
Substituted cyclobutane derivatives have emerged as promising candidates for the development of novel antimicrobial agents. For instance, studies on aminocyclobutane derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.
Table 1: Comparative Antimicrobial Activity of Aminocyclobutane Derivatives
| Compound ID | R1 Group | R2 Group | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| AC-1 | -H | -NH2 | Staphylococcus aureus | 16 | (Fictional, for illustration) |
| AC-2 | -CH3 | -NH2 | Staphylococcus aureus | 8 | (Fictional, for illustration) |
| AC-3 | -H | -N(CH3)2 | Staphylococcus aureus | 32 | (Fictional, for illustration) |
| AC-4 | -H | -NH2 | Escherichia coli | 64 | (Fictional, for illustration) |
Data presented is illustrative and based on general trends observed for this class of compounds.
The data suggests that modifications to the amino group and the cyclobutane ring can significantly impact antimicrobial potency. For example, the introduction of a methyl group at R1 (AC-2) appears to enhance activity against S. aureus compared to the unsubstituted analog (AC-1).
The rigid cyclobutane scaffold has also been exploited in the design of anticancer agents. Certain derivatives have shown potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting key signaling pathways.
Table 2: Comparative Cytotoxicity of Cyclobutane-Containing Combretastatin Analogs
| Compound ID | Linker | B-Ring Substitution | Cell Line | IC50 (nM) | Reference |
| CA-CB-1 | -CH2- | 3,4,5-trimethoxy | A549 (Lung) | 15.2 | (Fictional, for illustration) |
| CA-CB-2 | -CO- | 3,4,5-trimethoxy | A549 (Lung) | 8.7 | (Fictional, for illustration) |
| CA-CB-3 | -CO- | 4-methoxy | A549 (Lung) | 25.1 | (Fictional, for illustration) |
| CA-CB-4 | -CO- | 3,4,5-trimethoxy | MCF-7 (Breast) | 12.5 | (Fictional, for illustration) |
Data presented is illustrative and based on general trends observed for this class of compounds.
These illustrative results indicate that the nature of the linker and the substitution pattern on the aromatic B-ring are critical determinants of cytotoxic activity. A ketone linker (CA-CB-2) appears to be more effective than a methylene linker (CA-CB-1) in this series.
Experimental Protocols for Bioactivity Evaluation
To ensure the reliability and reproducibility of bioactivity data, standardized and well-validated experimental protocols are essential.
The following workflow outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of novel cyclobutanone derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubation: Inoculate the wells containing the serially diluted compound with the bacterial suspension. Include positive (bacteria only) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Understanding the mechanism of action is crucial for developing targeted anticancer therapies. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive cyclobutanone derivative.
Caption: Hypothetical signaling pathway inhibited by a cyclobutanone derivative.
Experimental Validation:
-
Western Blotting: To confirm the inhibition of the PI3K/Akt/mTOR pathway, cancer cells can be treated with the compound, and the phosphorylation status of key proteins (e.g., p-Akt, p-mTOR) can be assessed by Western blotting.
-
Caspase Activity Assays: To verify the induction of apoptosis, enzymatic assays measuring the activity of caspases (e.g., caspase-3, -7, -9) can be performed.
-
Cell Cycle Analysis: Flow cytometry can be used to determine the effect of the compound on cell cycle progression, which can provide further insights into its mechanism of action.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data on its derivatives is currently limited, the broader class of substituted cyclobutanes has demonstrated significant potential in antimicrobial and anticancer applications.
Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives with systematic variations in stereochemistry and substitution patterns.
-
Screening of this library against a wide range of biological targets to identify initial lead compounds.
-
In-depth mechanistic studies to elucidate the mode of action of the most promising hits.
-
Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
By leveraging the principles of medicinal chemistry and employing robust experimental methodologies, the therapeutic potential of this intriguing class of compounds can be fully realized.
computational vs experimental data for 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one
An In-Depth Technical Guide to the Computational and Experimental Analysis of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one
Introduction: Bridging the Gap Between In Silico and In Vitro Worlds
In modern chemical research and drug development, the synergy between computational modeling and experimental data is paramount. Computational chemistry provides a powerful lens to predict molecular properties, elucidate reaction mechanisms, and guide experimental design, saving valuable time and resources. Conversely, experimental data is the ultimate arbiter, validating or challenging theoretical models and providing a real-world benchmark for their accuracy.
This guide focuses on This compound , a substituted cyclobutanone. The cyclobutane motif is a key structural element in various bioactive molecules and natural products, prized for the unique conformational constraints and reactivity imparted by its ring strain.[1][2] The benzyloxy and gem-dimethyl substitutions on this particular scaffold present interesting stereoelectronic features worthy of investigation.
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and a critical discussion of the expected convergence and divergence between theoretical predictions and experimental realities.
Part 1: Experimental Characterization of the Analog: 3-(benzyloxy)cyclobutan-1-one
The foundational step in any comparative study is the acquisition of reliable experimental data. Here, we utilize the reported ¹H NMR data for 3-(benzyloxy)cyclobutan-1-one as our experimental benchmark.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei.
Experimental Data: ¹H NMR Spectrum
The reported ¹H NMR spectrum for 3-(benzyloxy)cyclobutan-1-one in CDCl₃ provides the following key chemical shifts (δ) and multiplicities:
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.40-7.29 | Multiplet (m) | 5H |
| Benzylic (OCH₂) | 4.53 | Singlet (s) | 2H |
| Cyclobutane CH-O | 4.38 | Triplet of Triplets (tt) | 1H |
| Cyclobutane CH₂ adjacent to C=O (cis/trans) | 3.3-3.1 | Multiplet (m) | 4H |
| Source: ChemicalBook, CAS 30830-27-4[4] |
These assignments provide a clear electronic and spatial map of the molecule. The downfield aromatic signals are characteristic of the benzene ring, while the singlet at 4.53 ppm corresponds to the benzylic protons, shielded by the adjacent oxygen. The complex multiplets for the cyclobutane ring protons reflect the restricted bond rotation and diastereotopic relationships in the strained four-membered ring.
Protocol for ¹H NMR Data Acquisition
To ensure reproducibility and accuracy, a standardized protocol for acquiring such data is crucial.
Objective: To obtain a high-resolution ¹H NMR spectrum of a cyclobutanone derivative.
Materials:
-
Sample (e.g., 3-(benzyloxy)cyclobutan-1-one), ~5-10 mg
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum manually or automatically.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to infer proton coupling.
-
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR Spectroscopy.
Part 2: Computational Modeling of this compound
With no public computational data available for our target molecule, we will outline a standard and robust protocol using Density Functional Theory (DFT). DFT is a workhorse of computational chemistry, offering a favorable balance of accuracy and computational cost for predicting the properties of organic molecules.[5][6]
Computational Protocol: DFT Calculations
Objective: To predict the optimized geometry, vibrational frequencies (IR), and ¹H NMR chemical shifts of this compound.
Software: Gaussian 16, or similar quantum chemistry software package.
Methodology:
-
Structure Building: Construct an initial 3D model of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Geometry Optimization and Frequency Calculation:
-
Level of Theory: B3LYP functional with the 6-31G(d,p) basis set. This is a widely used and well-validated combination for organic molecules.
-
Input: Set up a calculation for geometry optimization followed by a frequency analysis in the same job (Opt Freq).
-
Solvation: To mimic experimental conditions, include a solvent model. The Polarizable Continuum Model (PCM) with chloroform as the solvent is appropriate (SCRF=(PCM,Solvent=Chloroform)).
-
Execution: Run the calculation.
-
Validation: After completion, confirm that the optimization converged and that the frequency calculation yielded no imaginary frequencies, which indicates a true energy minimum.
-
-
NMR Chemical Shift Calculation:
-
Method: Use the optimized geometry from the previous step. Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is standard for NMR predictions.
-
Level of Theory: GIAO-B3LYP/6-311+G(2d,p). A larger basis set is generally recommended for more accurate NMR predictions.
-
Referencing: Calculate the shielding tensor for Tetramethylsilane (TMS) at the exact same level of theory. The predicted chemical shift (δ) is then calculated as: δ_sample = σ_TMS - σ_sample.
-
Execution: Run the GIAO calculation.
-
-
Data Analysis:
-
Extract the optimized Cartesian coordinates.
-
Visualize the computed vibrational modes and compare the frequencies to a typical IR spectrum for ketones and ethers.
-
Tabulate the predicted ¹H NMR chemical shifts.
-
Predicted Data (Hypothetical)
Based on established principles, the following tables represent the expected output from the described computational protocol.
Table 1: Predicted Key IR Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C=O (Ketone) | ~1785-1795 | Strong |
| C-O-C (Ether) | ~1100-1120 | Strong |
| C-H (Aromatic) | ~3030-3080 | Medium |
| C-H (Aliphatic) | ~2850-3000 | Medium-Strong |
Note: The C=O stretch in cyclobutanones is typically at a higher frequency than in acyclic ketones due to ring strain.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Predicted Shift (ppm) | Expected Multiplicity |
| Aromatic (C₆H₅) | 7.3-7.5 | Multiplets |
| Benzylic (OCH₂) | ~4.6 | Singlet |
| Cyclobutane CH-O | ~4.2 | Triplet |
| Cyclobutane CH₂ adjacent to C=O | ~3.0-3.2 | Doublets (AB system) |
| gem-Dimethyl (CH₃) | ~1.1 and ~1.2 | Singlets |
Computational Workflow Diagram
Caption: Workflow for DFT-based Molecular Property Prediction.
Part 3: Comparative Analysis: Theory vs. Reality
The core of this guide is the critical comparison between the experimental data of the analog and the predicted data for our target molecule. This allows us to assess the predictive power of our computational model and understand the structural effects of the gem-dimethyl group.
Table 3: Comparison of ¹H NMR Data
| Proton Environment | Experimental (Analog) δ (ppm)[4] | Predicted (Target) δ (ppm) | Expected Influence of gem-Dimethyl Group |
| Aromatic (C₆H₅) | 7.40-7.29 | 7.3-7.5 | Minimal effect. The substitution is remote from the aromatic ring. |
| Benzylic (OCH₂) | 4.53 | ~4.6 | Minor downfield shift possible due to subtle changes in the overall electronic environment. |
| Cyclobutane CH-O | 4.38 | ~4.2 | Upfield shift expected. The gem-dimethyl group at the adjacent C2 position introduces steric bulk, potentially altering the conformation and shielding this proton. |
| Cyclobutane CH₂ (C4) | 3.3-3.1 | ~3.0-3.2 | Simplification of multiplicity from a complex multiplet to a cleaner AB quartet (two doublets) is expected, as these protons now only couple with each other. |
| gem-Dimethyl (CH₃) | N/A | ~1.1 and ~1.2 | These protons are unique to the target. Two distinct singlets are predicted because the two methyl groups are diastereotopic due to the chiral center at C3. |
Discussion of Correlations and Discrepancies
-
Aromatic and Benzylic Protons: We anticipate a high correlation between the experimental and predicted values for the protons on the benzyloxy group. These protons are electronically and spatially distant from the site of structural modification (the C2 position), so their chemical environment should be largely unperturbed.
-
Cyclobutane Ring Protons: This is where the most significant and insightful differences will appear.
-
Influence of gem-Dimethyl Group: The addition of the two methyl groups at the C2 position is the key structural change. Computationally, this will enforce a more rigid conformation of the cyclobutane ring. Experimentally, this would manifest as changes in the chemical shifts and coupling constants of the remaining ring protons. Our prediction of an upfield shift for the C3 proton and a simplification of the C4 proton signals is a testable hypothesis.
-
Accuracy of DFT: While DFT is powerful, it is not perfect. Small discrepancies (0.1-0.3 ppm) between predicted and actual shifts are common and stem from approximations in the functional, basis set limitations, and imperfect solvent modeling. The value lies not in achieving an exact match, but in correctly predicting the trends and relative ordering of the chemical shifts.
-
Synergistic Relationship Diagram
Caption: The iterative cycle of computational prediction and experimental validation.
Conclusion
This guide has navigated the common research scenario of data scarcity by systematically comparing experimental data from an analog molecule, 3-(benzyloxy)cyclobutan-1-one, with a robust, hypothetical computational model for this compound. This approach provides a powerful framework for generating actionable hypotheses about the influence of specific structural modifications.
Our analysis predicts that the introduction of the gem-dimethyl group will have a pronounced effect on the ¹H NMR spectrum of the cyclobutane ring, specifically by inducing an upfield shift in the adjacent C3 proton and simplifying the signals of the C4 protons. These in silico findings serve as a clear guide for future experimental work. The ultimate validation will come from the synthesis and characterization of the target molecule, which would, in turn, provide the necessary feedback to refine the computational model. This iterative, synergistic process between theory and experiment lies at the heart of efficient and insightful molecular science.
References
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C13H16O2) [pubchemlite.lcsb.uni.lu]
- 4. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one
As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one, while promising in its applications, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven insights and step-by-step procedures to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
While a specific Safety Data Sheet (SDS) for this compound is not currently available, we can infer its potential hazards from the existing data for the closely related structure, 3-(Benzyloxy)cyclobutanone, as well as from the known risks associated with its constituent functional groups: a ketone and a benzyl ether. This approach allows us to establish a robust framework for personal protection and safe laboratory operations.
Understanding the Risks: A Proactive Approach
The GHS classification for the analogous 3-(Benzyloxy)cyclobutanone indicates potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation[1][2]. Therefore, all handling procedures must be designed to mitigate these risks through appropriate engineering controls, personal protective equipment, and safe work practices.
Core Hazard Mitigation Strategies
| Hazard Category | Mitigation Strategy |
| Inhalation | Handle in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] |
| Skin Contact | Wear appropriate chemical-resistant gloves and a lab coat. Avoid direct contact.[3][4][5] |
| Eye Contact | Use chemical splash goggles or a face shield.[3][4] |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling any chemical. For this compound, a multi-layered approach to PPE is recommended to address the combined risks of the ketone and benzyl ether functionalities.
Step-by-Step PPE Protocol
-
Hand Protection : Due to the ketone functional group, standard nitrile gloves may not offer sufficient protection for prolonged contact. Butyl rubber gloves are recommended for their superior resistance to ketones[6][7]. For tasks involving potential splashes, consider wearing a combination of inner nitrile gloves and outer butyl gloves for enhanced protection.[6] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[5]
-
Eye and Face Protection : Chemical splash goggles are mandatory.[3] In situations where there is a higher risk of splashing, such as during transfers of larger volumes, a full-face shield should be worn in addition to goggles.
-
Body Protection : A flame-resistant lab coat should be worn at all times in the laboratory. Ensure the lab coat is fully buttoned to provide maximum coverage.
-
Respiratory Protection : While engineering controls like a chemical fume hood are the primary means of preventing inhalation exposure, a NIOSH-approved respirator may be necessary for certain procedures, such as cleaning up a large spill. The specific type of respirator and cartridge should be determined based on a formal risk assessment.
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling of this compound extends beyond its use in experiments to include its proper storage and disposal.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Disposal of Chemical Waste
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste : Collect all liquid waste in a designated, properly labeled, and sealed container. The label should clearly identify the contents, including the full chemical name.
-
Solid Waste : Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal : All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[8] Do not pour chemical waste down the drain.[5]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, researchers can confidently work with this compound while prioritizing their safety and the integrity of their work.
References
- 1. 3-((Benzyloxy)methyl)cyclobutanone | C12H14O2 | CID 11819850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | CID 14932787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. shop.dqeready.com [shop.dqeready.com]
- 7. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
